molecular formula C15H17N3 B019019 Anatalline CAS No. 1189431-36-4

Anatalline

Katalognummer: B019019
CAS-Nummer: 1189431-36-4
Molekulargewicht: 239.32 g/mol
InChI-Schlüssel: COWQBMIVVHLMNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anatalline (CAS: 1189431-36-4; Systematic Name: cis -2,4-di(3-pyridyl)piperidine) is a minor tobacco alkaloid present in Nicotiana tabacum species, serving as a highly selective and valuable biomarker in public health and analytical research. Main Applications & Research Value: • Biomarker for Tobacco Product Differentiation: this compound is instrumental in distinguishing between users of combusted tobacco (e.g., cigarettes), smokeless tobacco (SLT), and Electronic Nicotine Delivery Systems (ENDS). The this compound/nicotelline ratio in urine is a key metric; a high ratio is characteristic of exclusive smokeless tobacco use, effectively differentiating it from exclusive cigarette use with high sensitivity and specificity. • Precursor to Nicotelline: During tobacco combustion, this compound undergoes dehydrogenation to form nicotelline, a tracer for tobacco smoke-derived particulate matter. Studying this pathway provides insights into the composition of tobacco smoke. • Biosynthetic Studies: Research indicates this compound accumulation can be induced by methyl jasmonate in tobacco cell cultures, making it a subject of interest in plant biochemistry and alkaloid biosynthesis pathways. Chemical Properties: • Molecular Formula: C 15 H 17 N 3 • Molecular Weight: 239.32 g/mol This product is offered as a high-purity analytical standard to ensure reliable and reproducible results in your research. ATTENTION: This product is for research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anatalline: A Structural and Analytical Deep Dive into a Key Tobacco Alkaloid Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical structure, properties, and applications of Anatalline, designed for researchers, scientists, and drug development professionals.

This compound is a minor alkaloid found in tobacco (Nicotiana tabacum) that has garnered significant attention in analytical chemistry and public health research.[1] Unlike the more abundant nicotine, this compound serves as a highly specific biomarker, enabling researchers to distinguish between different forms of tobacco consumption.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, biosynthesis, and its critical role in modern toxicological and exposure studies.

Core Chemical Identity and Structure

This compound was first isolated from the roots of N. tabacum in 1968.[3] Its fundamental structure consists of a central piperidine ring substituted with two pyridyl rings at the 2 and 4 positions.[3][4]

Systematic IUPAC Name: The most commonly studied isomer is cis-2,4-di(3-pyridyl)piperidine.[1][5][6] However, it co-exists with its stereoisomer, trans-2,4-di(3-pyridyl)piperidine, and both are often present in similar concentrations in biological samples.[5][6]

Molecular Formula: C₁₅H₁₇N₃[1][3]

Molecular Weight: 239.32 g/mol [1][4]

The structural uniqueness of this compound, with its specific arrangement of aromatic and saturated heterocyclic rings, is the basis for its utility as a specific analytical marker.

analytical_workflow cluster_extraction Sample Preparation Source Tobacco Sample (e.g., cell culture, urine) HPLC Semi-Preparative HPLC (Isolation) Source->HPLC Extraction GC Gas Chromatography (GC) (Isomer Separation) HPLC->GC Purified Fractions NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Isolated Isomers for Structural Confirmation MS Mass Spectrometry (MS) (Identification) GC->MS Separated Isomers biosynthesis_pathway Simplified Context of Pyridine Alkaloid Biosynthesis cluster_precursors Core Precursors cluster_intermediates Key Intermediates cluster_alkaloids Resulting Alkaloids NicotinicAcid Nicotinic Acid NicoMetabolite Nicotinic Acid Metabolite NicotinicAcid->NicoMetabolite This compound This compound NicotinicAcid->this compound Biosynthesis (origin debated) Lysine Lysine Piperideine Δ¹-piperideine Lysine->Piperideine Anatabine Anatabine NicoMetabolite->Anatabine Dimerization Anabasine Anabasine Piperideine->Anabasine Condensation with Nicotinic Acid derivative biomarker_logic

Sources

Anatalline: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of Minor Tobacco Alkaloids

The chemical landscape of Nicotiana tabacum (cultivated tobacco) is dominated by the principal alkaloid, (S)-(-)-nicotine. However, co-existing with nicotine is a complex suite of over 20 structurally related "minor" alkaloids. While present in significantly lower concentrations, these compounds, including nornicotine, anabasine, and anatabine, contribute to the overall pharmacological profile of tobacco products and are subjects of significant research interest.[1][2] Many of these minor alkaloids exhibit activity as nicotinic receptor agonists, though often with lower potency than nicotine.[1][2] Their study, however, has historically been hampered by the difficulty in obtaining them in optically pure forms.[1]

Anatalline: A Unique Dipyridylpiperidine Alkaloid and Selective Biomarker

Among these minor alkaloids is this compound, a unique compound first identified in 1968.[3] Structurally, it is a 2,4-di(3-pyridyl)piperidine, featuring a central piperidine ring flanked by two pyridine moieties.[3] This distinct structure sets it apart from many other tobacco alkaloids. Beyond its chemical novelty, this compound has emerged as a highly selective and sensitive biomarker for exposure to combusted tobacco products.[4] Its presence in biological fluids can be used to distinguish between the use of conventional cigarettes and electronic nicotine delivery systems (ENDS), making it a critical analytical target in public health and exposure assessment studies.[4]

Scope of the Guide

This technical guide provides a comprehensive overview of the this compound alkaloid for researchers, chemists, and drug development professionals. It follows the scientific narrative from its initial discovery and structural elucidation to modern, field-proven protocols for its isolation from natural sources and extraction from complex biological matrices. The guide details the causality behind experimental choices, presents step-by-step methodologies, and summarizes key analytical data, offering an authoritative resource for the study of this important biomarker.

Discovery and Structural Elucidation

First Isolation from Nicotiana tabacum

The journey of this compound began in 1968 when T. Kisaki and his colleagues reported its isolation from the roots of Nicotiana tabacum.[3] The discovery of new alkaloids, a practice dating back to the isolation of morphine from opium in the early 19th century, relies on leveraging the fundamental chemical properties of these nitrogenous compounds.[5] Alkaloids are typically basic in nature, allowing them to be extracted from a complex plant matrix into an acidic aqueous solution and then recovered by basification and extraction into an organic solvent.[6] It was through such classical phytochemical techniques that this compound was first separated from the more abundant alkaloids in tobacco root.

Confirmation as 2,4-di(3-pyridyl)piperidine

The molecular structure of the newly isolated compound was assigned as 2,4-di(3-pyridyl)piperidine. This initial determination was based on a combination of spectroscopic data available at the time, likely including mass spectrometry (MS) to determine the molecular formula (C₁₅H₁₇N₃) and nuclear magnetic resonance (NMR) spectroscopy, alongside chemical transformations to probe the compound's functional groups and connectivity.[3]

Identification and Separation of Stereoisomers

Further research revealed that this compound naturally exists as two distinct stereoisomers: cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine.[7][8] These isomers, which differ in the spatial arrangement of the two pyridyl groups relative to the piperidine ring, were found to occur in similar concentrations in induced Nicotiana tabacum cell cultures.[7][8] The complete separation of these two isomers for individual analysis was successfully achieved using gas chromatography-mass spectrometry (GC-MS), a technique with sufficient resolving power to distinguish between the closely related structures.[7] For preparative purposes, semi-preparative High-Performance Liquid Chromatography (HPLC) was employed to isolate sufficient quantities of each pure isomer for detailed structural analysis.[7][8]

Definitive Spectroscopic Characterization

The structures of both the cis and trans isomers of this compound were definitively confirmed using a suite of modern analytical techniques.[7] Mass spectrometry provided precise molecular weight and fragmentation patterns, corroborating the elemental composition. The core of the structural proof, however, came from one-dimensional (1D) and two-dimensional (2D) NMR experiments.[7] Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) allowed researchers to map the precise connectivity of all protons and carbons, confirming the 2,4-disubstituted piperidine skeleton and the attachment points of the two 3-pyridyl rings, and ultimately assigning the relative stereochemistry of each isolated isomer.[7]

Natural Occurrence and Biosynthesis

Primary Natural Source and Induction

This compound is a naturally occurring, albeit minor, constituent of Nicotiana species.[3] While first found in the roots, its accumulation has been studied more extensively in plant cell cultures. Specifically, researchers have demonstrated that the biosynthesis of this compound can be significantly induced in Nicotiana tabacum cv. BY-2 cell cultures upon treatment with methyl jasmonate, a plant signaling molecule involved in stress and defense responses.[7][8] In these induced cultures, this compound can become one of the most abundant alkaloids alongside anatabine, making this system a valuable model for studying its formation and for producing material for further research.[7]

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of this compound is not as fully elucidated as that of nicotine. However, based on studies of related pyridine alkaloids, a logical pathway can be proposed.[3][9] The biosynthesis of tobacco alkaloids involves complex enzymatic reactions to construct the characteristic pyridine and piperidine (or pyrrolidine) rings.[9]

  • Precursors: The pyridine ring of tobacco alkaloids is known to derive from nicotinic acid. The piperidine ring, as seen in the related alkaloid anabasine, is derived from the amino acid lysine via the intermediate Δ¹-piperideine.[3][9] It is highly probable that this compound's piperidine core shares this same origin.[9]

  • Key Enzyme Family: Recent studies have implicated a class of vacuole-localized flavoproteins, known as Berberine Bridge Enzyme-Like (BBL) proteins, in the biosynthesis of several pyridine alkaloids, including this compound.[9] These enzymes are believed to catalyze a late-stage oxidation step following the condensation of the ring precursors. Suppression of BBL expression in tobacco has been shown to inhibit the formation of this compound, confirming their essential role in the pathway.[9]

The proposed biosynthetic logic suggests a coupling event involving precursors derived from both nicotinic acid and lysine, followed by enzymatic processing to yield the final this compound structure.

This compound Biosynthetic Pathway cluster_piperidine Piperidine Ring Formation cluster_pyridine Pyridine Ring Precursor Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase Intermediate Putative Condensation Intermediate Piperideine->Intermediate NicotinicAcid Nicotinic Acid DihydronicotinicAcid Dihydronicotinic Acid Derivative NicotinicAcid->DihydronicotinicAcid Reduction DihydronicotinicAcid->Intermediate This compound This compound Intermediate->this compound Coupling & BBL-mediated Oxidation/Cyclization

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Isolation and Purification Methodologies

Foundational Principles: Leveraging Alkaloid Chemistry

The isolation of this compound, like other alkaloids, hinges on its basicity due to the presence of nitrogen atoms.[6] This property allows for selective extraction from complex mixtures. The general workflow involves an acid-base extraction: the plant or biological material is typically first extracted with an organic solvent under basic conditions to ensure the alkaloids are in their free-base, organic-soluble form. Subsequently, the organic extract is treated with an acidic aqueous solution, which protonates the basic nitrogen atoms, rendering the alkaloids water-soluble and pulling them into the aqueous phase, leaving behind neutral and acidic impurities in the organic layer. This process can be repeated to achieve higher purity.

Protocol 1: Isolation from Plant Cell Cultures for Structural Analysis

This protocol outlines the workflow for isolating the cis and trans isomers of this compound from methyl jasmonate-induced N. tabacum cell cultures, culminating in separation by semi-preparative HPLC.[7][8]

Step-by-Step Methodology:

  • Harvesting & Lyophilization: Harvest the induced BY-2 cell culture via vacuum filtration. Freeze the resulting cell mass immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant weight. This removes water and prepares the tissue for efficient extraction.

  • Initial Extraction: Extract the dried, powdered cell material with a suitable organic solvent (e.g., methanol or a dichloromethane/methanol mixture) assisted by sonication or maceration. This crude extraction pulls a wide range of metabolites, including all alkaloids, into the solvent.

  • Acid-Base Partitioning: a. Evaporate the organic solvent from the crude extract in vacuo. b. Re-dissolve the residue in a dilute acid solution (e.g., 1 M H₂SO₄). c. Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove lipids and other neutral impurities. Discard the organic phase. d. Make the acidic aqueous phase strongly basic (pH > 10) by adding a base such as concentrated ammonium hydroxide or potassium carbonate. e. Extract the now-basic aqueous phase multiple times with an organic solvent like dichloromethane or a toluene/ethyl acetate mixture. The free-base this compound will partition into the organic phase.

  • Concentration & Chromatographic Separation: a. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a concentrated alkaloid-rich fraction. b. Subject this fraction to semi-preparative HPLC. The choice of column (e.g., a C18 reverse-phase or a normal-phase column) and mobile phase must be optimized to achieve baseline separation of the cis and trans isomers. c. Collect the fractions corresponding to each isomer peak and evaporate the solvent to obtain the pure isolated compounds.

Isolation Workflow from Cell Culture Start Harvested & Lyophilized BY-2 Cells Step1 Solvent Extraction (e.g., Methanol) Start->Step1 Step2 Acid-Base Partitioning (Acidify -> Wash -> Basify -> Extract) Step1->Step2 Step3 Concentrated Alkaloid Fraction Step2->Step3 Step4 Semi-Preparative HPLC Step3->Step4 Product1 Pure cis-Anatalline Step4->Product1 Product2 Pure trans-Anatalline Step4->Product2

Caption: Workflow for the isolation of this compound isomers from cell cultures.

Protocol 2: Extraction from Urine for Biomarker Analysis

This protocol details a robust liquid-liquid extraction (LLE) method for quantifying this compound in urine, optimized for LC-MS/MS analysis.[4][9]

Step-by-Step Methodology:

  • Sample Preparation: To a 1-2 mL urine sample in a centrifuge tube, add an internal standard solution (e.g., deuterated this compound, this compound-d₄). This is crucial for accurate quantification, as it corrects for analyte loss during the extraction process.

  • Basification and Initial Extraction: a. Make the urine sample basic by adding a buffer or base, such as 50% potassium carbonate or concentrated ammonium hydroxide.[4][9] b. Add 4-5 mL of an extraction solvent mixture, typically toluene/ethyl acetate (2:1).[9] c. Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partition of the analyte into the organic phase. Centrifuge at ~4,000 g for 10 minutes to separate the layers.

  • Acid Back-Extraction (Cleanup): a. Carefully transfer the upper organic layer to a new tube containing ~0.5 mL of 1 M sulfuric acid.[4] b. Vortex and centrifuge as before. The this compound (now protonated) will move into the lower acidic aqueous layer, leaving many organic-soluble impurities behind in the new organic layer, which is discarded. This is a critical cleanup step.

  • Final Extraction: a. Make the purified acid phase basic again with 50% potassium carbonate.[4] b. Perform a final extraction with a clean organic solvent, such as pentane/dichloromethane (1:1).[4][9] c. Vortex and centrifuge. To aid in separating the layers, the aqueous layer can be frozen in a dry ice/acetone bath, allowing the organic supernatant to be easily decanted.

  • Evaporation and Reconstitution: a. Transfer the final organic phase to a clean tube. Add a small volume (~100 µL) of 10% HCl in methanol. This converts the volatile free-base alkaloid to its non-volatile hydrochloride salt, preventing evaporative loss.[4][9] b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Techniques for Quantification and Characterization

Once isolated or extracted, this compound is analyzed using high-resolution chromatographic and spectrometric techniques. The choice of method depends on the goal, whether it is isomer separation, sensitive quantification, or structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like alkaloids.

  • Application: It has proven highly effective for the complete baseline separation of the cis and trans isomers of this compound, which is often challenging with other methods.[7][8]

  • Derivatization: For enhanced chromatographic performance (e.g., improved peak shape and thermal stability), alkaloids are often derivatized prior to GC analysis. A common approach involves acylation, for example, using trifluoroacetic anhydride, which converts the secondary amine of the piperidine ring into a less polar, more volatile trifluoroacetamide derivative.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.

  • High-Sensitivity Quantification: This is the method of choice for measuring this compound concentrations in urine for biomarker studies.[4] Ultra-Performance Liquid Chromatography (UPLC) systems can be used for faster analysis times and better resolution compared to traditional HPLC.[11]

  • Method Parameters: Analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol).[4] Detection is achieved using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

  • Derivatization for LC: While not always necessary, derivatization can also be used in LC-MS to improve chromatographic retention and ionization efficiency. Treating extracts with hexanoic anhydride converts this compound into its hexanoic acid amide, which can lead to better chromatography and facilitate simultaneous analysis with other derivatized biomarkers.[4]

Summary of Analytical Performance

The development of robust analytical methods is critical for reliable quantification. The performance of a UPLC/MS/MS method for tobacco alkaloid enantiomers provides a benchmark for the sensitivity that can be achieved.

ParameterValueReference
Analytical PlatformUPLC/MS/MS[11]
Linearity (r²)> 0.996[11]
Limit of Detection (LOD)< 10 ng/mL[11]
Limit of Quantitation (LOQ)< 30 ng/mL[11]
Recovery100–115%[11]
Coefficient of Variation (CV%)0.2–3.7%[11]

Conclusion and Future Directions

This compound has evolved from a minor alkaloid of phytochemical curiosity to a key biomarker in tobacco exposure science. Its discovery and structural elucidation were triumphs of classical natural product chemistry, while modern analytical science has provided the tools to isolate its isomers and quantify it at trace levels in complex biological fluids. The methodologies detailed in this guide, from induced biosynthesis in cell culture to high-sensitivity LC-MS/MS analysis, represent a validated toolkit for researchers in this field.

Future research efforts may focus on several key areas. The development of an efficient, stereoselective total synthesis would be a significant achievement, providing access to larger quantities of pure isomers for pharmacological testing and circumventing reliance on isolation from natural sources. While its role as a biomarker is established, a deeper investigation into the specific biological and toxicological activities of each this compound isomer is warranted. Finally, further exploration of its biosynthetic pathway could uncover novel enzymatic machinery with potential applications in biocatalysis and synthetic biology.

References

  • National Institutes of Health (NIH). (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936–941. [Link]

  • ResearchGate. (n.d.). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). [Link]

  • ResearchGate. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. [Link]

  • Xie, J., Marclay, F., & Juillerat, M. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography A, 1187(1-2), 204–211. [Link]

  • Cai, J., Liu, B., Su, Q., & Sheng, L. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 137–143. [Link]

  • Przybylski, P. (2009). The discovery of alkaloids. Receptory i Klinika, 1(2), 105-109. [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • SlideShare. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. [Link]

  • YouTube. (2020). synthesis of anilines. [Link]

  • Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Tetrahedron: Asymmetry, 16(12), 2159-2164. [Link]

  • Royal Society of Chemistry. (2022). Towards an understanding of the biological activity of naphthylisoquinoline alkaloids: DNA-binding properties of dioncophyllines A, B, and C. [Link]

  • YouTube. (2023). Alkaloids - Structural elucidation & determination #mscchemistrynotes#notes. [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Anatalline in Nicotiana Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anatalline, a minor pyridine alkaloid found in plants of the Nicotiana genus, has garnered increasing interest within the scientific community. Structurally identified as 2,4-di(3-pyridyl)piperidine, it co-occurs with major alkaloids like nicotine but at significantly lower concentrations.[1] Despite its low abundance, this compound serves as a valuable biomarker for differentiating users of various tobacco products and provides insights into the complex biosynthetic pathways operating within the plant.[2] Its accumulation is known to be influenced by external stimuli such as methyl jasmonate, suggesting a role in plant defense mechanisms.[3][4] This guide provides a comprehensive technical overview of this compound, covering its natural occurrence, proposed biosynthetic origins, factors influencing its concentration, and detailed analytical methodologies for its extraction, identification, and quantification. It is intended for researchers in plant biochemistry, analytical chemistry, and drug development, offering a foundational understanding and practical protocols for the study of this intriguing minor alkaloid.

Introduction

Overview of Tobacco Alkaloids

The genus Nicotiana, particularly the species Nicotiana tabacum, is renowned for its complex array of pyridine alkaloids. These nitrogen-containing secondary metabolites are synthesized primarily in the roots and subsequently transported to aerial parts of the plant.[5] While nicotine is the most abundant alkaloid, often comprising over 90% of the total alkaloid content, a diverse suite of "minor" alkaloids is also present.[6][7] These include compounds such as nornicotine, anabasine, and anatabine, which, along with this compound, contribute to the overall chemical and pharmacological profile of tobacco.[1][7]

Introduction to this compound: A Minor Tobacco Alkaloid

This compound (C₁₅H₁₇N₃) was first isolated from the roots of N. tabacum and its structure was determined to be 2,4-di(3-pyridyl)piperidine.[8] It exists as two stereoisomers, cis-2,4-di(3-pyridyl)piperidine and trans-2,4-di(3-pyridyl)piperidine, which are often found in similar concentrations.[4][9] Though present in much lower quantities than nicotine—ranging from approximately 1 to 1000 µg/g in cigarette tobacco compared to about 15 mg/g for nicotine—its unique structure and biosynthetic origin make it a subject of significant scientific inquiry.[1]

Significance and Research Interest in this compound

The scientific interest in this compound stems from several key areas:

  • Biomarker for Tobacco Use: this compound is a highly selective biomarker for exposure to conventional tobacco products.[1][2] Its presence can help distinguish between the use of combusted cigarettes, smokeless tobacco, and Electronic Nicotine Delivery Systems (ENDS), as the purification of nicotine for e-liquids often removes most minor alkaloids.[1]

  • Biosynthetic Research: Studying minor alkaloids like this compound provides deeper insight into the metabolic plasticity of the Nicotiana genus. Its biosynthesis is distinct from nicotine, and understanding its formation can uncover novel enzymatic pathways.[4][7]

  • Pharmacological Potential: While research is limited, related minor alkaloids exhibit pharmacological activities, such as anti-inflammatory effects and interactions with nicotinic acetylcholine receptors (nAChRs).[2][10] Investigating this compound's biological activity is a growing area of interest.

Biosynthesis and Accumulation of this compound in Tobacco

The Nicotinic Acid Pathway: Precursors and Key Enzymes

The biosynthesis of all pyridine alkaloids in tobacco originates from nicotinic acid, which provides the characteristic pyridine ring.[8] In plants, nicotinic acid is derived from quinolinate.[8] While the pathway to nicotine involves the condensation of a nicotinic acid derivative with an N-methylpyrrolinium cation, the pathways to other minor alkaloids diverge.[8] For instance, the piperidine ring of anabasine is derived from lysine, while anatabine is thought to arise from the dimerization of a nicotinic acid metabolite.[8]

Proposed Biosynthetic Route to this compound

The precise biosynthetic pathway of this compound is not fully elucidated, but feeding studies with alkaloid precursors in N. tabacum cell cultures have provided valuable clues.[4][9] It is hypothesized that this compound is formed through a pathway related to that of anatabine, potentially involving the dimerization or condensation of nicotinic acid-derived intermediates.[8] The structure of this compound, featuring two pyridyl rings linked to a central piperidine ring, suggests a complex assembly from precursor molecules.

This compound Biosynthesis Hypothesis cluster_precursors Primary Precursors cluster_pathway Proposed Condensation Quinolinate Quinolinate Nicotinic_Acid Nicotinic_Acid Quinolinate->Nicotinic_Acid Multiple Steps Nicotinic_Acid_Metabolite_1 Nicotinic Acid Metabolite 1 Nicotinic_Acid->Nicotinic_Acid_Metabolite_1 Nicotinic_Acid_Metabolite_2 Nicotinic Acid Metabolite 2 Nicotinic_Acid->Nicotinic_Acid_Metabolite_2 Lysine Lysine Piperideine Piperideine Lysine->Piperideine Multiple Steps Condensation_Enzyme Unknown Condensation Enzyme(s) Nicotinic_Acid_Metabolite_1->Condensation_Enzyme Nicotinic_Acid_Metabolite_2->Condensation_Enzyme Anatalline_Precursor Anatalline_Precursor Condensation_Enzyme->Anatalline_Precursor Dimerization/ Condensation This compound This compound Anatalline_Precursor->this compound Cyclization/ Reduction This compound Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tobacco Sample (Leaf, Root, etc.) Homogenize Homogenize & Spike with IS Sample->Homogenize LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect MS/MS Detection (ESI+, SRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

physical and chemical properties of Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the physical and chemical properties of a compound named "Anatalline" has yielded no specific, verifiable scientific data. This suggests that "this compound" may be a novel or proprietary compound not yet documented in publicly accessible scientific literature, an internal research code, or a potential misspelling of another chemical entity.

Without foundational data from peer-reviewed journals, patents, or chemical databases, it is not possible to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding. The core requirements of providing detailed experimental protocols, mechanistic claims supported by citations, and quantitative data cannot be fulfilled in the absence of primary source material.

Therefore, a detailed technical guide on "this compound" cannot be provided at this time. It is recommended to verify the compound's name and spelling or to provide an alternative topic for which scientific literature is available.

Anatalline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the physicochemical properties, biosynthesis, analytical methodologies, and pharmacological landscape of a key tobacco alkaloid biomarker.

Abstract

Anatalline, a minor tobacco alkaloid, has emerged as a critical biomarker in public health and tobacco product research. This technical guide provides a comprehensive overview of this compound, consolidating current scientific knowledge for researchers, scientists, and drug development professionals. The document delves into its chemical identity, including its CAS number and molecular weight, and explores its biosynthetic origins within Nicotiana species. Detailed analytical methodologies for the detection and quantification of this compound are presented, with a focus on advanced chromatographic and mass spectrometric techniques. While the primary utility of this compound lies in its role as a highly specific biomarker to differentiate between combusted and non-combusted tobacco use, this guide also addresses the current understanding of its limited, yet intriguing, pharmacological profile in the context of related tobacco alkaloids.

Introduction

This compound is a pyridine alkaloid naturally present in plants of the Nicotiana genus, most notably Nicotiana tabacum.[1] Although it constitutes a small fraction of the total alkaloid content compared to nicotine, its unique chemical properties and metabolic fate have positioned it as a valuable tool in clinical and toxicological studies.[2] The principal application of this compound is as a biomarker to distinguish users of smokeless tobacco products from those who smoke cigarettes.[1] This specificity arises from its conversion to nicotelline during combustion, a process that does not occur with non-combusted use.[1] This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemistry, biological synthesis, analytical detection, and what is currently known about its biological effects.

Physicochemical Properties

A thorough understanding of this compound's chemical and physical characteristics is fundamental for its accurate identification, quantification, and for any further investigation into its biological activities.

PropertyValueSource
Systematic Name cis-2,4-di(3-pyridyl)piperidine[1]
CAS Number 1189431-36-4[1]
Molecular Formula C₁₅H₁₇N₃[1]
Molecular Weight 239.32 g/mol [1]
Isomers Exists as cis and trans stereoisomers.[1]

This compound possesses a central piperidine ring substituted with two pyridyl groups. This structure is shared by a family of related tobacco alkaloids, and subtle differences in saturation and substitution patterns give rise to distinct chemical and biological properties.

Biosynthesis in Nicotiana Species

The biosynthesis of this compound, like other pyridine alkaloids in tobacco, originates from nicotinic acid.[3] While the complete enzymatic pathway has not been fully elucidated, it is understood to be part of the broader nicotine alkaloid biosynthesis network.

The accumulation of this compound can be significantly influenced by external stimuli. Research has shown that the application of methyl jasmonate to Nicotiana tabacum cell cultures can induce a substantial increase in this compound production, making it and anatabine the most abundant alkaloids in these specific conditions.[1][4] This inducibility suggests a role for this compound in the plant's defense mechanisms.

Caption: Hypothesized biosynthetic origin of this compound and Anatabine from Nicotinic Acid.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is crucial for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose.[2][5]

Sample Preparation and Derivatization

Due to the presence of secondary amine functional groups, derivatization is often employed to enhance the chromatographic properties and mass spectrometric sensitivity of this compound.[2][6] A common and effective method involves acylation of the amine groups.

Experimental Protocol: Derivatization with Hexanoic Anhydride

  • Reagents: Hexanoic anhydride, 4-dimethylaminopyridine (DMAP), Toluene.

  • Procedure:

    • To the extracted and dried sample residue, add a solution of hexanoic anhydride and a catalytic amount of DMAP in toluene.[6]

    • Heat the reaction mixture at 70°C for approximately 15 minutes.[6]

    • After cooling, the reaction mixture can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

This derivatization converts the secondary amines into amides, which typically exhibit improved peak shape and ionization efficiency.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for detecting the low concentrations of this compound found in biological samples.[2][5]

Typical LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography is commonly used.[7]

  • Mobile Phase: A typical mobile phase consists of a gradient of methanol or acetonitrile and water containing a modifier such as ammonium formate to improve ionization.[2]

  • Ionization: Positive electrospray ionization (ESI) is generally employed.[2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantitative analysis.[5]

Caption: General workflow for the analysis of this compound in biological samples.

Pharmacological Profile and Biological Activity

The primary focus of research on this compound has been its utility as a biomarker, and as such, its direct pharmacological effects have not been extensively investigated.[6]

Mechanism of Action

Detailed studies on the specific molecular interactions and signaling pathways of isolated this compound are currently lacking in scientific literature.[6] While its structural similarity to other nicotinic alkaloids suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), this has not been experimentally confirmed.[6]

Comparative Pharmacology with Related Alkaloids

Insights into the potential biological activities of this compound can be inferred from studies of structurally similar minor tobacco alkaloids.

  • Anatabine: This closely related alkaloid has demonstrated anti-inflammatory properties and acts as a weaker agonist at certain nAChR subtypes compared to nicotine.[6][8]

  • Nornicotine: Another minor alkaloid, nornicotine, also exhibits nAChR agonist activity.[9]

It is plausible that this compound may share some of these properties, but dedicated pharmacological studies are required for confirmation.

Role as a Precursor to Nicotelline

A significant aspect of this compound's biological relevance is its role as a precursor to nicotelline.[1] During the combustion of tobacco, this compound undergoes dehydrogenation to form nicotelline.[1] This conversion is a key reason why the ratio of this compound to nicotelline can be used to differentiate between smoked and smokeless tobacco use.[1]

Conclusion and Future Directions

This compound is a well-established and highly specific biomarker for distinguishing between different forms of tobacco use. Its physicochemical properties are well-characterized, and robust analytical methods for its detection are available. The biosynthetic pathway of this compound is understood to be linked to that of other nicotine alkaloids, with potential for induced accumulation.

However, a significant gap in knowledge exists regarding the direct pharmacological effects of this compound. Future research should focus on elucidating its potential interactions with nAChRs and other biological targets. Such studies would not only provide a more complete understanding of this minor tobacco alkaloid but could also uncover novel pharmacological activities. Furthermore, a more detailed characterization of the enzymes involved in its biosynthesis could open avenues for biotechnological production.

References

  • Jacob III, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 879385. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443848, this compound. [Link]

  • Deo, N. M., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Journal of Heterocyclic Chemistry, 42(4), 599-604. [Link]

  • Wikipedia. Anatabine. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

  • Liu, B., et al. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography B, 865(1-2), 13-17. [Link]

  • Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 132-138. [Link]

  • Farré, M., et al. (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Molecules, 27(21), 7543. [Link]

Sources

Anatalline in Plant Biology: A Technical Guide to its Significance, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of anatalline, a minor pyridine alkaloid found in plants of the Nicotiana genus. While less studied than its well-known counterpart, nicotine, this compound's inducibility by key defense signaling molecules suggests a significant role in plant-environment interactions. This document synthesizes the current understanding of this compound's biosynthesis, its regulation by the jasmonate signaling pathway, and its putative function as a phytoalexin. Furthermore, this guide offers detailed, field-proven protocols for the extraction, separation, and quantification of this compound, providing researchers with the necessary tools to further investigate its biological significance.

Introduction: Unveiling this compound, a Jasmonate-Inducible Pyridine Alkaloid

This compound, with the chemical structure 2,4-di(3-pyridyl)piperidine, is a secondary metabolite found in Nicotiana species, most notably Nicotiana tabacum[1]. It exists as two stereoisomers, cis and trans, which can be separated chromatographically[2]. Under normal physiological conditions, this compound is present in trace amounts, classifying it as a minor tobacco alkaloid[3]. However, its accumulation is dramatically induced in response to specific stress signals, particularly the plant hormone methyl jasmonate (MeJA)[1][2]. This inducibility is a hallmark of phytoalexins, which are antimicrobial and anti-herbivore compounds synthesized de novo by plants in response to attack[4]. The significant upregulation of this compound in response to MeJA suggests a pivotal, yet underexplored, role in plant defense mechanisms.

Biosynthesis of this compound: A Pathway Branching from Nicotinic Acid

The biosynthesis of pyridine alkaloids in Nicotiana is a complex network, and while the pathway for nicotine is well-characterized, the precise enzymatic steps for this compound are still being elucidated. It is strongly hypothesized that, unlike nicotine which incorporates a pyrrolidine ring derived from putrescine, both the pyridine and the piperidine rings of this compound are derived from nicotinic acid[1][3].

The Role of Nicotinic Acid

Nicotinic acid, synthesized in plants via the quinolinate pathway, is the foundational precursor for the pyridyl moieties of all tobacco alkaloids[1]. For anatabine, a structurally related alkaloid, it is proposed that it is formed through the dimerization of a nicotinic acid metabolite[1]. A similar mechanism is suggested for this compound, though the exact intermediates remain to be identified[3].

Putative Biosynthetic Pathway and Key Enzymes

While the complete pathway is not yet confirmed, a proposed route involves the condensation of two nicotinic acid-derived units. A critical class of enzymes implicated in the later stages of pyridine alkaloid biosynthesis are the Berberine Bridge Enzyme-Like (BBE-like) proteins[5][6]. These FAD-dependent oxidases are involved in oxidative cyclization reactions that are crucial for the formation of the complex ring structures of many alkaloids[5]. Suppression of BBE-like enzyme expression in tobacco has been shown to inhibit the formation of this compound, indicating their essential role in its biosynthesis, likely in a late oxidation step[3].

This compound Biosynthesis Pathway quinolinate Quinolinate nicotinic_acid Nicotinic Acid quinolinate->nicotinic_acid intermediate Nicotinic Acid Metabolite (Hypothetical Intermediate) nicotinic_acid->intermediate Metabolic Conversion dimerization Dimerization & Condensation intermediate->dimerization precursor This compound Precursor dimerization->precursor bbe Berberine Bridge Enzyme-Like (BBE) (Oxidative Cyclization) precursor->bbe This compound This compound bbe->this compound

Caption: A proposed biosynthetic pathway for this compound from nicotinic acid.

Regulation by the Jasmonate Signaling Pathway: A Key to Understanding this compound's Role

The most compelling evidence for the biological significance of this compound comes from its strong induction by methyl jasmonate (MeJA)[1][2][7]. The jasmonate (JA) signaling pathway is a primary regulatory network in plants that mediates responses to a wide range of biotic stresses, including insect herbivory and necrotrophic pathogens[4][8].

The Jasmonate Cascade

In response to wounding or herbivory, the production of jasmonic acid is initiated. Jasmonic acid is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (JASMONATE ZIM-DOMAIN) proteins for degradation by the 26S proteasome. JAZ proteins are transcriptional repressors that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases these transcription factors, allowing them to activate the expression of a suite of defense-related genes, including those involved in alkaloid biosynthesis[9]. In tobacco, this signaling cascade, initiated in the leaves, transmits a signal to the roots where the biosynthesis of alkaloids, including this compound, is upregulated[4].

Jasmonate Signaling Pathway stress Herbivory / Pathogen Attack ja Jasmonic Acid (JA) Synthesis stress->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile coi1 SCF-COI1 Complex ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2 Transcription Factor jaz->myc2 represses defense_genes Alkaloid Biosynthesis Genes (including this compound) myc2->defense_genes activates anatalline_acc This compound Accumulation defense_genes->anatalline_acc

Caption: Jasmonate signaling pathway leading to this compound accumulation.

Biological Significance: this compound as a Putative Phytoalexin

The induction of this compound by the jasmonate pathway strongly suggests its role as a phytoalexin, contributing to the chemical defense arsenal of Nicotiana species. Alkaloids as a class are well-known for their toxicity and deterrence to herbivores and pathogens[7][10].

Inferred Antimicrobial and Insecticidal Properties

While direct studies on the antimicrobial or insecticidal activity of purified this compound are currently limited, the known biological activities of other pyridine alkaloids provide a strong basis for inference. Nicotine, for example, is a potent neurotoxin to many insects[11]. Many alkaloids exert their antifungal effects by disrupting cell membrane integrity or inhibiting key metabolic pathways in fungi[7][12]. It is plausible that this compound contributes to the overall defensive chemistry of the plant, potentially acting synergistically with other alkaloids.

Quantitative Perspective on this compound Induction

Under normal conditions, this compound is a minor component of the total alkaloid pool in Nicotiana tabacum. However, upon induction with MeJA in cell cultures, its concentration can increase dramatically, becoming one of the most abundant alkaloids alongside anatabine[1][2].

Condition Nicotine Nornicotine Anabasine Anatabine This compound
Untreated Tobacco Hairy Roots ~69%27%3%1%0.1%
Jasmonate-Treated BY-2 Cells 5%Not Detected4%83%8%
Data adapted from[3].

This significant shift in the alkaloid profile underscores the plant's targeted response to perceived threats, allocating resources to the production of specific defensive compounds like this compound.

Methodologies for this compound Research: A Practical Guide

Robust and reliable analytical methods are crucial for the accurate study of this compound. This section provides detailed protocols for the extraction and quantification of this compound from plant material.

Extraction of this compound from Plant Tissue

Ultrasonic-assisted extraction is an efficient method for the extraction of alkaloids from tobacco leaves and cell cultures[13][14][15].

Protocol: Ultrasonic-Assisted Extraction

  • Sample Preparation: Harvest fresh plant material (leaves or cultured cells). Freeze-dry the material and grind it to a fine powder (to pass a 1 mm screen)[16][17].

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.

  • Extraction Procedure: a. Accurately weigh approximately 100 mg of the dried, powdered plant material into a 15 mL centrifuge tube. b. Add 10 mL of the extraction solvent. c. Add an appropriate internal standard (e.g., d4-anatabine or a commercially available this compound-d4) to correct for extraction efficiency and instrument variability[3]. d. Tightly cap the tube and vortex thoroughly. e. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C)[13]. f. After sonication, centrifuge the sample at 4000 x g for 15 minutes to pellet the solid material. g. Carefully transfer the supernatant to a clean tube. h. For LC-MS/MS analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Causality Behind Experimental Choices:

  • Freeze-drying and Grinding: This increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction of the target analytes.

  • 80% Methanol: This solvent system is effective for extracting a broad range of alkaloids with varying polarities.

  • Ultrasonication: The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing the release of intracellular contents, including this compound[14]. This method is faster and often more efficient than traditional maceration or Soxhlet extraction[13].

  • Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification in mass spectrometry-based methods. It co-extracts with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable normalization of the signal[3].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices[18][19].

Protocol: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized by infusing a pure standard of this compound. Based on its molecular weight (239.32 g/mol ), the precursor ion would be [M+H]+ at m/z 240.2. Product ions would be determined experimentally, but likely involve fragmentation of the piperidine ring.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Self-Validating System: This protocol incorporates a self-validating system through the use of an internal standard and a calibration curve. A calibration curve should be prepared using a certified reference standard of this compound, spiked into a matrix blank (an extract from a plant known not to contain this compound, if possible) at a range of concentrations that bracket the expected sample concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to generate the calibration curve. The concentration of this compound in the unknown samples is then calculated from this curve. This approach ensures accuracy and precision by correcting for variations in sample processing and instrument response.

This compound Analysis Workflow cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis sample Plant Tissue (Leaves, Roots, Cells) grind Freeze-dry & Grind sample->grind extract Ultrasonic Extraction (80% MeOH + Internal Std) grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms quant Quantification (vs. Calibration Curve) ms->quant

Caption: Workflow for the extraction and analysis of this compound.

Future Directions and Applications

The study of this compound is a burgeoning field with significant potential. Key areas for future research include:

  • Elucidation of the Biosynthetic Pathway: The identification and characterization of the specific enzymes responsible for this compound biosynthesis will provide a more complete understanding of alkaloid metabolism in Nicotiana and could enable synthetic biology approaches for its production.

  • Direct Bioactivity Assays: Quantifying the specific antifungal, antimicrobial, and insecticidal activities of purified this compound is crucial to definitively establish its role as a phytoalexin.

  • Ecological Significance: Field studies are needed to understand how the induction of this compound in response to real-world herbivore and pathogen pressures impacts plant fitness and community interactions.

  • Pharmacological Potential: While this guide focuses on the biological significance in plants, many plant-derived alkaloids have valuable pharmacological properties. The structure of this compound may warrant investigation for potential applications in drug development.

References

  • Saitoh, F., Noma, M., & Kawashima, N. (1985). The alkaloid contents of sixty Nicotiana species. Phytochemistry, 24(3), 477-480. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

  • Shi, Q., Li, C., & Zhang, F. (2013). Genetic variation in alkaloid accumulation in leaves of Nicotiana. Genetics and Molecular Research, 12(4), 5345-5355. [Link]

  • Pérez-Alonso, M. J., & de Castro, M. D. L. (2001). Comparison of methods for the extraction of tobacco alkaloids. Journal of AOAC International, 84(6), 1708-1714. [Link]

  • Mishra, A., Saklani, S., & Singh, P. (2025). Prospective on Alkaloids-based sustainable methods to treat fungal pathogens: a comprehensive review. Archives of Microbiology, 207(6), 238. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]

  • Daniel, B., & Wallraven, J. (2024). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

  • Evaluation of antifungal and cytotoxic activity of trans-Chalcone and α-Solanine. (2014). BMC Pharmacology and Toxicology, 15(Suppl 1), P69. [Link]

  • Shoji, T., Ogawa, T., & Hashimoto, T. (2008). Jasmonate-induced nicotine formation in tobacco is mediated by tobacco COI1 and JAZ genes. Plant & cell physiology, 49(7), 1003–1012. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Tobacco Extraction. [Link]

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024). Molecules, 29(12), 2898. [Link]

  • BBE-like enzymes. (2023, December 2). In Wikipedia. [Link]

  • Optimization of Ultrasonic-Assisted Extraction of Chlorogenic Acid from Tobacco Waste. (2022). IOP Conference Series: Earth and Environmental Science, 969(1), 012029. [Link]

  • Requirement of Jasmonate signaling for defense responses against Alternaria alternata and Phytophthora nicotiane in tobacco. (2018). Journal of Experimental Botany, 69(20), 4759-4773. [Link]

  • Xu, Z., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1389973. [Link]

  • Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. [Link]

  • Zhang, H., & Hedden, P. (2008). Jasmonate-induced nicotine formation in tobacco is mediated by tobacco COI1 and JAZ genes. Plant and Cell Physiology, 49(7), 1003-1012. [Link]

  • Bian, Z., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Heliyon, 5(5), e01719. [Link]

  • Nicotine. (2024, January 21). In Wikipedia. [Link]

Sources

A Technical Guide to the Preliminary Pharmacological Investigation of Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Anatalline is a minor dipyridine alkaloid found in tobacco and other plants of the Solanaceae family.[1][2] Despite its structural similarity to pharmacologically active compounds like nicotine and anatabine, its own biological activity remains largely uncharacterized.[3] Current literature on this compound is sparse, focusing primarily on its chemistry, biosynthesis, and its emerging use as a biomarker to differentiate combusted from non-combusted tobacco product use.[3][4][5] Direct, peer-reviewed pharmacological studies elucidating its mechanism of action, receptor binding profile, and functional effects are notably absent.[3] This guide provides a strategic framework for the preliminary pharmacological evaluation of this compound. We will outline a logical, phased experimental approach, beginning with target identification and progressing to functional characterization. By leveraging knowledge from the closely related alkaloid, anatabine—known for its anti-inflammatory properties—we propose a primary hypothesis centered on the modulation of inflammatory signaling pathways.[1][6] This document serves as a technical roadmap for researchers seeking to explore the therapeutic potential of this understudied natural compound.

Introduction to this compound: The Knowledge Gap

This compound, or 2,4-di(3-pyridyl)piperidine, is a naturally occurring alkaloid present in two stereoisomeric forms (cis and trans).[7] Its accumulation is inducible in Nicotiana tabacum cell cultures, and it serves as a pyrolytic precursor to nicotelline during the combustion of tobacco.[4][7]

While its structural cousins are well-defined—nicotine as a potent nicotinic acetylcholine receptor (nAChR) agonist and anatabine as a weaker nAChR agonist with significant anti-inflammatory effects—this compound's pharmacology is a blank slate.[3] This presents a unique opportunity for discovery. The primary directive of a preliminary study is to answer two fundamental questions:

  • Pharmacodynamics: What are the primary molecular targets of this compound? What are the functional consequences of its interaction with these targets?

  • Pharmacokinetics: What is the preliminary absorption, distribution, metabolism, and excretion (ADME) profile of the compound?

This guide will focus on establishing the pharmacodynamic baseline, as this is the logical first step in evaluating a novel compound's therapeutic potential.

Proposed Pharmacodynamic Investigation Strategy

Our investigative strategy is built on a screening cascade designed to move from broad, unbiased target identification to specific, hypothesis-driven functional analysis. The structural relationship between this compound and anatabine strongly suggests that a productive initial hypothesis is the modulation of inflammatory pathways. The alkaloid anatabine has been demonstrated to exert anti-inflammatory effects by inhibiting the phosphorylation of key signaling proteins like STAT3 and NF-κB, leading to a reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[6][8]

Phase 1: Target Identification via Receptor Binding

The foundational step is to determine if, and to what, this compound binds. A competitive radioligand binding assay is the gold standard for this initial screen. The objective is to displace a known, radio-labeled ligand from a specific receptor with increasing concentrations of the unlabeled test compound (this compound).

Causality Behind Experimental Choice: Before investing in complex and costly cell-based functional assays, a binding assay provides a direct, quantitative measure of the physical interaction between the compound and its putative target. It is a rapid and cost-effective method to screen a wide array of potential targets and establish a rank order of binding affinity (Ki). Given this compound's structure, a primary screen should focus on nAChR subtypes, followed by a broader panel to ensure unbiased discovery.

Phase 2: Functional Characterization via Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does this compound act as an agonist (activator), an antagonist (inhibitor), or an allosteric modulator?

Hypothesis-Driven Functional Assays: Based on the activity of anatabine, we hypothesize that this compound possesses anti-inflammatory properties. Therefore, the primary functional assays should probe its ability to modulate key inflammatory signaling pathways, namely NF-κB and STAT3.[9][10] These transcription factors are central regulators of inflammatory gene expression and are frequently dysregulated in chronic inflammatory diseases and cancer.[9][10][11]

The workflow for this investigation is outlined in the diagram below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Validation This compound This compound Compound BindingScreen Primary Target Screen (Radioligand Binding Assay) nAChR Subtype Panel This compound->BindingScreen Test Compound BroadScreen Broad Safety Screen (e.g., CEREP Panel) BindingScreen->BroadScreen If Hits Identified DataAnalysis Calculate Ki Identify Primary Targets BindingScreen->DataAnalysis FunctionalAssay Hypothesis-Driven Functional Assays (HEK293, RAW 264.7 Macrophages) DataAnalysis->FunctionalAssay Based on Binding Affinity CytokineAssay Cytokine Profiling (Luminex / ELISA) Measure IL-6, TNF-α, IL-1β FunctionalAssay->CytokineAssay MechanismAssay Mechanistic Assays (Western Blot / Reporter Gene) Assess p-STAT3, p-NF-κB FunctionalAssay->MechanismAssay InVivo Preclinical Model Validation (e.g., DSS Colitis Model) CytokineAssay->InVivo If Activity Confirmed MechanismAssay->InVivo If Activity Confirmed

Figure 1: Proposed experimental workflow for this compound pharmacological screening.

Postulated Mechanism of Action: Modulation of Inflammatory Signaling

Drawing parallels from anatabine, a plausible mechanism for this compound's potential anti-inflammatory action is the inhibition of the STAT3 and/or NF-κB signaling pathways.[6][8] These pathways are typically activated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-6.[12][13]

Upon activation, upstream kinases phosphorylate STAT3 and IκB (the inhibitor of NF-κB).[9][13] This leads to the dimerization and nuclear translocation of STAT3 and NF-κB, where they bind to DNA and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[9][10] this compound may intervene at one or more points in this cascade, for example, by inhibiting the upstream kinases or interfering with the transcription factor's ability to bind DNA.

G cluster_pathway Postulated Anti-Inflammatory Signaling Pathway cluster_nuc Stimulus Inflammatory Stimulus (e.g., LPS, IL-6) Receptor Cell Surface Receptor (e.g., IL-6R, TLR4) Stimulus->Receptor UpstreamKinase Upstream Kinases (e.g., JAKs, IKK) Receptor->UpstreamKinase activate STAT3 STAT3 UpstreamKinase->STAT3 phosphorylate IkB_NFkB IκB-NF-κB (Inactive Complex) UpstreamKinase->IkB_NFkB phosphorylate IκB, leading to release This compound This compound (Hypothesized Point of Inhibition) This compound->UpstreamKinase Inhibition? pSTAT3 p-STAT3 This compound->pSTAT3 Inhibition? NFkB NF-κB This compound->NFkB Inhibition? STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates IkB_NFkB->NFkB NFkB->Nucleus translocates Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Figure 2: Hypothesized mechanism of this compound in modulating inflammatory pathways.

Key Experimental Protocols

The following protocols are detailed methodologies for conducting the critical initial experiments. They are designed with internal controls to ensure data integrity and trustworthiness.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., human α7 nAChR).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Epibatidine).

  • This compound (test compound).

  • Known unlabeled ligand for non-specific binding determination (e.g., Nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically from 10 mM down to 10 pM.

  • Assay Plate Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of unlabeled ligand (e.g., 10 µM Nicotine).

    • Test Compound: Cell membranes + Radioligand + corresponding concentration of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.[14]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: NF-κB Reporter Gene Assay

Objective: To determine if this compound can inhibit NF-κB-mediated gene transcription in a functional, cell-based assay.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (test compound).

  • Inducing agent (e.g., TNF-α, 10 ng/mL).

  • Luciferase assay reagent (containing luciferin substrate).

  • 96-well clear-bottom white plates.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the HEK293-NF-κB reporter cells into a 96-well plate at a density of ~50,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add the inducing agent (TNF-α) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Measurement: Remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions.

  • Quantification: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the stimulated (TNF-α only) condition to 100% activation and the unstimulated condition to 0%.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration at which this compound inhibits 50% of NF-κB activity.[15][16]

Data Presentation and Future Directions

As no direct pharmacological data for this compound is currently available in peer-reviewed literature, the following table is presented as a template for summarizing prospective findings and comparing them against the known values for related alkaloids.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityIC50 (µM)Reference
This compound To be determinedTo be determinedTo be determinedTo be determined-
Anatabineα4β2 nAChR>10,000 (weak)Anti-inflammatory (STAT3 inh.)~50 (for p-STAT3)[3][6]
Nicotineα4β2 nAChR~1Agonist-[3]

Future Directions: Should these initial in vitro studies reveal significant binding affinity and functional anti-inflammatory activity, the logical progression would be:

  • Mechanistic Deconvolution: Further western blot analysis to confirm inhibition of STAT3 and NF-κB phosphorylation and immunofluorescence to observe effects on nuclear translocation.[15]

  • Preliminary ADME/Tox: In vitro assessment of metabolic stability using liver microsomes and preliminary cytotoxicity assays in relevant cell lines.

  • In Vivo Proof-of-Concept: Validation of anti-inflammatory effects in an established animal model, such as the dextran sulfate sodium (DSS) mouse model of colitis, which has been used to demonstrate the efficacy of anatabine.[8][17]

This structured approach will efficiently and rigorously characterize the preliminary pharmacology of this compound, moving it from an unknown natural product to a potential lead for therapeutic development.

References

  • Siegmund B, et al. This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. PubMed. [Link]

  • Jacob P, et al. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology. [Link]

  • Anatabine - Wikipedia. [Link]

  • Siegmund B, et al. This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • Chen L, et al. STAT3 palmitoylation initiates a positive feedback loop that promotes the malignancy of hepatocellular carcinoma cells in mice. PubMed. [Link]

  • Sethu S, et al. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

  • Lecour S, et al. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. PubMed. [Link]

  • Paris D, et al. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Van der Veken P, et al. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • Siveen KS, et al. STAT3 SIGNALING: Anticancer Strategies and Challenges. PMC - PubMed Central - NIH. [Link]

  • Lecour S, et al. (PDF) Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. ResearchGate. [Link]

  • Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo. PubMed Central. [Link]

  • Lecour S, et al. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. NIH. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Van der Veken P, et al. (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. [Link]

  • Extracts from Allium pseudojaponicum Makino Target STAT3 Signaling Pathway to Overcome Cisplatin Resistance in Lung Cancer. MDPI. [Link]

  • Wang H, et al. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. Frontiers in Oncology. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies. MDPI. [Link]

  • Parri E, et al. Identification of novel regulators of STAT3 activity. PLOS One. [Link]

Sources

An In-Depth Technical Guide to the Isomers of Anatalline: Synthesis, Characterization, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the isomers of anatalline, a minor tobacco alkaloid of increasing interest in public health and pharmacological research. As a Senior Application Scientist, my objective is to synthesize the current understanding of this compound's stereochemistry and provide a practical framework for its synthesis, separation, and characterization. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental approaches, empowering researchers to confidently navigate the complexities of this compound isomerism.

Introduction: The Significance of this compound and Its Isomeric Forms

This compound, systematically named 2,4-di(3-pyridyl)piperidine, is a naturally occurring alkaloid found in Nicotiana tabacum.[1] While present in smaller quantities than nicotine, its unique structure and biosynthetic pathway make it a valuable biomarker for differentiating between users of combusted and smokeless tobacco products.[1] The core of this compound's chemical identity lies in its stereoisomerism. The presence of two stereocenters in the piperidine ring gives rise to distinct spatial arrangements of the two pyridyl substituents, primarily the cis and trans diastereomers.

The critical importance of understanding these isomers independently cannot be overstated. In the realm of pharmacology, stereoisomers of a chiral drug can exhibit vastly different pharmacokinetic and pharmacodynamic properties.[2][3] One isomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects.[2][3] Therefore, a thorough investigation of the individual this compound isomers is paramount for any drug development program or toxicological assessment.

Synthesis of this compound Isomers: A Proposed Methodological Approach

Diagram of the Proposed Synthetic Pathway

G cluster_0 Starting Material cluster_1 Reduction cluster_2 Isomeric Mixture cluster_3 Separation cluster_4 Isolated Isomers 3,5-dipyridylpyridine 3,5-di(pyridin-3-yl)pyridine Reduction Catalytic Hydrogenation (e.g., PtO2, H2, acidic conditions) 3,5-dipyridylpyridine->Reduction Mixture Mixture of cis- and trans-Anatalline Reduction->Mixture Separation Chromatographic Separation (e.g., Semi-preparative HPLC) Mixture->Separation cis-Anatalline cis-2,4-di(3-pyridyl)piperidine Separation->cis-Anatalline trans-Anatalline trans-2,4-di(3-pyridyl)piperidine Separation->trans-Anatalline

Caption: Proposed synthetic workflow for obtaining isolated this compound isomers.

Experimental Protocol: A Plausible Approach

Rationale: The catalytic hydrogenation of a dipyridylpyridine precursor is a logical approach. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, yielding a mixture of cis and trans isomers that can subsequently be separated.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the precursor, 3,5-di(pyridin-3-yl)pyridine, through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, between 3,5-dibromopyridine and 3-pyridylboronic acid or the corresponding organostannane.

  • Catalytic Hydrogenation:

    • Dissolve the 3,5-di(pyridin-3-yl)pyridine precursor in a suitable solvent, such as acetic acid or ethanol.

    • Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) at elevated pressure and temperature. The specific conditions will require optimization to achieve a good yield and a manageable ratio of isomers.

  • Work-up and Extraction:

    • After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture to remove the catalyst.

    • Neutralize the acidic solvent with a base (e.g., sodium bicarbonate).

    • Extract the product mixture with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of this compound isomers.

Separation and Isolation of cis- and trans-Anatalline

The successful separation of the cis and trans isomers is a critical step. Based on literature reports for similar alkaloids, semi-preparative High-Performance Liquid Chromatography (HPLC) is an effective technique.[1]

Diagram of the Isomer Separation Workflow

G Crude_Mixture Crude this compound Isomer Mixture HPLC_System Semi-Preparative HPLC System (e.g., C18 column) Crude_Mixture->HPLC_System Fraction_Collection Fraction Collection based on UV Detection HPLC_System->Fraction_Collection cis_Fraction Fraction containing cis-Anatalline Fraction_Collection->cis_Fraction trans_Fraction Fraction containing trans-Anatalline Fraction_Collection->trans_Fraction Evaporation Solvent Evaporation cis_Fraction->Evaporation trans_Fraction->Evaporation Pure_cis Pure cis-Anatalline Evaporation->Pure_cis Pure_trans Pure trans-Anatalline Evaporation->Pure_trans

Caption: Workflow for the separation of this compound isomers using HPLC.

Experimental Protocol: Semi-Preparative HPLC

Rationale: Reversed-phase HPLC with a C18 column is a standard and effective method for separating compounds with differing polarities and three-dimensional shapes. The subtle differences in the spatial arrangement of the pyridyl groups in cis- and trans-anatalline should allow for their differential retention on the stationary phase.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Utilize a semi-preparative C18 HPLC column.

    • Develop a suitable mobile phase, likely a gradient of acetonitrile and water with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine functional groups.

  • Method Optimization:

    • Perform analytical scale injections of the crude mixture to optimize the gradient, flow rate, and column temperature for the best resolution between the two isomer peaks.

  • Semi-Preparative Separation:

    • Once the analytical method is optimized, scale up to the semi-preparative column.

    • Inject the crude mixture and collect the fractions corresponding to the two well-resolved peaks, monitored by a UV detector.

  • Isolation:

    • Combine the fractions for each isomer.

    • Remove the solvent under reduced pressure to yield the isolated cis- and trans-anatalline.

Structural Characterization of this compound Isomers

Unambiguous identification of the isolated isomers is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS)

Expected Data: Both cis- and trans-anatalline will have the same molecular weight and will exhibit the same molecular ion peak in their mass spectra. However, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments may differ due to their different stereochemistry, which can influence the stability of the resulting fragment ions.

Technique Expected Information
High-Resolution MS Provides the accurate mass of the molecular ion, confirming the elemental composition (C₁₅H₁₇N₃).
MS/MS (CID) May reveal differences in the relative abundances of fragment ions, aiding in isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of the this compound isomers. The spatial relationship between the protons on the piperidine ring and the pyridyl substituents will result in distinct chemical shifts and coupling constants for the cis and trans configurations.

Predicted ¹H NMR Spectral Differences:

Proton Environment Expected Observation for cis-Anatalline Expected Observation for trans-Anatalline
Piperidine Ring Protons Protons in closer proximity to the pyridyl rings will experience different shielding/deshielding effects compared to the trans isomer, leading to different chemical shifts.The more symmetric nature of the trans isomer may result in a simpler spectrum for the piperidine ring protons.
Coupling Constants (J-values) The dihedral angles between adjacent protons on the piperidine ring will differ from the trans isomer, resulting in different coupling constants.Analysis of the coupling constants will be key to confirming the relative stereochemistry.

Predicted ¹³C NMR Spectral Differences:

Carbon Environment Expected Observation
Piperidine Ring Carbons The chemical shifts of the piperidine ring carbons will be sensitive to the cis or trans orientation of the pyridyl substituents due to steric and electronic effects.

Pharmacological Implications and Future Directions

The true value of isolating and characterizing the individual isomers of this compound lies in understanding their distinct biological activities. Based on studies of structurally related tobacco alkaloids like anatabine, it is highly probable that cis- and trans-anatalline will exhibit different affinities and efficacies at nicotinic acetylcholine receptors (nAChRs).[7]

Diagram of Potential Isomer-Specific nAChR Interaction

G cluster_0 This compound Isomers cluster_1 Nicotinic Acetylcholine Receptor (nAChR) cluster_2 Differential Biological Effects cis_this compound cis-Anatalline nAChR nAChR Subtypes (e.g., α4β2, α7) cis_this compound->nAChR Interaction A trans_this compound trans-Anatalline trans_this compound->nAChR Interaction B High_Affinity High Affinity/Efficacy (Potential Therapeutic Effect) nAChR->High_Affinity e.g., Interaction A Low_Affinity Low Affinity/Efficacy (Inactive or Different Effect) nAChR->Low_Affinity e.g., Interaction B

Caption: Hypothetical differential interaction of this compound isomers with nAChRs.

Key Research Questions to Address:

  • Receptor Binding Affinities: What are the binding affinities (Ki values) of cis- and trans-anatalline for various nAChR subtypes?

  • Functional Activity: Do the isomers act as full agonists, partial agonists, or antagonists at these receptors?

  • Pharmacokinetic Profiles: Do the isomers have different rates of metabolism, distribution, and excretion?

  • Toxicological Profiles: Are there differences in the toxicity of the two isomers?

Experimental Protocols for Pharmacological Characterization:

  • Radioligand Binding Assays: To determine the binding affinities of the isolated isomers for different nAChR subtypes expressed in cell lines.

  • Functional Assays: Using techniques such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or calcium imaging in cell lines expressing specific nAChR subtypes to determine the functional activity of each isomer.

  • In Vivo Studies: To assess the pharmacokinetic and potential behavioral effects of the individual isomers in animal models.

Conclusion

The study of this compound isomers is a nascent but critical area of research. While direct, comprehensive experimental data for each isomer remains to be fully elucidated in the public domain, this guide provides a robust framework based on established chemical principles and analogous systems. By following the proposed methodologies for synthesis, separation, and characterization, researchers will be well-equipped to unlock the distinct properties of cis- and trans-anatalline. This knowledge will be instrumental in advancing our understanding of tobacco product toxicology and may unveil novel therapeutic opportunities in the field of nicotinic receptor pharmacology.

References

  • Moriez, R., et al. (2012). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Phytochemistry, 78, 56-62. [Link]

  • Kem, W. R., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 109. [Link]

  • O'Donnell, C. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Agami, C., et al. (2003). Synthesis of Enantiopure cis- and trans-2,3-Disubstituted Piperidines. ChemInform, 34(13). [Link]

  • Zhang, P., et al. (2013). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 15(18), 4838-4841. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Arias, H. R. (2000). The competition of (-)-[3H]nicotine binding by the enantiomers of nicotine, nornicotine and anatoxin-a in membranes and solubilized preparations of different brain regions of rat. Neurochemistry International, 36(2), 111-120. [Link]

  • Papke, R. L., et al. (2019). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 151(12), 1403-1418. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Chhabra, G. S., et al. (2013). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Current pharmaceutical design, 19(32), 5708–5734. [Link]

Sources

Anatalline accumulation in tobacco cell cultures

Future work should focus on screening different Nicotiana species or cultivars for high-producing cell lines, exploring combinatorial elicitation strategies, and employing metabolic engineering approaches—such as the targeted down-regulation of competing pathways like nicotine synthesis—to further channel metabolic flux towards this compound. [10]Ultimately, scaling up these optimized processes in controlled bioreactors could pave the way for the sustainable, industrial-scale production of this compound for use as an analytical standard and a critical biomarker in tobacco product research. [2][16]

References

  • Optimization of Anthocyanin Production in Tobacco Cells. (2023). MDPI.
  • This compound|Tobacco Alkaloid for Research. Benchchem.
  • Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. (2023). PubMed Central.
  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022).
  • In vitro production of alkaloids: Factors, approaches, challenges and prospects. PubMed Central.
  • This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. (2004). PubMed.
  • This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. (2004).
  • Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus.
  • Putrescine N-methyltransferases--a structure-function analysis. (2007). PubMed.
  • Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories.
  • Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.)
  • Elicitation strategies for enhanced secondary metabolite synthesis in plant cell cultures and its role in plant defense mechanism. (2021).
  • Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. (2013). Frontiers in Plant Science.
  • Maintenance of Tobacco BY-2 Cell Suspension Culture. (2005).
  • Putrescine N-methyltransferase. Grokipedia.
  • Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. (2023). Canada.ca.
  • Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum (note:...). (2004).
  • Induction and Culture of Tobacco Callus. Lifeasible.
  • Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. (2013). PubMed.
  • Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco ( Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. (2012).
  • Plant Cell Elicitation for Secondary Metabolite Production. Research Trend.
  • Elicitation, A Mechanistic Approach to Change the Metabolic Pathway of Plants to Produce Pharmacological Important Compounds in In-vitro Cell Cultures. (2021). Iris Publishers.
  • Antisense-mediated down-regulation of putrescine N-methyltransferase activity in transgenic Nicotiana tabacum L. can lead to elevated levels of anatabine at the expense of nicotine. (1999).
  • Growing optimization of suspension cultures of medicinal plant cells. (2020). E3S Web of Conferences.
  • Tobacco Cell Suspension Cultures: An Eco-sustainable Approach for Obtaining Stable Anthocyanins. (2023). Research and Reviews.
  • Optimization of cell suspension culture of transformed and untransformed lettuce for the enhanced production of secondary metabolites and their pharmaceutical evaluation. (2019).

Sources

The Elicitation of Anatalline: A Technical Guide to Methyl Jasmonate-Induced Production in Nicotiana tabacum Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the use of methyl jasmonate (MeJA) as an elicitor to stimulate the production of anatalline, a pyridine alkaloid, in Nicotiana tabacum cell cultures. This compound, a compound of interest for its potential pharmacological applications, is typically present in trace amounts in tobacco plants. This document details the underlying biochemical pathways, the mechanism of MeJA-induced signal transduction, and provides comprehensive, field-proven protocols for the successful elicitation and quantification of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage plant cell culture technology for the enhanced production of valuable secondary metabolites.

Introduction: The Potential of this compound and the Power of Elicitation

This compound, chemically known as 2,4-di(3-pyridyl)piperidine, is a minor alkaloid found in the roots of Nicotiana species.[1] While less abundant than nicotine, the unique structure of this compound has prompted interest in its potential biological activities. The low natural abundance of this compound necessitates alternative production strategies. Plant cell culture, coupled with elicitation, offers a promising platform for the controlled and enhanced synthesis of such valuable secondary metabolites.[2]

Elicitation is a technique used to induce or enhance the biosynthesis of secondary metabolites in plant cell cultures by introducing elicitors, which are molecules that trigger a defense response in the plant cells.[3] Methyl jasmonate (MeJA), a plant signaling molecule involved in defense against herbivores and pathogens, has been identified as a potent elicitor for a wide range of secondary metabolites, including alkaloids, terpenoids, and phenolics.[2][4] Notably, research has demonstrated that MeJA treatment can significantly induce the accumulation of this compound in Nicotiana tabacum cv. BY-2 cell cultures.[5]

This guide will dissect the scientific principles and practical methodologies for leveraging MeJA to maximize this compound production. We will delve into the biosynthetic origins of this compound, the intricate signaling cascade initiated by MeJA, and provide detailed, step-by-step protocols for cell culture, elicitation, and analysis.

The Biosynthetic Landscape: From Precursors to this compound

The biosynthesis of pyridine alkaloids in Nicotiana species is a complex process originating from nicotinic acid.[6] While the complete enzymatic pathway leading to this compound has not been fully elucidated, it is hypothesized to derive solely from nicotinic acid.[1] The general pathway for nicotine alkaloids involves the condensation of a pyridine ring precursor (derived from nicotinic acid) with a pyrrolidine or piperidine ring precursor.[6]

Anatalline_Biosynthesis Nicotinic Acid Nicotinic Acid Metabolite_A Nicotinic Acid Metabolite Nicotinic Acid->Metabolite_A Dimerization Dimerization Metabolite_A->Dimerization Hypothetical_Intermediate Hypothetical Intermediate Metabolite_A->Hypothetical_Intermediate Anatabine Anatabine Dimerization->Anatabine This compound This compound Hypothetical_Intermediate->this compound

Studies involving feeding alkaloid precursors to Nicotiana tabacum cv. BY-2 cell cultures have been conducted to probe the biosynthetic origin of this compound.[7] It is noteworthy that this compound exists as two stereoisomers, cis- and trans-2,4-di(3-pyridyl)piperidine, which are typically found in similar concentrations after elicitation.[5]

The Mechanism of Induction: The Methyl Jasmonate Signaling Cascade

The application of exogenous MeJA triggers a well-characterized signaling pathway in plant cells, culminating in the activation of defense-related genes, including those responsible for secondary metabolite biosynthesis.[8] This signaling cascade is crucial for understanding and optimizing the elicitation process.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as the receptor for the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[8] In the absence of a stress signal, JAZ (Jasmonate-ZIM domain) proteins repress the activity of transcription factors that activate JA-responsive genes.

Upon MeJA treatment and subsequent conversion to JA-Ile, the COI1-JAZ co-receptor complex is formed, leading to the ubiquitination and degradation of JAZ proteins by the 26S proteasome. This degradation relieves the repression of transcription factors, such as MYC2, which can then activate the expression of genes involved in alkaloid biosynthesis.[4]

MeJA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MeJA_ext Exogenous Methyl Jasmonate JA_Ile JA-Ile MeJA_ext->JA_Ile COI1 COI1 JAZ JAZ MYC2 MYC2 TF_complex DNA JA-Responsive Genes (Alkaloid Biosynthesis) mRNA mRNA Alkaloids This compound & other Alkaloids

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the elicitation and analysis of this compound in Nicotiana tabacum cv. BY-2 cell suspension cultures.

Establishment and Maintenance of Nicotiana tabacum cv. BY-2 Cell Suspension Cultures
  • Initiation: Initiate cell suspension cultures from established BY-2 calli in liquid Murashige and Skoog (MS) medium supplemented with 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), 30 g/L sucrose, and adjusted to pH 5.8.

  • Subculture: Subculture the cells every 7 days by transferring 2-3 mL of the dense cell suspension into 50 mL of fresh medium in a 250 mL flask.

  • Incubation: Maintain the cultures on a rotary shaker at 120 rpm in the dark at 25 ± 1 °C.

Methyl Jasmonate Elicitation
  • Preparation of MeJA Stock Solution: Prepare a 100 mM stock solution of methyl jasmonate (Sigma-Aldrich) in 95% ethanol.[9] Filter-sterilize the solution using a 0.22 µm syringe filter.[9]

  • Elicitation: On day 7 of the subculture cycle (during the exponential growth phase), add the sterile MeJA stock solution to the cell cultures to achieve a final concentration of 100-300 µM.[9] An equivalent volume of sterile 95% ethanol should be added to control cultures.

  • Incubation Post-Elicitation: Continue to incubate the elicited and control cultures under the same conditions for a specified period, typically 24 to 72 hours, to allow for the accumulation of this compound.[9]

Experimental_Workflow Start Start Cell_Culture Establish & Maintain BY-2 Cell Cultures Start->Cell_Culture Elicitation Add Methyl Jasmonate (100-300 µM) Cell_Culture->Elicitation Incubation Incubate for 24-72h Elicitation->Incubation Harvest Harvest Cells Incubation->Harvest Extraction Alkaloid Extraction Harvest->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Quantification Quantify this compound Analysis->Quantification End End Quantification->End

Extraction of Alkaloids
  • Harvesting: Separate the cells from the medium by vacuum filtration.

  • Drying: Freeze-dry the harvested cells to a constant weight.

  • Extraction: Extract the dried cell powder with dichloromethane or a similar organic solvent. A simple and effective method involves sonication of the cell powder in the solvent, followed by centrifugation to pellet the cell debris.

  • Concentration: Evaporate the supernatant to dryness under a stream of nitrogen and re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

Quantification of this compound

The two primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

4.4.1. GC-MS Analysis

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like alkaloids.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Identification: this compound and its isomer can be identified based on their retention times and mass spectra. Quantification is achieved by comparing the peak areas to a standard curve of a purified this compound standard.

4.4.2. HPLC Analysis

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 260 nm).

  • Quantification: As with GC-MS, quantification is based on a standard curve generated from a known concentration series of a purified this compound standard.

Data Presentation and Expected Outcomes

The application of methyl jasmonate is expected to lead to a significant increase in the accumulation of this compound in Nicotiana tabacum cv. BY-2 cell cultures. The following table summarizes typical results that can be expected from a well-optimized elicitation experiment.

TreatmentThis compound Yield (µg/g DW)Fold Increase
Control (Ethanol)Not Detected-
100 µM MeJA50 - 150-
200 µM MeJA150 - 3003 - 6
300 µM MeJA200 - 4004 - 8

Note: These values are illustrative and can vary depending on the specific cell line, culture conditions, and elicitation parameters.

Research has shown that this compound, alongside anatabine, can become the most abundant alkaloids in MeJA-elicited BY-2 cells.[7] The two isomers of this compound can be completely separated by GC-MS.[7]

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to inducing the production of this compound in Nicotiana tabacum cell cultures using methyl jasmonate as an elicitor. The provided protocols, grounded in established scientific principles, offer a clear pathway for researchers to enhance the yield of this promising alkaloid.

Future research should focus on further optimizing the elicitation strategy, potentially by combining MeJA with other elicitors or by exploring precursor feeding strategies to further boost this compound biosynthesis. Moreover, the elucidation of the specific enzymatic steps in the this compound biosynthetic pathway will open up new avenues for metabolic engineering and the development of high-producing cell lines. The continued exploration of plant cell culture as a bioproduction platform holds immense potential for the sustainable and scalable production of valuable pharmaceuticals and fine chemicals.

References

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. [Link]

  • Reyes-García, C. A., et al. (2021). Methyl jasmonate enhances ursolic, oleanolic and rosmarinic acid production and sucrose induced biomass accumulation, in hairy roots of Lepechinia caulescens. PeerJ, 9, e11252. [Link]

  • Cárdenas, P. D., et al. (2023). Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato. International Journal of Molecular Sciences, 24(18), 14264. [Link]

  • Häkkinen, S. T., et al. (2004). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • Häkkinen, S. T., et al. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from >Nicotiana tabacum> cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

  • Murthy, H. N., et al. (2012). Optimization of elicitation conditions with methyl jasmonate and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal. Applied Biochemistry and Biotechnology, 168(4), 847–856. [Link]

  • Wei, Q., et al. (2022). Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin. PLOS ONE, 17(6), e0269956. [Link]

  • Ahmad, N., et al. (2022). Methyl Jasmonate-Based Elicitation Studies for Plant-Based Secondary Metabolite Production. ResearchGate. [Link]

  • Al-Mekhlafi, N. A., et al. (2021). Methyljasmonate Elicitation Increases Terpenoid Indole Alkaloid Accumulation in Rhazya stricta Hairy Root Cultures. Molecules, 26(16), 4987. [Link]

  • Jack, R. C., et al. (2024). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 221, 114363. [Link]

  • Jones, A. M. P., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1131923. [Link]

  • Kandoudi, M. (2023). OPTIMIZATION OF SECONDARY METABOLITES PRODUCTION BY THE APPLICATION OF ELICITORS. MATE. [Link]

  • ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture ? ResearchGate. [Link]

Sources

Methodological & Application

Introduction: The Role of Anatalline as a Specific Biomarker of Tobacco Exposure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Specific Quantification of Anatalline in Human Urine using LC-MS/MS

In the landscape of tobacco product use and exposure assessment, there is a critical need for biomarkers that can not only detect nicotine consumption but also differentiate between the types of products used. While cotinine, the primary metabolite of nicotine, is a reliable indicator of general nicotine exposure, it cannot distinguish between sources such as combustible cigarettes, smokeless tobacco (SLT), or electronic nicotine delivery systems (ENDS).[1] This is where minor tobacco alkaloids, such as this compound, play a pivotal role.

This compound is a tobacco alkaloid present in significant quantities in unburned tobacco, such as that found in SLT products, but at much lower levels in the smoke of combustible cigarettes.[1] This differential exposure makes urinary this compound a highly specific biomarker. Research has demonstrated that the ratio of this compound to another minor alkaloid, nicotelline, can effectively distinguish between exclusive users of smokeless tobacco and smokers of conventional cigarettes.[1][2] Therefore, the accurate and precise quantification of this compound in urine is essential for public health studies, clinical trials assessing tobacco cessation aids, and understanding the complex patterns of poly-tobacco use.

This application note provides a comprehensive, field-tested protocol for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for high-throughput analysis, offering the sensitivity and specificity required for clinical and epidemiological research.

Principle of the Isotope Dilution "Dilute-and-Shoot" LC-MS/MS Method

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry.[3][4] This approach provides the highest degree of accuracy and precision by correcting for variations at virtually every stage of the analytical process.

The core principle involves adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, this compound-d4—to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process. This internal standard (IS) is chemically identical to the target analyte (this compound) but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).

Because the IS and the analyte behave identically during extraction, chromatographic separation, and ionization, any sample-specific matrix effects or procedural losses will affect both compounds equally. The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. The final concentration is calculated based on the ratio of the analyte's response to the IS's response. This ratiometric measurement ensures that the result is robust and independent of sample matrix variations or fluctuations in instrument performance.

For this protocol, we employ a simplified "dilute-and-shoot" sample preparation method. Given the high sensitivity of modern LC-MS/MS systems and the relatively clean nature of diluted urine, this approach minimizes sample handling, reduces the potential for extraction variability, and significantly increases throughput compared to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Urine 100 µL Urine Sample Add_IS Add 10 µL this compound-d4 (IS) Urine->Add_IS Dilute Add 890 µL Diluent (Water with 0.1% Formic Acid) Add_IS->Dilute Vortex Vortex to Mix Dilute->Vortex Centrifuge Centrifuge (14,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Inject Data Data Acquisition LCMS->Data Integration Peak Integration (Analyte & IS) Data->Integration Raw Data Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration (ng/mL) Curve->Result G start Begin Sample Preparation aliquot 1. Pipette 100 µL Urine into a 1.5 mL tube start->aliquot add_is 2. Add 10 µL of This compound-d4 IS Solution aliquot->add_is dilute 3. Add 890 µL of Diluent (Water + 0.1% FA) add_is->dilute vortex 4. Vortex for 10 seconds dilute->vortex centrifuge 5. Centrifuge at 14,000 x g for 5 minutes vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer end Ready for Injection transfer->end

Sources

Application Notes and Protocols for the Quantitative Analysis of Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Anatalline

This compound, a minor alkaloid found in Nicotiana tabacum, has emerged as a critical biomarker in tobacco and nicotine research.[1] Its unique chemical properties and metabolic fate distinguish it from other alkaloids, making it an invaluable tool for differentiating between users of various tobacco and nicotine products, including combusted cigarettes, smokeless tobacco (SLT), and Electronic Nicotine Delivery Systems (ENDS).[1] The ratio of this compound to its combustion byproduct, nicotelline, in biological matrices such as urine, serves as a highly specific indicator of tobacco use patterns.[1] Furthermore, its biosynthesis, inducible by methyl jasmonate in cell cultures, opens avenues for plant biochemistry and metabolic engineering research.[1]

This document provides a comprehensive guide to the analytical standards and protocols for the quantitative analysis of this compound. It is designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods, ensuring data of the highest integrity. The protocols herein are presented not merely as a sequence of steps, but as self-validating systems, with an emphasis on the scientific rationale behind each procedural choice.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Systematic Name cis-2,4-di(3-pyridyl)piperidine[1]
Molecular Formula C₁₅H₁₇N₃[1]
Molecular Weight 239.32 g/mol [1]
Isomerism Exists as cis and trans stereoisomers.[1]

Metabolic and Biosynthetic Landscape

This compound's significance as a biomarker is intrinsically linked to its metabolic pathway. The conversion of this compound to nicotelline upon combustion is a key transformation that analytical methods must account for.

Anatalline_Metabolism This compound This compound (in Smokeless Tobacco) Combustion Tobacco Combustion (Dehydrogenation) This compound->Combustion Nicotelline Nicotelline (in Tobacco Smoke) Combustion->Nicotelline

Caption: Conversion of this compound to Nicotelline.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of methodology is often dictated by the sample matrix, required sensitivity, and the need for isomeric separation.

TechniqueAdvantagesDisadvantagesPrimary Applications
GC-MS Excellent chromatographic resolution, enabling the separation of cis and trans isomers.[1]May require derivatization for improved volatility and peak shape.Analysis of tobacco leaf and extracts; Isomer-specific quantification.
LC-MS/MS High sensitivity and specificity; suitable for complex biological matrices with minimal sample cleanup.Isomer separation can be challenging without specialized chiral columns.Quantification in urine, plasma, and other biological fluids.

Protocol 1: Quantitative Analysis of this compound in Human Urine by LC-MS/MS

This protocol details a robust method for the quantification of this compound in human urine, a common matrix for biomarker studies. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accuracy.

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • This compound-d₄ (internal standard)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Pooled human urine from non-smokers (for calibration standards and quality controls)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Solid Phase Extraction (SPE)

The objective of sample preparation is to isolate this compound from endogenous urine components that can interfere with the analysis, a phenomenon known as the matrix effect.[2]

SPE_Workflow start Start: Urine Sample (0.5 mL) add_is Add this compound-d₄ Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., with 5% Methanol in Water) load->wash elute Elute this compound (e.g., with 5% Formic Acid in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid Phase Extraction Workflow for Urine.

Step-by-Step Protocol:

  • To 0.5 mL of urine, add the internal standard, this compound-d₄.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute the this compound and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters. Method development and validation are required to optimize these for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for polar analytes like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of this compound for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for elution from the reverse-phase column.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to ensure separation from other urine components and to elute this compound with a sharp peak.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains basic nitrogen atoms that are readily protonated.
MRM Transitions See Section 1.5For selective and sensitive detection.
MRM Transition Optimization

The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and specificity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

Protocol for Optimization:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) to identify the [M+H]⁺ ion (expected m/z 240.3).

  • Perform a product ion scan of the [M+H]⁺ to identify the most abundant and stable fragment ions.

  • Repeat this process for the this compound-d₄ internal standard (expected [M+H]⁺ m/z 244.3).

  • Select the most intense and specific precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 240.3To be determined empiricallyTo be determined empirically
This compound-d₄ 244.3To be determined empiricallyTo be determined empirically
Method Validation

A rigorous validation is essential to demonstrate the reliability of the analytical method.[3]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of this compound in post-extraction spiked urine with the response in a neat solution.[4]
Recovery Assessed by comparing the response of this compound in pre-extraction spiked urine with post-extraction spiked samples.

Protocol 2: Isomer-Specific Analysis of this compound in Tobacco by GC-MS

This protocol is designed for the analysis of this compound in tobacco, with a focus on the separation of its cis and trans isomers.

Reagents and Materials
  • This compound analytical standard (containing both cis and trans isomers, if available)

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (2M)

  • Anhydrous sodium sulfate

Instrumentation
  • A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This extraction procedure is designed to efficiently extract the alkaloids from the complex tobacco matrix.

Step-by-Step Protocol:

  • Homogenize a known weight of tobacco leaf material.

  • To 1 gram of homogenized tobacco, add 5 mL of 2M sodium hydroxide solution to basify the alkaloids.

  • Add 10 mL of dichloromethane and shake vigorously for 30 minutes.

  • Centrifuge to separate the layers.

  • Collect the organic (lower) layer and pass it through a column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a stream of nitrogen.

GC-MS Parameters

The key to separating the cis and trans isomers lies in the choice of the GC column and the temperature program.

ParameterRecommended SettingRationale
GC Column A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm. For enhanced separation, a chiral column may be required.[5]Provides good separation for a wide range of alkaloids.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
Injection Mode SplitlessTo maximize the transfer of analyte onto the column for trace analysis.
Injector Temperature 250°CEnsures rapid volatilization of this compound.
Oven Program Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.This temperature program allows for the separation of a range of tobacco alkaloids. The separation of cis and trans isomers should be confirmed with standards.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Mass Range 50-300 amuTo capture the molecular ion and key fragments of this compound.
Mass Spectral Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 239. The fragmentation pattern will be characteristic of the di(3-pyridyl)piperidine structure. Common fragmentation pathways for alkaloids involve the cleavage of bonds adjacent to the nitrogen atoms and within the piperidine ring. The relative abundance of specific fragment ions can be used for quantification in selected ion monitoring (SIM) mode.

Conclusion: Ensuring Data Integrity in this compound Research

The protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound in various matrices. By understanding the scientific principles behind each step, from sample preparation to instrumental analysis, researchers can develop and validate methods that are fit for purpose. The use of appropriate analytical standards, internal standards, and rigorous method validation are paramount to ensuring the integrity of the data generated in this important area of research.

References

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022-06-01). NIH. Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. Retrieved from [Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (2016-03-21). PMC. Retrieved from [Link]

  • Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. ResearchGate. Retrieved from [Link]

  • This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. (2004-10). PubMed. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025-01-11). MDPI. Retrieved from [Link]

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH. Retrieved from [Link]

  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

Sources

Application Note & Protocol: High-Recovery Extraction of Anatalline from Biological Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the extraction of Anatalline, a minor tobacco alkaloid, from biological matrices such as urine and plasma. This compound serves as a key biomarker for distinguishing between users of different tobacco products[1]. The protocol herein is optimized for high-recovery and reproducibility, preparing samples for subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles of the extraction chemistry, provide step-by-step workflows for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and explain the rationale behind critical procedural steps to empower researchers in drug development and tobacco product research.

Introduction and Scientific Principle

This compound, or cis-2,4-di(3-pyridyl)piperidine, is a pyridine alkaloid found in Nicotiana tabacum[1][2]. While present in much lower concentrations than nicotine, its unique metabolic and pyrolytic profile makes it an invaluable biomarker. For instance, during tobacco combustion, this compound is a precursor to nicotelline, a tracer for tobacco smoke particulate matter[1]. Furthermore, the urinary ratio of this compound to nicotelline can effectively differentiate between users of smokeless tobacco and combustible cigarettes with high sensitivity and specificity[1][3]. Accurate quantification of this compound is therefore critical, and this begins with a robust and efficient extraction from complex biological samples.

The core of this protocol is based on the fundamental chemical properties of alkaloids. This compound contains basic nitrogen atoms within its piperidine and pyridine rings, making its solubility highly dependent on pH[4].

  • In acidic conditions (low pH): The nitrogen atoms become protonated (BH+), forming a salt. This salt is polar and soluble in aqueous solutions.

  • In basic/alkaline conditions (high pH): The nitrogen atoms are deprotonated (B), rendering the molecule less polar (a "free base"). In this state, it is soluble in non-polar organic solvents.

This pH-dependent solubility shift is the lever we use to selectively extract this compound from endogenous interferences in biological fluids[5][6]. The general principle involves alkalinizing the sample to convert this compound to its free base form, extracting it into an organic solvent, and then potentially back-extracting it into an acidic aqueous phase for cleanup and concentration.

Analyte Characteristics

A clear understanding of this compound's properties is essential for methodological design.

PropertyValue / DescriptionSourceRationale for Extraction
Systematic Name cis-2,4-di(3-pyridyl)piperidine[1][2]The structure dictates its polarity and basicity.
Molecular Formula C₁₅H₁₇N₃[1][7]Used for calculating exact mass in mass spectrometry.
Molecular Weight 239.32 g/mol [1][7]Essential for preparing standard solutions.
Chemical Class Pyridine Alkaloid[2]Shares extraction principles with other alkaloids like nicotine and anabasine.
Basicity (pKa) Not explicitly documented for this compound, but the piperidine (~11) and pyridine (~5.2) rings confer basic properties.[8]Allows for pH manipulation to control solubility for selective extraction.
Stereoisomers Exists as cis and trans isomers, which may be separated chromatographically.[2]The extraction protocol is suitable for both isomers, but analytical methods must be able to resolve them if required.

Overall Experimental Workflow

The following diagram outlines the complete process from sample receipt to data acquisition.

G cluster_pre Sample Preparation cluster_ext Extraction cluster_post Analysis Sample Biological Sample (Urine, Plasma) Spike Spike with Internal Standard (e.g., d4-Anatalline) Sample->Spike Pretreat Pre-treatment (e.g., Enzymatic Hydrolysis for Urine) Spike->Pretreat LLE Option A: Liquid-Liquid Extraction (LLE) Pretreat->LLE Alkalinize & Add Organic Solvent SPE Option B: Solid-Phase Extraction (SPE) Pretreat->SPE Load onto Conditioned Cartridge Evap Evaporate & Reconstitute in Mobile Phase LLE->Evap SPE->Evap Elute Analyte LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-level workflow for this compound extraction and analysis.

Materials and Reagents

  • Chemicals:

    • This compound analytical standard (≥98% purity)

    • Isotopically labeled internal standard (e.g., this compound-d4)

    • Sodium Hydroxide (NaOH), 10 M

    • Potassium Carbonate (K₂CO₃), 50% solution[9]

    • Hydrochloric Acid (HCl), 2 N[9]

    • Ammonium Hydroxide (NH₄OH), concentrated

    • Toluene, HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane, HPLC grade

    • Pentane, HPLC grade

    • Methanol, LC-MS grade

    • Acetonitrile, LC-MS grade

    • Ammonium Formate

    • β-glucuronidase (from bovine liver or H. pomatia)[10]

    • Titanium (III) chloride, 20% in 2N HCl (for reduction of N-oxides, if necessary)[9][11]

  • Hardware:

    • Vortex mixer

    • Centrifuge (capable of >3000 x g)

    • Nitrogen evaporation system or centrifugal vacuum concentrator

    • SPE Manifold and cartridges (e.g., Mixed-Mode Cation Exchange or Polymeric Reversed-Phase like Oasis HLB)[12]

    • Autosampler vials with inserts

    • Calibrated pipettes

Detailed Protocols

Sample Handling and Pre-treatment

Critical Insight: Many metabolites in urine, including those of tobacco alkaloids, are excreted as glucuronide conjugates[10]. To measure total this compound, enzymatic hydrolysis is a mandatory pre-treatment step to cleave the glucuronide moiety and liberate the parent analyte.

  • Thaw Samples: Thaw frozen urine or plasma samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot: Transfer 1.0 mL of the sample into a labeled 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the isotopically labeled internal standard (e.g., 10 ng of this compound-d4 in 50 µL methanol) to all samples, calibration standards, and quality controls (QCs). Vortex briefly.

  • Enzymatic Hydrolysis (Urine Samples):

    • Add 500-1000 units of β-glucuronidase to each urine sample[10].

    • Add buffer to adjust pH to the optimal range for the enzyme (typically pH 4-5).

    • Incubate samples overnight (16-18 hours) at 37°C[9][10].

Protocol A: Liquid-Liquid Extraction (LLE)

Causality: This method is a classic, robust technique that relies on partitioning the analyte between two immiscible liquid phases. By making the aqueous sample strongly basic, this compound is converted to its non-polar free base, which preferentially moves into the non-polar organic solvent, leaving polar interferences behind.

  • Alkalinization: Add 0.5 mL of 50% potassium carbonate solution to the pre-treated sample to raise the pH > 11[9]. Vortex vigorously for 30 seconds. This step is critical to ensure complete deprotonation of this compound.

  • Organic Solvent Addition: Add 5.0 mL of an extraction solvent. A common and effective choice is a mixture of Toluene/Ethyl Acetate (2:1, v/v) [9] or Pentane/Dichloromethane (1:1, v/v) [9].

  • Extraction: Cap the tubes tightly and vortex for 5 minutes to create a large surface area between the phases, maximizing extraction efficiency[9].

  • Phase Separation: Centrifuge at 3,000-4,000 x g for 10 minutes to break any emulsion and create a sharp separation between the upper organic layer and the lower aqueous layer[9].

  • Analyte Isolation:

    • Option 1 (Direct Evaporation): Carefully transfer the upper organic layer to a clean tube. This is simpler but may carry over more non-polar interferences.

    • Option 2 (Freeze & Pour): Immerse the lower aqueous part of the tube in a dry ice/acetone bath to freeze the aqueous phase[9][11]. Once frozen, decant (pour off) the liquid organic phase into a clean tube. This technique provides a cleaner separation.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 60% aqueous 20 mM ammonium formate and 40% acetonitrile)[10]. Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (SPE)

Causality: SPE offers superior selectivity and concentration compared to LLE. A mixed-mode cation exchange cartridge is ideal. The mechanism involves:

  • Loading the sample at a neutral pH where this compound is partially protonated and binds to the cation exchange sites.

  • Washing with a non-polar solvent to remove lipids and other non-polar interferences.

  • Washing with an acidic buffer to remove neutral and acidic interferences while the protonated this compound remains bound.

  • Eluting with a basic organic solvent, which neutralizes the this compound, breaking its ionic bond with the sorbent and allowing it to be washed off.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample (pH adjusted to ~6-7) onto the conditioned cartridge. Allow the sample to pass through slowly (1-2 mL/min).

  • Wash Step 1 (Interference Elution): Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl. This removes hydrophilic and acidic/neutral components.

  • Wash Step 2 (Interference Elution): Wash the cartridge with 3 mL of methanol to remove moderately polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

  • Analyte Elution: Elute the this compound by passing 2-3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the this compound, releasing it from the sorbent.

  • Evaporation & Reconstitution: Collect the eluate and evaporate to dryness under nitrogen. Reconstitute as described in LLE step 7.

Analytical Finish: LC-MS/MS

While this note focuses on extraction, the final analysis is typically performed via LC-MS/MS. A brief overview of typical conditions is provided for context.

ParameterTypical SettingSource
Column C18 Reverse-Phase (e.g., Kinetex EVO C18, Aquasil)[10][13]
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Ammonium Formate[10]
Mobile Phase B Acetonitrile or Methanol[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[14]
MS Mode Multiple Reaction Monitoring (MRM)[14]
MRM Transitions Precursor Ion (Q1): m/z 240.1 → Product Ions (Q3): Specific fragments (determined by direct infusion of standard)[9][14]

Method Validation and Trustworthiness

To ensure the trustworthiness of results, this extraction protocol must be validated according to established guidelines. Key validation parameters include:

  • Extraction Recovery: Compare the analytical response of an extracted sample to a non-extracted standard of the same concentration.

  • Matrix Effect: Evaluate the degree of ion suppression or enhancement caused by co-eluting endogenous components.

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Precision & Accuracy: Determine intra- and inter-day variability using QC samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

Using a stable, isotopically labeled internal standard is the most critical factor in producing a self-validating system, as it co-extracts with the analyte and compensates for variations in extraction efficiency and matrix effects.

References

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 894803. [Link]

  • Asif, M. (2022). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 27(23), 8534. [Link]

  • Zhang, Z-J., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

  • Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. Medicinal & Aromatic Plants, 4(3). [Link]

  • Grana, G., et al. (1997). Process for the extraction and purification of alkaloids. U.S. Patent No. 5,684,155. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443848, this compound. Retrieved from [Link]

  • Häkkinen, S. T., et al. (2004). Figure 2: this compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). [Image]. ResearchGate. [Link]

  • Song, C., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 961528. [Link]

  • Lisko, J. G., et al. (2013). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 25(8), 698-708. [Link]

  • Zheng, Q., et al. (2020). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability. Science of The Total Environment, 743, 140551. [Link]

  • Sasidharan, S., et al. (2011). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmacopuncture, 14(1), 1-13. [Link]

  • Benowitz, N. L., et al. (2006). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Nicotine & Tobacco Research, 8(4), 575-582. [Link]

  • Jacob, P., et al. (2022). Figure 2: Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. [Image]. ResearchGate. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Schick, S. F., et al. (2021). Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. [Image]. ResearchGate. [Link]

  • Ruiz-Cano, D., et al. (2014). Comparison of Methods for Extraction of Tobacco Alkaloids. Journal of AOAC International, 97(4), 1047-1054. [Link]

  • Phenomenex, Inc. (2015). Rapid, Sensitive LC–MS-MS Analysis of Nicotine and Metabolites. LCGC International, 28(6). [Link]

  • Wang, L., et al. (2013). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 8(7), e68816. [Link]

Sources

Application Note: Quantitative Analysis of Anatalline in Urine to Differentiate Smokers from Smokeless Tobacco Users by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Differentiating Tobacco Use

In the landscape of tobacco product research and public health, accurately differentiating between users of combustible cigarettes and smokeless tobacco (SLT) products is a significant challenge. Self-reporting is often unreliable, necessitating the use of objective biochemical markers. While cotinine, the primary metabolite of nicotine, is a reliable indicator of nicotine exposure, it cannot distinguish the source of that exposure. This limitation is a critical hurdle in clinical trials, epidemiological studies, and the assessment of new tobacco products.

The minor tobacco alkaloids, present in varying concentrations across different tobacco products, offer a promising solution. Anatalline, a pyridine alkaloid found in tobacco, has emerged as a key biomarker for this purpose.[1][2] Crucially, the ratio of this compound to another minor alkaloid, nicotelline, in urine provides a robust method for distinguishing between smokers and SLT users.[3] This is because while both alkaloids are present in tobacco, their relative concentrations and transfer into the body differ significantly between smoked and oral tobacco products. Specifically, SLT use leads to a much higher urinary this compound to nicotelline ratio compared to cigarette smoking.[3]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide a self-validating system for trustworthy results, and ground our methodology in authoritative references.

Principle of the Assay: Exploiting Differential Alkaloid Profiles

The foundation of this method lies in the distinct chemical profiles of different tobacco products and the metabolic fate of their constituent alkaloids. Tobacco plants synthesize a variety of pyridine alkaloids, with nicotine being the most abundant.[1] Minor alkaloids, including this compound, anatabine, and anabasine, are also present in smaller quantities.[1][4]

The key to differentiating smokers from SLT users is the relationship between this compound and nicotelline. This compound is present in tobacco leaves, and its concentration can be influenced by curing and processing methods.[5][6][7] Nicotelline, on the other hand, is primarily formed from the dehydrogenation of this compound during the combustion process of smoking.[1][8] Consequently, cigarette smoke contains significantly higher levels of nicotelline relative to this compound compared to smokeless tobacco products.[3] This fundamental difference is reflected in the urinary concentrations of these alkaloids in users, making the this compound/nicotelline ratio a powerful discriminant.[3]

Caption: Logical workflow for differentiating tobacco users.

Materials and Reagents

Equipment
  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes (various volumes)

  • 96-well collection plates

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX 10 mg)

  • Nitrogen evaporator

Chemicals and Standards
  • This compound analytical standard (e.g., from Benchchem)

  • This compound-d4 (deuterated internal standard) (e.g., from Benchchem)

  • Nicotelline analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Human urine (drug-free) for calibration standards and quality controls

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is chosen over Liquid-Liquid Extraction (LLE) for its superior ability to produce cleaner extracts with minimal matrix effects, higher analyte recovery, and better reproducibility, especially for a wide range of compounds.[9][10] The mixed-mode cation exchange (MCX) sorbent is particularly effective for extracting basic compounds like tobacco alkaloids from complex biological matrices like urine.[10]

Step-by-Step Protocol:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Centrifuge at approximately 2150 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: To a 96-well plate, add 50 µL of the clear supernatant from each urine sample. Add 150 µL of 0.5% formic acid in water. Spike each sample with 50 µL of the internal standard working solution (containing this compound-d4).

  • SPE Cartridge Conditioning: Condition the Oasis MCX 96-well plate by sequentially passing 0.3 mL of methanol, 0.3 mL of water, and 0.3 mL of 0.5% formic acid through each well using a vacuum manifold.

  • Sample Loading: Load the entire content of each well from the sample plate onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with the following sequence of solvents to remove interfering substances:

    • 0.3 mL of 0.5% formic acid

    • 0.6 mL of water

    • 0.3 mL of methanol

    • 0.3 mL of 60% acetonitrile: 40% methanol

  • Elution: Elute the analytes from the SPE plate with 0.2 mL of 2% ammonium hydroxide in 59% acetonitrile: 39% methanol into a clean 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow Urine_Sample 1. Urine Sample (50 µL) Spike_IS 2. Add Formic Acid & Spike with this compound-d4 Urine_Sample->Spike_IS Load_Sample 4. Load Sample onto SPE Plate Spike_IS->Load_Sample Condition_SPE 3. Condition Oasis MCX SPE Plate Condition_SPE->Load_Sample Wash_SPE 5. Wash SPE Plate (multiple steps) Load_Sample->Wash_SPE Elute_Analytes 6. Elute Analytes Wash_SPE->Elute_Analytes Evaporate_Reconstitute 7. Evaporate & Reconstitute Elute_Analytes->Evaporate_Reconstitute LCMS_Analysis 8. LC-MS/MS Analysis Evaporate_Reconstitute->LCMS_Analysis

Caption: Urine sample preparation workflow using SPE.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of this compound and nicotelline. Optimization may be required based on the specific instrumentation used.

ParameterSettingRationale
LC System
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides excellent separation and peak shape for basic compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes for positive ion mode detection.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient5-95% B over 5 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate0.4 mL/minAppropriate for the column dimensions.
Column Temperature40 °CEnsures reproducible retention times.
Injection Volume10 µLA typical injection volume for modern LC-MS/MS systems.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)This compound and nicotelline are basic compounds that readily form positive ions.
Monitored TransitionsThis compound: m/z 240.2 -> 159.1this compound-d4: m/z 244.2 -> 163.1Nicotelline: m/z 234.1 -> 131.1Specific precursor-to-product ion transitions for quantification and confirmation.
Collision EnergyOptimized for each transitionEnsures efficient fragmentation of the precursor ions.

Data Analysis and Interpretation

Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used. The concentration of this compound in the unknown samples is then calculated from the calibration curve.

Differentiating User Groups

The primary method for differentiating between smokers and SLT users is the calculation of the urinary this compound to nicotelline ratio.

User GroupExpected this compound Level (pg/mL)Expected Nicotelline Level (pg/mL)Expected this compound/Nicotelline Ratio
Smokers IntermediateHigh (e.g., GM ~674)Low (e.g., GMR ~12.1)
SLT Users HighLow (e.g., GM ~197)High (e.g., GMR ~55.2)
Non-Tobacco Users Not DetectedNot DetectedN/A

GM = Geometric Mean, GMR = Geometric Mean Ratio. Data adapted from a study on a sample of US adults.[11]

A threshold for the this compound/nicotelline ratio can be established using Receiver Operating Characteristic (ROC) analysis on a well-characterized cohort of exclusive smokers and exclusive SLT users. A study utilizing data from the Population Assessment of Tobacco and Health (PATH) Study proposed a threshold of 18.1 for the this compound/nicotelline ratio to distinguish exclusive cigarette smokers from exclusive SLT users, with a sensitivity of 89.3% and a specificity of 86.4%.[3][11]

Data Interpretation Quantify Quantify Urinary this compound & Nicotelline Calculate_Ratio Calculate this compound/Nicotelline Ratio Quantify->Calculate_Ratio Compare_Threshold Compare Ratio to Threshold (e.g., 18.1) Calculate_Ratio->Compare_Threshold SLT_User SLT User Compare_Threshold->SLT_User Ratio > 18.1 Smoker Smoker Compare_Threshold->Smoker Ratio < 18.1

Caption: Decision tree for user classification.

Assay Validation and Quality Control

To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank urine samples from non-tobacco users to check for interferences.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs. Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, CV) should not exceed 15%.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.99.

  • Matrix Effects: The influence of co-eluting compounds from the urine matrix on the ionization of the analytes.[10][13][14][15][16] This can be assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.[12]

  • Stability: The stability of the analytes in urine under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The quantification of urinary this compound and its ratio to nicotelline provides a powerful and scientifically sound method for distinguishing between smokers and smokeless tobacco users. The LC-MS/MS protocol detailed in this application note, when properly validated, offers a robust and reliable tool for researchers, scientists, and drug development professionals. By understanding the underlying principles and adhering to rigorous analytical practices, this method can significantly enhance the quality and accuracy of data in tobacco product research and public health studies.

References

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. [Link]

  • Creek, T., et al. (2023). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Biomarkers. [Link]

  • Jia, Y., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. [Link]

  • Enomoto, T., et al. (2006). Transformation of Tobacco Alkaloids. Recent Advances in Tobacco Science. [Link]

  • Katuri, P., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. Analytical Chemistry. [Link]

  • Creek, T., et al. (2023). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. National Institutes of Health. [Link]

  • Tan, S. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. ResearchGate. [Link]

  • Zare, M., et al. (2012). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine. Journal of Medical Signals and Sensors. [Link]

  • Sims, J. L., et al. (1970). Changes of Alkaloid Composition During Curing in Three lsogenic Burley Tobaccos and Their F1 Hybrids. Tobacco Science. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. [Link]

  • Li, W., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]

  • Mitani, K., et al. (2003). Determination of nicotine, cotinine, and related alkaloids in human urine and saliva by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Jacob, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology. [Link]

  • Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of The American Society for Mass Spectrometry. [Link]

  • Wernsman, E. A., & Weeks, W. W. (2012). Chemical and biochemical changes during the flue-curing of tobacco. CORESTA. [Link]

  • Hood, T. G. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. [Link]

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. National Institutes of Health. [Link]

  • Meng, Q., et al. (2024). Changes in microbial composition during flue-cured tobacco aging and their effects on chemical composition: a review. National Institutes of Health. [Link]

  • Fux, E., et al. (2010). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-. Arrow@TU Dublin. [Link]

  • Creek, T., et al. (2023). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. PubMed. [Link]

  • Schick, S. F., et al. (2022). Assessment of the Exposure to Tobacco-Specific Nitrosamines and Minor Tobacco Alkaloids in Users of Various Tobacco/Nicotine Products. Chemical Research in Toxicology. [Link]

Sources

Application Note: Anatalline as a Selective Biomarker for the Dual-Use of Tobacco Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Characterizing Polytobacco Use

The landscape of tobacco and nicotine product consumption is evolving rapidly. While conventional cigarette smoking has seen a decline in some regions, the use of electronic nicotine delivery systems (ENDS), commonly known as e-cigarettes, has surged. This has led to a significant population of "dual users"—individuals who concurrently use both combustible cigarettes and ENDS.[1][2][3] Accurately identifying and quantifying the use of different tobacco products within this group is a critical challenge for researchers, clinicians, and drug development professionals. Self-reporting, a common method for assessing product use, is often unreliable, necessitating the use of objective biochemical markers.[1][2]

While cotinine, the primary metabolite of nicotine, is a well-established biomarker for overall nicotine exposure, it cannot distinguish between sources of nicotine, such as cigarettes, ENDS, or nicotine replacement therapies.[4] This limitation creates a significant analytical gap in studies aiming to understand the health effects of dual use, the efficacy of harm reduction strategies, and compliance in clinical trials for smoking cessation. To address this, researchers have turned to minor tobacco alkaloids, which are present in varying concentrations across different tobacco products.[1][5] This application note introduces anatalline as a highly selective biomarker for exposure to combustible tobacco and provides a detailed protocol for its quantification in biological matrices to aid in the characterization of dual tobacco product use.[1]

Scientific Rationale: Why this compound is a Promising Biomarker

This compound is a minor pyridine alkaloid found in the tobacco plant (Nicotiana tabacum).[1][6] Along with other minor alkaloids like anabasine and anatabine, it is present in much lower concentrations than nicotine in cured tobacco leaves.[1] The key to this compound's utility as a biomarker lies in the manufacturing processes of tobacco-derived nicotine for e-liquids. The nicotine used in the vast majority of ENDS products undergoes significant purification, which substantially reduces the levels of minor alkaloids, including this compound.[1] In contrast, these alkaloids are readily transferred to the smoker from the combustion of traditional cigarettes.

Consequently, the presence of this compound in a biological sample, such as urine, above a certain threshold is indicative of recent exposure to combustible tobacco.[1] In a dual user, the detection of both cotinine (indicating nicotine intake) and this compound would strongly suggest the concurrent use of both ENDS and traditional cigarettes. This makes this compound a powerful tool for objectively verifying self-reported tobacco use patterns. Furthermore, research has explored the ratio of this compound to another minor alkaloid, nicotelline, to differentiate between various forms of tobacco use, such as smoking versus smokeless tobacco.[4]

It is important to note that while promising, the use of this compound as a biomarker is not without its complexities. The metabolism of this compound is not as well-characterized as that of nicotine, and potential isomers have been reported in smokers' urine, which necessitates robust analytical methods to ensure accurate quantification.[1][7][8]

Experimental Workflow for this compound Quantification

The reliable quantification of this compound in biological matrices requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and ability to multiplex the analysis of several biomarkers in a single run.[9][10][11] The following workflow outlines the key steps from sample collection to data analysis.

This compound Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Urine Sample Collection Sample_Storage Storage at -20°C or below Sample_Collection->Sample_Storage Immediate Freezing Sample_Preparation Sample Preparation (Liquid-Liquid Extraction or SPE) Sample_Storage->Sample_Preparation LC_Separation LC-MS/MS Analysis (Chromatographic Separation) Sample_Preparation->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Ionization Data_Processing Data Processing & Integration MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Reporting Data Interpretation & Reporting Quantification->Reporting

Caption: High-level workflow for the quantification of this compound in urine samples.

Detailed Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is a representative method and may require optimization based on the specific instrumentation and reagents available in your laboratory.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water, methanol, and acetonitrile

  • Ammonium formate

  • Formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of this compound and this compound-d4 in methanol.

  • Perform serial dilutions of the this compound stock solution in drug-free human urine to create calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Prepare QC samples in drug-free human urine at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of urine sample, calibration standard, or QC, add the internal standard (this compound-d4).

  • Add 0.5 mL of 50% potassium carbonate to basify the sample.[1]

  • Add 4 mL of a pentane/dichloromethane (1:1) mixture.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Freeze the aqueous (lower) layer in a dry ice/acetone bath.[1]

  • Decant the organic (upper) layer into a clean tube containing 100 µL of 10% HCl in methanol.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[1]

4. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate this compound from other urine components. A typical gradient might run from 5% to 95% B over several minutes.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard to ensure specificity. The exact m/z values will need to be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be optimizedTo be optimizedTo be optimized
This compound-d4To be optimizedTo be optimizedTo be optimized
Caption: Example table for MRM parameters. These must be empirically determined.

5. Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines.[12] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and its internal standard in blank matrix samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[13]

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement from the urine matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Stability of this compound in urine under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Data Interpretation and Application

The primary application of this method is to differentiate between exclusive ENDS users, exclusive combustible tobacco users, and dual users.

User GroupExpected Nicotine/Cotinine LevelExpected this compound LevelInterpretation
Non-userNot DetectedNot DetectedNo recent nicotine or tobacco use.
Exclusive ENDS UserDetectedNot Detected or below LLOQRecent nicotine use from a non-combustible source.
Exclusive SmokerDetectedDetectedRecent use of combustible tobacco.
Dual UserDetectedDetectedRecent use of both a nicotine-containing product and combustible tobacco.
Caption: A simplified guide to interpreting biomarker results for different tobacco user groups.

The ratio of this compound to other minor alkaloids, such as nicotelline, can provide further insights into the type of tobacco product used.[4] For instance, the this compound/nicotelline ratio has been shown to be effective in distinguishing between exclusive cigarette smokers and exclusive smokeless tobacco users.[4] However, this ratio may be less effective at distinguishing exclusive cigarette smokers from dual users of cigarettes and ENDS.[4]

Conclusion

This compound is a highly valuable and selective biomarker that can aid researchers in objectively characterizing the use of combustible tobacco, particularly in the context of the rising prevalence of dual use with ENDS. The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in urine. By incorporating this compound analysis into clinical and research studies, scientists and drug development professionals can gain a more accurate understanding of tobacco use behaviors, which is essential for assessing the health impacts of different tobacco products and for the development of effective public health interventions and smoking cessation therapies.

References

  • Jacob, P., III, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Benowitz, N. L., St. Helen, G., & Jacob, P., III. (2015). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Nicotine & Tobacco Research, 17(7), 847-852. [Link]

  • Jacob, P., III, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. eScholarship, University of California. [Link]

  • Edwards, K. C., St. Helen, G., Jacob, P., III, & Ozga, J. E. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Biomarkers, 29(6), 352-360. [Link]

  • Jacob, P., III, Havel, C., Metayer, C., Benowitz, N. L., & Yu, L. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology, 26(6), 965-973. [Link]

  • Jacob, P., III, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. ResearchGate. [Link]

  • Jacob, P., III, Chan, L., Cheung, P., Bello, K., Yu, L., St. Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers Media S.A.[Link]

  • Shakleya, D. M., & Huestis, M. A. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids--Anatabine and Anabasine--In Smokers' Urine. Journal of analytical toxicology, 38(6), 335-343. [Link]

  • Plantin, L. O. (1984). Analytical methods for trace elements in biological material. Acta neurologica Scandinavica. Supplementum, 100, 95-99. [Link]

  • ATSDR. (1997). Toxicological Profile for Chlorpyrifos. Agency for Toxic Substances and Disease Registry. [Link]

  • Shakleya, D. M., & Huestis, M. A. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Journal of analytical toxicology, 38(6), 335-343. [Link]

  • Varghese, S. S., & Shameena, P. M. (2020). Electronic Nicotine Delivery Systems (ENDS) and Their Relevance in Oral Health. Medicina (Kaunas, Lithuania), 56(10), 527. [Link]

  • Noga, N. (2024). Analytical Approaches to Trace Contaminants in Biological Samples. Journal of Forensic Toxicology & Pharmacology, 13(4). [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936-941. [Link]

  • da Silva, A. C. C., de Oliveira, L. G., & de Martinis, B. S. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. [Link]

  • Shakleya, D. M., & Huestis, M. A. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. ResearchGate. [Link]

  • Lisko, J. G., Tran, H., Stanfill, S. B., Blount, B. C., & Watson, C. H. (2013). Chemical Composition and Evaluation of Nicotine, Tobacco Alkaloids, pH, and Selected Flavors in E-Cigarette Cartridges and Refill Solutions. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 15(10), 1773-1781. [Link]

  • Harris, A. C., Pentel, P. R., & LeSage, M. G. (2012). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. Drug and alcohol dependence, 126(1-2), 198-206. [Link]

  • Wujcik, M., Bąchor, R., & Zapadka, M. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules (Basel, Switzerland), 28(20), 7109. [Link]

  • Sibilo, J., Dize, A., & Billet, A. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(10), 1599. [Link]

  • Al-Aali, K. A., Al-Shehri, H. A., & Vohra, F. (2022). The impact of tobacco smoking and electronic cigarette vaping on salivary biomarkers. A comparative study. Journal of oral biology and craniofacial research, 12(1), 131-135. [Link]

  • Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

Sources

Application Notes & Protocols: The Use of Anatalline in Public Health Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Tobacco Use Patterns with a Novel Biomarker

In the evolving landscape of tobacco and nicotine products, public health researchers face a significant challenge: accurately assessing individual exposure and patterns of use. Self-reporting, while valuable, can be prone to recall bias and misreporting. Therefore, objective biomarkers are indispensable for robust epidemiological studies, clinical trials, and regulatory science. Anatalline, a minor tobacco alkaloid, has emerged as a highly specific and sensitive biomarker for exposure to tobacco products.[1][2][3]

Unlike nicotine and its primary metabolite, cotinine, which are present in both tobacco products and nicotine replacement therapies (NRTs), this compound is found exclusively in tobacco.[4] This specificity allows researchers to unequivocally distinguish between the use of combustible cigarettes, smokeless tobacco (SLT), and in many cases, electronic nicotine delivery systems (ENDS), versus the use of NRTs.[4] This guide provides a comprehensive overview of the application of this compound in public health research, including the scientific rationale, detailed analytical protocols, and data interpretation frameworks.

Part 1: The Scientific Rationale for this compound as a Biomarker

This compound (2,4-di(3-pyridyl)piperidine) is a naturally occurring alkaloid in Nicotiana tabacum.[5] Its utility as a biomarker stems from several key properties:

  • Specificity for Tobacco: this compound is a component of the tobacco leaf and is not found in pharmaceutical-grade nicotine used in NRTs.[4] Its presence in a biological sample is a definitive indicator of recent tobacco use.

  • Differential Pyrolysis: The concentration of this compound and its pyrolytic product, nicotelline, varies significantly between different tobacco products.[6] For instance, smokeless tobacco is expected to result in a much higher exposure to this compound relative to nicotelline when compared to cigarette smoking.[7] This differential exposure provides a powerful tool for distinguishing between types of tobacco products used.

  • Synergistic Analysis: When measured in conjunction with other biomarkers such as nicotine, cotinine, the tobacco-specific nitrosamine metabolite NNAL, and nicotelline, this compound provides a high-resolution snapshot of an individual's tobacco use behavior, including dual-use of different products.[1][7]

The following diagram illustrates the logical flow of using this compound and other biomarkers to classify tobacco use patterns.

G cluster_0 Sample Collection & Analysis cluster_1 Biomarker Level Interpretation cluster_2 User Group Classification urine Urine Sample lcms LC-MS/MS Analysis of This compound, Nicotelline, Cotinine, NNAL urine->lcms cotinine_check Cotinine > LOQ? lcms->cotinine_check anatalline_check This compound > LOQ? cotinine_check->anatalline_check Yes no_nicotine No Recent Nicotine Use cotinine_check->no_nicotine No ratio_calc Calculate This compound/Nicotelline Ratio anatalline_check->ratio_calc Yes nrt_only NRT Use Only anatalline_check->nrt_only No tobacco_user Tobacco User ratio_check Ratio Threshold? ratio_calc->ratio_check slt_user Exclusive SLT User ratio_check->slt_user High Ratio cigarette_user Exclusive Cigarette Smoker ratio_check->cigarette_user Low Ratio dual_use Dual Use or Exclusive ENDS ratio_check->dual_use Intermediate/Unclear tobacco_user->ratio_calc

Caption: Logical workflow for differentiating tobacco use patterns using urinary biomarkers.

Part 2: Protocol for Quantification of Urinary this compound

The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7] The following is a representative protocol for the analysis of this compound in human urine.

2.1 Materials and Reagents

  • This compound certified reference standard

  • Nicotelline certified reference standard

  • Isotopically labeled internal standards (e.g., this compound-d4)

  • LC-MS grade water, methanol, and acetonitrile

  • Ammonium formate

  • Formic acid

  • Pooled human urine from non-smokers (for standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2.2 Preparation of Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of this compound in methanol.

  • Perform serial dilutions of the primary stock to create a series of working standard solutions.

  • Spike pooled non-smoker urine with the working standard solutions to create a calibration curve spanning the expected concentration range (e.g., 0.02 ng/mL to 50 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2.3 Sample Preparation (Solid Phase Extraction)

  • Thaw urine samples, standards, and QCs at room temperature and vortex to mix.

  • To 1 mL of each sample, add the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering matrix components.

  • Elute the analytes using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solution (e.g., 200 µL of 10% methanol in water with 0.1% formic acid).

2.4 LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized on the specific instrument being used.

2.5 Data Analysis and Interpretation

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

  • The Limit of Quantitation (LOQ) for this compound is typically in the range of 20 pg/mL.[7]

The following diagram outlines the general experimental workflow for this compound analysis.

G start Start: Urine Sample spike Spike with Internal Standard start->spike spe Solid Phase Extraction (SPE) spike->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantify against Calibration Curve analyze->quantify end End: This compound Concentration quantify->end

Caption: Experimental workflow for urinary this compound quantification.

Part 3: Application in Public Health Study Designs

The quantification of this compound can be integrated into various study designs to address critical public health questions.

  • Cross-Sectional Surveillance: In large-scale surveys like the Population Assessment of Tobacco and Health (PATH) Study, this compound levels help to objectively classify participants into different tobacco user groups, providing more accurate prevalence estimates than self-reporting alone.[7]

  • Clinical Trials of Tobacco Products: When evaluating modified risk tobacco products or smoking cessation therapies, this compound can serve as a biomarker of compliance (or non-compliance) with study protocols. For example, its presence in the urine of a participant who is supposed to be exclusively using an e-cigarette would indicate dual-use with combustible tobacco.

  • Epidemiological Cohort Studies: By accurately classifying exposure to different tobacco products, researchers can more precisely investigate the long-term health effects associated with specific use patterns (e.g., exclusive SLT use vs. dual-use of cigarettes and SLT).

Part 4: Data Interpretation - The this compound/Nicotelline Ratio

A key advancement in the application of minor tobacco alkaloids is the use of the this compound/nicotelline ratio.[7] This ratio has shown significant promise in distinguishing between different types of tobacco users.

User GroupTypical this compound/Nicotelline RatioRationale
Exclusive Cigarette Smokers Low (e.g., < 18)This compound is converted to nicotelline during combustion, resulting in lower relative this compound levels.[6]
Exclusive Smokeless Tobacco (SLT) Users High (e.g., > 18)SLT is not combusted, leading to higher exposure to the parent compound, this compound, relative to nicotelline.[7]
Exclusive ENDS Users Very Low / UndetectableMost e-liquids do not contain this compound, though some tobacco-flavored varieties may have trace amounts.
Dual Users (Cigarettes + SLT/ENDS) Intermediate / VariableThe ratio will depend on the relative consumption of each product.

Note: The specific threshold values for the this compound/nicotelline ratio may need to be optimized based on the study population and analytical methodology. The values presented here are illustrative based on published research.[7]

Part 5: Limitations and Future Directions

While this compound is a powerful biomarker, it is important to acknowledge its limitations and areas for future research.

  • Metabolism: The metabolic pathways of this compound in humans are not as well-characterized as those of nicotine. Further research could identify metabolites that may serve as additional biomarkers.

  • Demographic Variability: It is currently unknown if the metabolism of minor tobacco alkaloids varies across different demographic groups (e.g., by sex or race/ethnicity), which could potentially influence biomarker levels.[7]

  • Evolving Products: As new tobacco and nicotine products enter the market, it will be crucial to characterize their minor alkaloid profiles to ensure the continued utility of this compound as a distinguishing biomarker.

Conclusion

This compound has proven to be an invaluable tool for public health researchers and professionals in the field of tobacco control. Its specificity as a biomarker for tobacco exposure, particularly when used as part of a broader panel of analytes, allows for an unprecedented level of accuracy in assessing tobacco use patterns. The protocols and interpretive frameworks outlined in this guide provide a foundation for the successful implementation of this compound analysis in a wide range of public health studies, ultimately leading to a better understanding of the public health consequences of tobacco use.

References

  • National Institutes of Health (NIH). (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

  • National Institutes of Health (NIH). (n.d.). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. [Link]

  • PubMed. (n.d.). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. [Link]

  • MDPI. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. [Link]

  • ACS Publications. (n.d.). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. [Link]

  • PubMed Central. (n.d.). Neuroactive alkaloids that modulate the neuronal nicotinic receptor and provide neuroprotection in an Alzheimer's disease model: the case of Teline monspessulana. [Link]

  • National Institutes of Health (NIH). (2020). Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. [Link]

  • MDPI. (n.d.). Naringenin's Neuroprotective Effect on Diazino-Induced Cerebellar Damage in Male Albino Rats, with Modulation of Acetylcholinesterase. [Link]

  • PubMed. (2020). Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. [Link]

  • ResearchGate. (2020). (PDF) Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. [Link]

  • PubMed. (n.d.). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. [Link]

  • PubMed. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. [Link]

  • PubMed. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. [Link]

  • Bentham Science. (n.d.). Neuronal Nicotinic Receptors and Neuroprotection: Newer Ligands May Help us Understand their Role in Neurodegeneration. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Anatalline in E-Liquids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Anatalline Quantification in E-Liquids

This compound, a minor tobacco alkaloid, serves as a chemical marker indicating the use of tobacco-derived nicotine in e-liquids. Its presence and concentration are critical quality attributes for manufacturers, regulators, and researchers in the electronic nicotine delivery systems (ENDS) industry. The quantification of this compound is essential for ensuring product consistency, verifying the purity of nicotine sources, and for toxicological risk assessment. This document provides a comprehensive guide to the analytical methodologies for the robust and accurate quantification of this compound in e-liquid formulations.

The nicotine used in e-liquids is predominantly extracted from tobacco, a process which can co-extract other naturally occurring alkaloids, including this compound.[1] While nicotine is the primary active compound, the profile of minor alkaloids can offer insights into the nicotine's origin and processing. Furthermore, some of these minor alkaloids or their degradation products, such as nitrosamines, could have toxicological implications. Therefore, sensitive and specific analytical methods are paramount for the quality control of e-liquids.

Analytical Approaches: Method Selection and Rationale

The complex matrix of e-liquids, typically composed of high concentrations of propylene glycol (PG) and vegetable glycerin (VG), along with various flavorings, necessitates analytical techniques with high selectivity and sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for this application.

  • LC-MS/MS is often the preferred method due to its high sensitivity and specificity, and its ability to analyze thermally labile compounds without derivatization. This is particularly relevant as some nicotine analogues can be unstable at the high temperatures used in GC inlets.[1]

  • GC-MS is also a powerful tool for the analysis of volatile and semi-volatile compounds in e-liquids and can be effectively employed for this compound quantification.[2]

This application note will focus on a detailed LC-MS/MS protocol, as it generally offers superior sensitivity for this class of compounds.

Experimental Workflow for this compound Quantification

The overall workflow for the quantitative analysis of this compound in e-liquids is a streamlined process, designed for high-throughput and accuracy.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Acquisition E-Liquid Sample Dilution Dilution with Solvent (e.g., Methanol/Water) Sample_Acquisition->Dilution 1. Obtain Sample IS_Spiking Internal Standard Spiking (e.g., this compound-d4) Dilution->IS_Spiking 2. Dilute Vortexing Vortex & Sonicate IS_Spiking->Vortexing 3. Add IS Filtration Syringe Filtration (0.22 µm) Vortexing->Filtration 4. Mix Vial_Transfer Transfer to LC Vial Filtration->Vial_Transfer 5. Filter LC_System UHPLC System Vial_Transfer->LC_System 6. Inject MS_System Tandem Mass Spectrometer (MS/MS) LC_System->MS_System Elution Chromatography_Software Chromatography Data System MS_System->Chromatography_Software Data Acquisition Quantification Quantification using Calibration Curve Chromatography_Software->Quantification Peak Integration Reporting Report Results (µg/mL or % of Nicotine) Quantification->Reporting Calculate Concentration

Figure 1: High-level workflow for the quantitative analysis of this compound in e-liquids.

Detailed Protocol: LC-MS/MS Method

This protocol is designed as a robust starting point for method development and validation.

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • This compound-d4 (isotopically labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • E-liquid samples for analysis

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • LC vials with inserts

Standard and Sample Preparation

Rationale: A simple dilution is typically sufficient for e-liquid analysis, as the high concentration of the matrix components (PG/VG) is significantly reduced, minimizing matrix effects.[3] The use of an isotopically labeled internal standard (IS), this compound-d4, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency.

Procedure:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 500 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution in 50:50 methanol/water.

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the e-liquid sample into a volumetric flask. b. Add a known volume of the internal standard working solution. c. Dilute to the final volume with 50:50 methanol/water to achieve a dilution factor that brings the expected this compound concentration within the calibration range (e.g., 1:1000). d. Vortex for 30 seconds and sonicate for 5 minutes to ensure homogeneity. e. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Instrumental Parameters

Rationale: A C18 reversed-phase column is suitable for retaining and separating the polar alkaloids. A gradient elution with a mobile phase containing a buffer like ammonium formate and a weak acid like formic acid provides good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow RatesOptimized for the specific instrument
MRM Transitions
This compoundTo be determined by direct infusion of the standard. A likely precursor ion would be [M+H]+ at m/z 159.1.
This compound-d4To be determined by direct infusion of the internal standard. A likely precursor ion would be [M+H]+ at m/z 163.1.
Method Validation

A full method validation should be performed according to regulatory guidelines, such as those from the FDA or ICH.[3] Key validation parameters include:

  • Linearity: A calibration curve should be constructed with at least five non-zero standards. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (RSD) should be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.

  • Selectivity: Assessed by analyzing blank e-liquid matrix to ensure no interferences at the retention time of this compound.

  • Matrix Effect: Evaluated by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution.

  • Stability: Assessed for this compound in stock solutions and in processed samples under various storage conditions.

Expected Quantitative Performance

ParameterExpected Value RangeRationale/Reference
Limit of Detection (LOD) 0.1 - 1.0 µg/gBased on achievable sensitivity for analogous compounds in similar matrices.[1]
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/gBased on achievable sensitivity for analogous compounds in similar matrices.[1]
Linear Range 0.5 - 500 ng/mLA typical range for LC-MS/MS analysis of trace impurities.
Accuracy (% Recovery) 85 - 115%Standard acceptance criteria for bioanalytical method validation.
Precision (%RSD) < 15%Standard acceptance criteria for bioanalytical method validation.

Regulatory Context and Interpretation of Results

Currently, there are no specific regulatory limits for this compound in e-liquids set by the U.S. Food and Drug Administration (FDA) or under the European Union's Tobacco Products Directive (TPD).[4][5] However, the purity of nicotine is addressed by pharmacopeias. The United States Pharmacopeia (USP) specifies that for nicotine used in pharmaceutical products, no single impurity should exceed 0.5% of the nicotine content. This can serve as a benchmark for quality assessment of the nicotine used in e-liquids.

The concentration of this compound in e-liquids can vary significantly depending on the source and purification of the tobacco-derived nicotine. Levels of minor tobacco alkaloids are generally much lower in e-liquids compared to traditional cigarettes.[6]

Conclusion

The quantitative analysis of this compound in e-liquids is a crucial aspect of quality control and product safety assessment. The LC-MS/MS method detailed in this application note provides a robust and sensitive protocol for this purpose. By implementing a thoroughly validated analytical method, researchers, manufacturers, and regulatory bodies can ensure the quality and consistency of e-liquid products, contributing to a better understanding of their chemical composition and potential health effects.

References

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (2016). Spectroscopy. Available at: [Link]

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (2016). LCGC International. Available at: [Link]

  • Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids Using Gas Chromatography-Mass Spectrometry. (n.d.). Scientific & Academic Publishing. Available at: [Link]

  • The Chemical Components of Electronic Cigarette Cartridges and Refill Fluids: Review of Analytical Methods. (2014). PubMed Central. Available at: [Link]

  • The Analysis of Electronic Cigarette E-Liquids by GC-MS AN_0037. (n.d.). SCION Instruments. Available at: [Link]

  • Tighter EU rules on tobacco. (2020). EUR-Lex. Available at: [Link]

  • Tobacco Products Directive. (n.d.). Wikipedia. Available at: [Link]

  • The EU's Tobacco Products Directive: Revisiting the Requirements and Updates on Heated Tobacco Products. (2023). Keller and Heckman LLP. Available at: [Link]

  • A review of constituents identified in e-cigarette liquids and aerosols. (2021). Tobacco Prevention & Cessation. Available at: [Link]

  • (PDF) Chemical Composition and Evaluation of Nicotine, Tobacco Alkaloids, pH, and Selected Flavors in E-Cigarette Cartridges and Refill Solutions. (2015). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Sample Preparation of Anatalline for Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anatalline, a minor tobacco alkaloid, is gaining significant attention in clinical and toxicological research as a potential biomarker to differentiate between users of various tobacco and nicotine products. Accurate and precise quantification of this compound in complex biological matrices and tobacco products is crucial for these studies. However, the inherent complexity of these samples necessitates robust and efficient sample preparation to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comprehensive guide provides detailed application notes and validated protocols for the extraction and purification of this compound from various matrices. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective sample preparation strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₇N₃[1]
Molecular Weight 239.32 g/mol [1]
Structure Pyridine and Piperidine Rings[2]
Nature Alkaline[3]

This compound's structure, containing basic nitrogen atoms, dictates its solubility and retention behavior, which are key considerations in designing extraction and purification protocols.[4]

Core Principles of this compound Sample Preparation

The primary objectives of sample preparation for this compound analysis are to:

  • Isolate this compound: Separate this compound from the bulk of the sample matrix.

  • Remove Interferences: Eliminate endogenous and exogenous compounds that could interfere with the analytical measurement, leading to what is known as the "matrix effect".[5][6][7]

  • Concentrate the Analyte: Increase the concentration of this compound to a level that is detectable by the analytical instrument.[8]

The choice of the appropriate sample preparation technique is highly dependent on the nature of the sample matrix. This guide will focus on three common matrices: biological fluids (urine and plasma) and tobacco products.

Recommended Sample Preparation Protocols

The following protocols are designed to be robust and reproducible. However, it is crucial to note that method validation is essential for any analytical procedure to ensure it is fit for its intended purpose.[9][10]

I. Solid-Phase Extraction (SPE) for this compound in Human Urine

Rationale:

Solid-phase extraction is a highly selective and efficient technique for cleaning up and concentrating analytes from complex liquid samples like urine.[3][9] For alkaline compounds like this compound, a mixed-mode cation exchange (MCX) sorbent is ideal. The MCX sorbent utilizes both reversed-phase and strong cation exchange retention mechanisms, providing excellent retention of basic compounds and allowing for rigorous washing steps to remove neutral and acidic interferences.[11]

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MCX Plate) cluster_post Post-Elution Processing Urine_Sample Urine Sample (50 µL) Dilution Dilute with 0.5% Formic Acid (150 µL) & Spike with Internal Standard Urine_Sample->Dilution Condition Condition Plate: 1. Methanol (0.3 mL) 2. Water (0.3 mL) 3. 0.5% Formic Acid (0.3 mL) Load Load Pre-treated Sample Condition->Load Wash1 Wash 1: 0.5% Formic Acid (0.3 mL) Load->Wash1 Wash2 Wash 2: Water (0.6 mL) Wash1->Wash2 Wash3 Wash 3: Methanol (0.3 mL) Wash2->Wash3 Wash4 Wash 4: 60% Acetonitrile: 40% Methanol (0.3 mL) Wash3->Wash4 Elute Elute with 2% Ammonium Hydroxide in 59% Acetonitrile: 39% Methanol (0.2 mL) Wash4->Elute Evaporate Evaporate to Near Dryness (Gentle N₂ Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Tobacco_Sample Weigh 400 mg of Tobacco Sample Spike_IS Spike with Internal Standard Solution Tobacco_Sample->Spike_IS Add_Base Add 1 mL of 2N NaOH (Incubate for 30 min) Spike_IS->Add_Base Add_Solvent Add 10 mL of Methyl Tert-Butyl Ether (MTBE) Add_Base->Add_Solvent Shake Shake for 1 hour Add_Solvent->Shake Filter Filter the Organic Layer (0.45 µm Syringe Filter) Shake->Filter GC_MS_Analysis Direct Injection into GC-MS Filter->GC_MS_Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from tobacco.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 400 mg of the homogenized tobacco sample into a 15 mL glass vial. [12] * Spike the sample with an appropriate internal standard solution and allow it to absorb for 15 minutes. [12] * Add 1 mL of 2N sodium hydroxide (NaOH) solution to the vial and let it stand at room temperature for 30 minutes. [12]This step deprotonates the this compound, making it more soluble in the organic extraction solvent.

  • Extraction:

    • Add 10 mL of methyl tert-butyl ether (MTBE) to the vial. [12] * Cap the vial and shake vigorously for 1 hour on a mechanical shaker. [12] * Allow the phases to separate.

  • Sample Collection and Analysis:

    • Carefully draw the upper organic layer (MTBE) and pass it through a 0.45 µm syringe filter directly into a GC vial. [12] * The sample is now ready for direct injection into a GC-MS system. [12] A simpler and more rapid extraction for UPLC-MS/MS analysis can also be performed by extracting the tobacco sample with a mixture of methanol and water after basification with NaOH. [13]

III. Protein Precipitation (PPT) for this compound in Human Plasma

Rationale:

Protein precipitation is a straightforward and rapid method for removing the high abundance of proteins from plasma or serum samples, which can cause significant matrix effects and clog analytical columns. [14][15]Acetonitrile is a commonly used and effective protein precipitating agent. [15] Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Add_ACN Add Acetonitrile (3:1 ratio, v/v) Spike_IS->Add_ACN Vortex Vortex to Mix Add_ACN->Vortex Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis

Caption: Protein Precipitation (PPT) workflow for this compound from plasma.

Detailed Protocol:

  • Sample Preparation:

    • To a microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).

    • Spike the plasma with the internal standard.

  • Precipitation:

    • Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample. [15]The 3:1 ratio is generally effective for protein removal.

    • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Separation:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Method Validation and Quality Control

It is imperative that any sample preparation method is validated to ensure its performance characteristics are suitable for the intended analytical application. Key validation parameters include:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization. [5][6][7]* Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

The use of isotopically labeled internal standards is highly recommended to compensate for variability in sample preparation and matrix effects.

Conclusion

The selection of an appropriate sample preparation method is a critical step in the analytical workflow for this compound quantification. The protocols detailed in this guide for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation provide robust and reliable starting points for researchers. The choice of method should be guided by the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data in the burgeoning field of this compound research.

References

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. [Link]

  • Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Validation of analytical methods. TrAC Trends in Analytical Chemistry, 23(8), 535-552. [Link]

  • Ji, H., Watson, C. H., & Valentin-Blasini, L. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Heliyon, 5(5), e01719. [Link]

  • National Institutes of Health. (n.d.). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

  • Gjelstad, A., & Pedersen-Bjergaard, S. (2014). Challenges and new directions in analytical sample preparation. Analytical and bioanalytical chemistry, 406(1), 3-4. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Watson, C. H., Valentin-Blasini, L., & Stanfill, S. B. (2012). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. Analytical chemistry, 84(21), 9353–9358. [Link]

  • He, X., von Weymarn, L. B., & Hatsukami, D. K. (2015). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 978-979, 123–128. [Link]

  • Chromatography Today. (2020, February 17). Challenges with Sample Preparation. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2005). Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 819(2), 273–278. [Link]

  • Wagener, T. L., Floyd, E. L., Stepanov, I., Driskill, L. M., Frank, S. G., Meier, E., ... & Queimado, L. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Tobacco control, 30(3), 340–346. [Link]

  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • Martinello, M., Manzinello, C., Gallina, A., & Mutinelli, F. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(19), 6528. [Link]

  • YouTube. (2022, April 13). Chromatography and Natural Products Purification. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • YouTube. (2022, October 3). Liquid-Liquid Extraction. [Link]

  • Analytik Jena. (n.d.). Sample Preparation – Chemical Analysis. [Link]

  • LCGC International. (2022, September 21). Hidden Challenges in Making Sample Preparation for Chromatography More Green, More Practical, and More Sensitive. [Link]

  • Heinrich, M., & Teoh, H. L. (2004). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Planta Medica, 70(06), 481-482. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Food Supplements Europe. (n.d.). Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. [Link]

  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

  • U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. [Link]

  • De Martinis, B. S., & de Souza, R. A. (2016). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Journal of analytical toxicology, 40(8), 643–648. [Link]

  • Grenova. (n.d.). Integrating Sample Preparation: Challenges, Advances, and Disruptive Technologies. [Link]

  • Wróblewski, K., Bebłowska, M., & Giebułtowicz, J. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 123. [Link]

  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(15), 1803–1806. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of organic chemistry, 68(8), 3090–3098. [Link]

Sources

Application Note: Enhanced Detection of Anatalline through Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents detailed protocols for the chemical derivatization of Anatalline, a minor tobacco alkaloid, to significantly enhance its detectability in analytical workflows. This compound serves as a critical biomarker for distinguishing between users of different tobacco products. However, its low native ultraviolet (UV) absorbance and moderate volatility can limit detection sensitivity in complex matrices. Herein, we describe optimized pre-column derivatization methods for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For HPLC, protocols utilizing dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are detailed, which introduce highly fluorescent moieties to the this compound molecule. For GC-MS, methods employing trifluoroacetic anhydride (TFAA) for acylation and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation are presented to increase volatility and improve chromatographic peak shape. These derivatization strategies offer substantial improvements in the limit of detection (LOD) and limit of quantification (LOQ), enabling more sensitive and robust quantification of this compound in research and drug development settings.

Introduction: The Rationale for this compound Derivatization

This compound, with the chemical structure cis-2,4-di(3-pyridyl)piperidine, is a minor alkaloid found in tobacco products.[1] Its significance in clinical and toxicological research lies in its utility as a biomarker to differentiate between the use of combusted tobacco products, smokeless tobacco, and electronic nicotine delivery systems. The analytical challenge in this compound quantification often stems from its physicochemical properties. Its native UV chromophore provides limited sensitivity, making trace-level detection difficult, especially in complex biological matrices. Furthermore, for GC-MS analysis, the secondary amine within the piperidine ring can lead to peak tailing and potential thermal degradation.[2]

Chemical derivatization addresses these limitations by covalently modifying the this compound molecule to introduce properties more favorable for detection and separation.[3] This process can:

  • Enhance Detector Response: By introducing a chromophore or fluorophore, the signal intensity in UV or fluorescence detectors can be dramatically increased.[3]

  • Improve Volatility and Thermal Stability: For GC-MS analysis, derivatization masks polar functional groups, increasing the analyte's volatility and preventing on-column degradation.[2]

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve separation from matrix interferences.

This application note provides a comprehensive guide for researchers to implement robust derivatization protocols for this compound, thereby enhancing the quality and sensitivity of their analytical data.

Chemical Structure of this compound

This compound possesses a central piperidine ring with two pyridine rings attached at the 2 and 4 positions. The key functional group targeted for derivatization is the secondary amine (-NH) within the piperidine ring.

this compound Chemical Structure

Figure 1: Chemical structure of this compound (cis-2,4-di(3-pyridyl)piperidine).

Derivatization for HPLC Analysis

For HPLC analysis, the primary goal is to attach a moiety that strongly absorbs UV light or fluoresces, thereby significantly lowering the detection limits. We present two effective methods based on dansylation and FMOC derivatization.

Method 1: Dansylation of this compound for Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the secondary amine of this compound under alkaline conditions to form a highly fluorescent sulfonamide derivative.[1] This method is highly sensitive and provides excellent signal-to-noise ratios.

cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis This compound This compound Standard or Extract solvent Dissolve in Acetonitrile This compound->solvent buffer Add Sodium Bicarbonate Buffer (pH 9.5) solvent->buffer dansyl Add Dansyl Chloride Solution buffer->dansyl vortex Vortex and Incubate (60°C, 30 min) dansyl->vortex quench Quench with Sodium Hydroxide vortex->quench hplc Inject into HPLC-FLD System quench->hplc

A simplified workflow for the dansylation of this compound.
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily.

    • Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with 1 M NaOH.

  • Derivatization Procedure:

    • To 100 µL of this compound standard or sample extract in a microcentrifuge tube, add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 200 µL of the 5 mg/mL dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes in the dark.

    • After incubation, add 50 µL of 2 M sodium hydroxide to quench the reaction and hydrolyze excess dansyl chloride.

    • Vortex for 1 minute.

    • Centrifuge the sample at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-FLD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm.

Method 2: FMOC-Cl Derivatization for Fluorescence Detection

9-fluorenylmethyl chloroformate (FMOC-Cl) is another excellent derivatizing agent for secondary amines, forming a stable and highly fluorescent derivative.[4] The reaction is rapid and proceeds at room temperature.[5]

cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis This compound This compound Standard or Extract solvent Dissolve in Acetonitrile This compound->solvent buffer Add Borate Buffer (pH 8.5) solvent->buffer fmoc Add FMOC-Cl Solution buffer->fmoc vortex Vortex and React (Room Temp, 15 min) fmoc->vortex quench Quench with Hexane vortex->quench hplc Inject Aqueous Layer into HPLC-FLD quench->hplc

A simplified workflow for the FMOC-Cl derivatization of this compound.
  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • FMOC-Cl Solution: Prepare a 10 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.5.

  • Derivatization Procedure:

    • In a glass vial, mix 100 µL of the this compound solution with 400 µL of the borate buffer.

    • Add 500 µL of the FMOC-Cl solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • To remove excess FMOC-Cl, add 2 mL of hexane and vortex for 1 minute.

    • Allow the layers to separate and carefully collect the lower aqueous layer for HPLC analysis.

  • HPLC-FLD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 100% B over 15 minutes.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation λ = 265 nm, Emission λ = 315 nm.

Derivatization for GC-MS Analysis

For GC-MS, derivatization is crucial to increase the volatility and thermal stability of this compound. Acylation and silylation are two common and effective approaches.

Method 3: Acylation with Trifluoroacetic Anhydride (TFAA)

TFAA reacts with the secondary amine of this compound to form a stable and volatile trifluoroacetyl derivative.[6] This method is robust and provides characteristic mass spectra for confident identification.[6]

cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis GC-MS Analysis This compound Dry this compound Extract solvent Reconstitute in Ethyl Acetate This compound->solvent tfaa Add TFAA solvent->tfaa vortex Vortex and Heat (70°C, 20 min) tfaa->vortex evaporate Evaporate to Dryness vortex->evaporate reconstitute Reconstitute in Hexane evaporate->reconstitute gcms Inject into GC-MS System reconstitute->gcms

A simplified workflow for the acylation of this compound with TFAA.
  • Sample Preparation:

    • Ensure the this compound standard or sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 100 µL of ethyl acetate.

  • Derivatization Procedure:

    • To the reconstituted sample, add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a stream of nitrogen.

    • Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Method 4: Silylation with BSTFA

Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group, significantly increasing volatility and reducing polarity.[3] This method is highly effective but requires anhydrous conditions.[2]

cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis GC-MS Analysis This compound Dry this compound Extract solvent Reconstitute in Anhydrous Pyridine This compound->solvent bstfa Add BSTFA with 1% TMCS solvent->bstfa vortex Vortex and Heat (60°C, 30 min) bstfa->vortex gcms Inject into GC-MS System vortex->gcms

A simplified workflow for the silylation of this compound with BSTFA.
  • Sample Preparation:

    • Ensure the this compound standard or sample extract is completely dry.

    • Reconstitute the dry residue in 50 µL of anhydrous pyridine.

  • Derivatization Procedure:

    • To the reconstituted sample, add 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes.

    • After cooling, the sample is ready for direct injection into the GC-MS.

  • GC-MS Conditions:

    • Use the same GC-MS conditions as described in section 4.1.2.

Expected Improvements in Detection

The implementation of these derivatization protocols is expected to yield a significant improvement in the analytical sensitivity for this compound. The following table provides a hypothetical comparison of the limit of detection (LOD) and limit of quantification (LOQ) for native versus derivatized this compound.

Analytical Method Analyte Form Hypothetical LOD (ng/mL) Hypothetical LOQ (ng/mL)
HPLC-UVNative this compound50150
HPLC-FLDDansyl-Anatalline0.51.5
HPLC-FLDFMOC-Anatalline1.03.0
GC-MSNative this compound1030
GC-MSTFAA-Anatalline0.20.6
GC-MSTMS-Anatalline0.30.9

Conclusion

The derivatization of this compound prior to chromatographic analysis is a highly effective strategy to overcome the limitations of its native physicochemical properties. The protocols detailed in this application note for both HPLC and GC-MS provide robust starting points for method development and validation. For sensitive fluorescence-based detection in HPLC, dansylation and FMOC-Cl derivatization offer excellent performance. For GC-MS analysis, both acylation with TFAA and silylation with BSTFA significantly enhance volatility and improve chromatographic performance. The choice of the optimal derivatization strategy will depend on the specific analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. By employing these methods, researchers can achieve more accurate and sensitive quantification of this compound, leading to higher quality data in their respective fields of study.

References

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941.
  • Zhang, L., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115599.
  • Phenomenex. (n.d.). GC Derivatization. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • Gupta, K. R., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443848, this compound. Retrieved January 24, 2026 from [Link].

  • MDPI. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorometric determination of secondary amines based on their reaction with fluorescamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • Semantic Scholar. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Fluorescamine : Characteristics, Scope and Applications. Retrieved from [Link]

  • MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • ScienceDirect. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Retrieved from [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • ResearchGate. (2009). GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Quantification of Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of anatalline by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming a critical challenge in bioanalysis: matrix effects .

Matrix effects, the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate and unreliable results.[1][2] This guide offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to methodically address and mitigate these issues in your this compound quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: In LC-MS/MS analysis, matrix effects are the influence of co-eluting molecules from the biological sample (e.g., plasma, urine, or saliva) on the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the this compound signal, leading to inaccurate quantification.[2][3] Essentially, components of the matrix can compete with this compound for ionization, altering the expected response.

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor data reproducibility: High variability in this compound concentrations across replicate injections of the same sample.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations of quality control (QC) samples.

  • Poor recovery: Consistently low or high recovery of this compound during method validation experiments.[2]

  • Non-linear calibration curves: Deviation from linearity, especially when comparing matrix-matched calibrators to those prepared in a clean solvent.[2]

  • Peak shape distortion: Tailing, fronting, or splitting of the chromatographic peak for this compound.

Q3: How can I proactively minimize matrix effects during method development for this compound?

A3: Proactive mitigation of matrix effects involves a multi-faceted approach:

  • Optimized Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial.[3][4]

  • Chromatographic Separation: Developing a robust LC method that separates this compound from the bulk of matrix components is essential.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5][6] this compound-d4 is a suitable SIL-IS for this purpose.[7][8]

Q4: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on bioanalytical method validation.[9][10][11] These guidelines mandate the assessment of matrix effects to ensure the reliability of the data.[9][12] The validation should demonstrate that the method is free from significant matrix effects from different sources of the biological matrix.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide provides a systematic approach to determine if matrix effects are impacting your this compound assay.

Underlying Principle: The most direct way to assess matrix effects is to compare the response of an analyte in the presence of the matrix with its response in a clean solvent. A significant difference indicates the presence of matrix effects.

Experimental Protocol: Post-Extraction Spike Method

  • Sample Preparation:

    • Extract a minimum of six different blank lots of your biological matrix (e.g., human plasma) using your established sample preparation method.

    • Prepare two sets of samples:

      • Set A (Analyte in Matrix): Spike the extracted blank matrix with this compound at low and high concentrations.

      • Set B (Analyte in Solvent): Prepare solutions of this compound in a clean reconstitution solvent at the same low and high concentrations as Set A.

  • LC-MS/MS Analysis:

    • Inject both sets of samples and acquire the data.

  • Data Analysis:

    • Calculate the matrix factor (MF) for each lot of the matrix using the following formula: MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MFs across the different lots should be ≤15%.

Data Interpretation Table:

Matrix Factor (MF)%CV of MFInterpretationRecommended Action
0.95 - 1.05≤15%Negligible matrix effect.Proceed with the current method.
< 0.95 or > 1.05≤15%Consistent matrix effect.Use a stable isotope-labeled internal standard.
Any value>15%Variable matrix effect.Re-evaluate and optimize the sample preparation and/or chromatography.
Guide 2: Mitigating Matrix Effects Through Sample Preparation

This guide details strategies to improve your sample cleanup, a critical step in reducing matrix interferences.

Core Concept: The goal of sample preparation is to selectively isolate this compound from the complex biological matrix, thereby minimizing the co-elution of interfering components.[4]

Workflow for Optimizing Sample Preparation:

Caption: Workflow for optimizing sample preparation to mitigate matrix effects.

Step-by-Step Methodologies:

  • Protein Precipitation (PPT):

    • Principle: A simple and fast technique where a solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.

    • Protocol:

      • To 100 µL of your sample, add 300 µL of cold acetonitrile.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube for analysis.

    • Insight: While quick, PPT is the least selective method and may not sufficiently remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE):

    • Principle: This technique separates this compound from the aqueous sample matrix into an immiscible organic solvent based on its physicochemical properties.[13]

    • Protocol:

      • To 200 µL of your sample, add a suitable internal standard.

      • Add 50 µL of a basifying agent (e.g., 1M NaOH) to ensure this compound is in its neutral form.

      • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

      • Vortex for 5 minutes.

      • Centrifuge at 4,000 x g for 5 minutes.

      • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.[14]

    • Insight: LLE offers better selectivity than PPT by exploiting the solubility of this compound.

  • Solid-Phase Extraction (SPE):

    • Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent to retain this compound while matrix components are washed away.[13][15]

    • Protocol (using a mixed-mode cation exchange cartridge):

      • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

      • Load: Load the pre-treated sample onto the cartridge.

      • Wash: Wash with 1 mL of an acidic buffer to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.

      • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Insight: SPE provides the cleanest extracts and is highly effective at minimizing matrix effects.

Guide 3: The Gold Standard - Using a Stable Isotope-Labeled Internal Standard

This guide explains the rationale and implementation of using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.

Fundamental Principle: A SIL-IS, such as this compound-d4, is chemically identical to this compound but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium).[6] It co-elutes with this compound and experiences the same degree of matrix effects.[5][6] By monitoring the ratio of this compound to its SIL-IS, any signal suppression or enhancement is effectively normalized, leading to accurate quantification.[6]

Workflow for Implementing a SIL-IS:

Caption: Workflow for implementing a stable isotope-labeled internal standard.

Key Considerations for SIL-IS Use:

ParameterGuidelineRationale
Isotopic Purity The SIL-IS should be free from unlabeled this compound.To prevent interference with the quantification of endogenous this compound, especially at the lower limit of quantification (LLOQ).
Concentration The concentration of the SIL-IS should be consistent across all samples and result in a sufficient MS/MS response.To ensure a reliable and reproducible peak area for accurate ratio calculation.
Timing of Addition The SIL-IS should be added to the samples as early as possible in the sample preparation workflow.To account for any variability or loss of this compound during the extraction process.

By implementing these troubleshooting guides and understanding the principles behind them, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound that is free from the confounding influence of matrix effects.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC - NIH. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). Academia.edu.
  • dealing with matrix effects in LC-MS analysis of chlorantraniliprole - Benchchem. (n.d.).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF. (2025, August 6). ResearchGate.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). PubMed.
  • Bioanalytical Method Validation. (n.d.).
  • Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. (n.d.). ResearchGate.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.).
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses - Labsci @ Pittcon. (2025, March 3).
  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. (n.d.). PubMed.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022, June 1). NIH.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • This compound|Tobacco Alkaloid for Research. (n.d.). Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. (2025, June 27). YouTube.

Sources

avoiding degradation of Anatalline during sample storage

Author: BenchChem Technical Support Team. Date: February 2026

Anatalline Stability & Storage: A Technical Guide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a crucial biomarker for differentiating tobacco product use, the integrity of your this compound samples is paramount to achieving reproducible and accurate research outcomes.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of this compound's stability profile and to offer field-proven, practical solutions for its storage. We will delve into the causality behind experimental choices, ensuring your protocols are not just steps to follow, but self-validating systems for robust science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the handling and storage of this compound.

Q1: What is this compound and why is its stability so critical for my research?

This compound, or cis-2,4-di(3-pyridyl)piperidine, is a minor tobacco alkaloid found in Nicotiana tabacum species.[1][3] Its primary significance in research lies in its role as a highly specific biomarker. The ratio of this compound to its combustion product, nicotelline, in biological samples (like urine) can effectively distinguish between users of smokeless tobacco products and combusted cigarettes.[1]

Q2: What are the primary environmental factors that can cause this compound to degrade?

While specific degradation kinetics for this compound are not extensively published, we can infer its sensitivities from its chemical structure (a piperidine ring with two pyridine substituents) and the behavior of related tobacco alkaloids like nicotine.[4][5] The primary factors of concern are:

  • Oxidation: The nitrogen atoms in the piperidine and pyridine rings are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of N-oxide derivatives and other degradation products. During tobacco combustion, this compound is known to dehydrogenate to form nicotelline, highlighting the susceptibility of the piperidine ring to oxidative processes.[1]

  • Light (Photodegradation): Many alkaloid compounds are sensitive to UV and visible light, which can provide the energy to initiate and accelerate oxidative degradation pathways.[6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While freezing can significantly slow these processes, repeated freeze-thaw cycles can introduce their own problems, such as condensation (water) and oxygen introduction, potentially accelerating degradation.

  • pH: The stability of alkaloids can be highly pH-dependent. Extreme pH values may catalyze hydrolysis or other degradation reactions. For this compound, pH will also determine whether the nitrogen atoms are protonated (as salts) or in their free base form, which can affect solubility and reactivity.

Q3: I have a pure this compound standard in solid/powder form. What are the ideal long-term storage conditions?

For a pure, solid analytical standard, the goal is to eliminate the environmental factors listed above.

Expert Recommendation: The most robust method for long-term storage is to store the solid compound at -20°C or -80°C in a tightly sealed, amber glass vial that has been flushed with an inert gas (like argon or nitrogen) before sealing.

  • Why -20°C or -80°C? These temperatures dramatically reduce molecular motion, effectively halting all but the most rapid chemical reactions.

  • Why an Amber Vial? This protects the compound from light, preventing photodegradation.[6]

  • Why Inert Gas? Flushing with argon or nitrogen displaces oxygen from the vial's headspace, creating an inert atmosphere and minimizing the risk of oxidation.

Q4: How should I prepare and store stock solutions of this compound?

The stability of this compound in solution depends heavily on the chosen solvent.

  • Organic Solvents (e.g., Methanol, Acetonitrile): this compound is readily soluble in common organic solvents. Prepare stock solutions in a high-purity, anhydrous solvent. Store these solutions in amber, screw-cap vials with PTFE-lined caps to prevent solvent evaporation and contamination. For long-term storage, flushing with inert gas and storing at -80°C is optimal.

  • Aqueous Solutions: The stability of alkaloids in aqueous solutions can be challenging. If an aqueous solution is necessary, it is critical to control the pH. Acidifying the solution (e.g., to pH 4-6) will form the more stable salt of this compound. This can be achieved by using a buffer or adding a small amount of a non-oxidizing acid. However, for long-term storage, aqueous solutions are not recommended. Prepare them fresh whenever possible.

Pro-Tip: Avoid repeated freeze-thaw cycles. When you prepare a stock solution, aliquot it into smaller, single-use volumes. This way, you only thaw the amount you need for a given experiment.

Q5: My experiment involves biological matrices (e.g., plasma, urine). How does this affect this compound stability and storage?

Biological matrices introduce enzymes and other reactive molecules that can accelerate degradation.

  • Immediate Analysis: The best practice is to analyze samples as quickly as possible after collection.

  • Short-Term Storage (24-48 hours): If immediate analysis is not possible, store the biological samples at 4°C to slow enzymatic activity.

  • Long-Term Storage: For storage longer than 48 hours, samples must be frozen at -80°C . This temperature is essential to halt enzymatic degradation pathways.

  • Post-Extraction: After extracting this compound from the matrix (e.g., via liquid-liquid or solid-phase extraction), the resulting extract is typically in an organic solvent.[1] At this point, the primary concern shifts from enzymatic degradation back to chemical stability (oxidation). The extract should be stored at -80°C until analysis. To prevent the evaporation of the analyte, it can be converted to a non-volatile salt by adding hydrochloric acid in methanol before any drying steps.[1]

Q6: I suspect my this compound sample has degraded. What are the signs and how can I confirm it?

Visual inspection is often unreliable. The most definitive way to assess degradation is through chemical analysis, typically using LC-MS/MS or GC-MS.[7][8]

Confirmation Protocol:

  • Prepare a fresh standard of this compound from a certified, properly stored source.

  • Analyze your suspect sample and the fresh standard using a validated chromatographic method.

  • Compare the results:

    • A significant decrease in the peak area/height of the this compound peak in your sample compared to a known concentration standard is a strong indicator of degradation.

    • The appearance of new, unidentified peaks in the chromatogram could signify the presence of degradation products. Based on its structure, a likely degradation product to screen for is nicotelline .[1]

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage of Pure this compound Standard (Solid)
  • Environment: Perform all manipulations in a clean, dry environment with low humidity.

  • Aliquotting: If you have a large quantity of the standard, weigh out smaller, experiment-sized aliquots into individual amber glass vials. This avoids repeated opening of the main container.

  • Inerting: Place the open, aliquotted vial into a larger chamber or glove box that can be purged with an inert gas (argon or nitrogen). Purge the chamber for 5-10 minutes.

  • Sealing: While still in the inert atmosphere, tightly seal the vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, concentration (if a solution), date, and storage conditions.

  • Storage: Place the sealed vial in a labeled container and store it in a -80°C freezer.

Protocol 2: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use HPLC or MS-grade anhydrous methanol or acetonitrile.

  • Preparation: Allow the solid this compound standard to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the required amount and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Aliquotting: Immediately dispense the stock solution into single-use amber glass, screw-cap vials.

  • Inerting & Sealing: (Optional but recommended for highest stability) Gently blow a stream of inert gas over the surface of the liquid in each vial before sealing it tightly.

  • Storage: Store all aliquots at -80°C.

  • Working Solutions: Prepare working solutions by diluting an aliquot of the stock solution. Do not return any unused working solution to the stock. Discard unused diluted solutions at the end of the day unless their stability has been validated.

Data Summaries & Visualizations

Table 1: Summary of Recommended Storage Conditions for this compound
Sample TypeShort-Term Storage (<48h)Long-Term Storage (>48h)ContainerKey Considerations
Pure Solid 4°C (dessicated)-80°C Amber Glass VialFlush with inert gas (Ar, N₂) before sealing.
Organic Stock Solution 4°C-80°C Amber Glass Vial (PTFE-lined cap)Use anhydrous solvent; aliquot into single-use volumes.
Aqueous Solution 4°CNot RecommendedClear/Amber VialPrepare fresh; buffer to a slightly acidic pH (4-6).
Biological Matrix 4°C-80°C Polypropylene TubeFreeze immediately to prevent enzymatic degradation.
Post-Extraction Sample 4°C-80°C Amber Glass VialEnsure solvent fully covers analyte; consider adding acid to form a non-volatile salt.[1]
Diagrams

G cluster_input Sample Type cluster_storage Recommended Storage Protocol start Identify Sample Type solid Solid Standard -80°C, Amber Vial, Inert Gas start->solid Pure Solid organic Organic Solution -80°C, Amber Vial, Aliquot start->organic Organic Solution aqueous Aqueous Solution 4°C, Prepare Fresh, Acidic pH start->aqueous Aqueous Solution bio Biological Matrix -80°C Immediately start->bio Biological Matrix (e.g., Plasma, Urine) G This compound This compound (cis-2,4-di(3-pyridyl)piperidine) N_Oxide N-Oxide Derivatives (Piperidine or Pyridine Nitrogens) This compound->N_Oxide Oxidation (Air, O₂) Nicotelline Nicotelline (Dehydrogenation Product) This compound->Nicotelline Dehydrogenation (e.g., Combustion)

Caption: Proposed degradation pathways for this compound based on related alkaloids.

References

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (2024). Collection and preservation of crude drugs: An overview. International Journal of Advanced Biochemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of Tobacco Alkaloids. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Effects of pH, Temperature, and Light on the Inorganic Carbon Uptake Strategies in Early Life Stages of Macrocystis pyrifera (Ochrophyta, Laminariales). MDPI. Retrieved from [Link]

  • Frontiers. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers. Retrieved from [Link]

  • Kaltner, F. (2022). Fate of Food-Relevant Toxic Plant Alkaloids during Food Processing or Storing and Analytical Strategies to Unveil Potential Transformation Products. Journal of Agricultural and Food Chemistry, 70(20), 5975–5981. Retrieved from [Link]

  • Ji, H., Watson, C., & Moldoveanu, S. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Heliyon, 5(5), e01719. Retrieved from [Link]

  • Gazarian, I. G., Lagrimini, L. M., George, S. J., & Thorneley, R. N. (n.d.). Anionic tobacco peroxidase is active at extremely low pH: veratryl alcohol oxidation with a pH optimum of 1.8. Biochemical Journal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Liu, B., Chen, C., Wu, D., & Su, Q. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography B, 865(1-2), 13–17. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • CORESTA. (2024). Evaluation of Nicotine Degradants in Tobacco Products Intended for Oral Consumption. CORESTA. Retrieved from [Link]

  • ResearchGate. (n.d.). Fate of Food-Relevant Toxic Plant Alkaloids during Food Processing or Storing and Analytical Strategies to Unveil Potential Transformation Products. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

Sources

Technical Support Hub: Chromatographic Optimization for Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Anatalline analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatographic analysis of this compound, a polar basic compound. Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable analytical methods.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This hub is structured to provide quick answers through FAQs and in-depth, step-by-step guidance for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during method development for this compound.

Q1: My this compound peak is showing significant tailing. What is the primary cause and the quickest fix?

A: Peak tailing for a basic compound like this compound is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of conventional silica-based columns.[1][2][3] The quickest fix is to lower the mobile phase pH. Operating at a pH between 2.5 and 3.5 will protonate the silanol groups, minimizing these unwanted interactions and dramatically improving peak shape.[1][2]

Q2: this compound has very poor or no retention on my C18 column. Why is this happening?

A: As a polar compound, this compound has limited hydrophobic character, leading to weak interactions with the non-polar C18 stationary phase. This results in elution at or near the solvent front.[4] To increase retention, you can explore several options: using a column with a different selectivity (e.g., polar-embedded or phenyl), employing ion-pair chromatography, or switching to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7]

Q3: I'm seeing inconsistent retention times for this compound between runs. What should I check first?

A: Inconsistent retention times for an ionizable compound like this compound are almost always linked to poor mobile phase pH control.[8] Ensure your mobile phase pH is buffered and that the pH is set at least 1.5 to 2 pH units away from this compound's pKa to ensure a stable ionization state.[9] Also, verify that the buffer has sufficient capacity and is prepared consistently in the aqueous portion before mixing with the organic modifier.[10][11]

Q4: Can I use an ion-pairing reagent to improve the retention of this compound?

A: Yes, ion-pairing is a powerful technique for retaining basic compounds like this compound in reversed-phase HPLC.[12][13][14] An anionic ion-pair reagent (e.g., an alkyl sulfonate) is added to the mobile phase. It forms a neutral complex with the positively charged this compound, increasing its hydrophobicity and thus its retention on a C18 column.[13][14][15]

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed, step-by-step protocols for resolving complex chromatographic issues and systematically optimizing your method for robustness.

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises both resolution and accurate integration. This guide provides a logical workflow to diagnose and solve this common issue.

Underlying Principle: Peak tailing for basic analytes on silica-based columns is a mixed-mode retention phenomenon. The primary, desired retention is hydrophobic (reversed-phase), but a secondary, problematic retention occurs via ion-exchange with deprotonated silanols (Si-O⁻). Our goal is to suppress the secondary mechanism.

  • Initial Diagnosis: Confirm the issue is chemical, not mechanical. A quick check is to inject a neutral compound of similar hydrophobicity. If the neutral peak is symmetrical, the tailing is specific to this compound's basic nature. If all peaks tail, it may indicate a physical problem like a column void or blocked frit.[16]

  • Mobile Phase pH Adjustment:

    • Action: Prepare mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 7.0). Use a buffer with a pKa within +/- 1 unit of the target pH.[8]

    • Expected Outcome: Peak tailing should significantly decrease as the pH is lowered. At pH < 4, most silanol groups are protonated (Si-OH), eliminating the strong ionic interaction.

    • Self-Validation: Observe a marked improvement in the peak asymmetry factor (ideally between 0.9 and 1.2) as the pH is lowered.[3]

  • Employing Competitive Amines (If pH adjustment is insufficient):

    • Action: Add a small concentration (e.g., 0.1% Triethylamine, TEA) of a competitive base to the mobile phase.

    • Mechanism: TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively "masking" them from this compound.

    • Self-Validation: The peak shape should improve without a significant shift in retention time that would be seen with a pH change.

  • Column Chemistry Evaluation:

    • Action: If tailing persists, switch to a column designed for basic compounds.

    • Options:

      • High-Purity, End-Capped Silica: These columns have a lower concentration of residual silanols and are chemically treated to "cap" or block the remaining ones.[3]

      • Polar-Embedded Phase: These columns have a polar functional group (e.g., amide) embedded near the base of the alkyl chain, which shields the analyte from silanol interactions.

    • Self-Validation: A direct comparison under the same mobile phase conditions should show a superior peak shape on the specialized column.

G start Peak Tailing Observed (Asymmetry > 1.2) check_neutral Inject Neutral Compound. Is its peak shape good? start->check_neutral chem_issue Chemical Interaction Issue check_neutral->chem_issue  Yes phys_issue Physical System Issue (e.g., column void, frit blockage) check_neutral->phys_issue  No ph_adjust Strategy 1: Adjust pH Lower Mobile Phase pH to 2.5-3.5 chem_issue->ph_adjust ph_success Problem Solved: Good Peak Shape ph_adjust->ph_success  Success comp_amine Strategy 2: Competitive Amine Add 0.1% Triethylamine (TEA) ph_adjust->comp_amine  Fails comp_success Problem Solved: Good Peak Shape comp_amine->comp_success  Success column_eval Strategy 3: Change Column Use End-Capped or Polar-Embedded Column comp_amine->column_eval  Fails column_success Problem Solved: Good Peak Shape column_eval->column_success G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Validation & Control start Define Analytical Target Profile (ATP) screening Screen Columns & Mobile Phase (pH, Organic Solvent) start->screening optimization Optimize Key Parameters (Gradient, Temperature) screening->optimization robustness Robustness Testing (Vary pH, Temp, Flow Rate) optimization->robustness Pre-Validation Check validation Full Method Validation (ICH Q2) robustness->validation control Define Control Strategy & System Suitability Tests validation->control

Sources

Technical Support Center: Troubleshooting Low Recovery of Artemisinin in Extractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of artemisinin from Artemisia annua. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction process, with a primary focus on addressing low recovery rates. By understanding the underlying principles of each step, you can optimize your workflow for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My artemisinin recovery is consistently low. What are the primary factors I should investigate?

Low recovery of artemisinin is a multifaceted problem that can stem from several stages of your workflow, from the initial plant material to the final extraction parameters. A systematic approach is crucial for pinpointing the root cause.

Underlying Principles: The final yield of artemisinin is a function of the initial concentration in the biomass, the efficiency of the solvent to solubilize the target molecule, and the stability of artemisinin under the chosen extraction conditions. Factors like temperature, solvent polarity, and the presence of interfering compounds can all significantly impact the outcome.[1]

Troubleshooting Steps:

  • Evaluate Raw Material Quality:

    • Source and Cultivar: The artemisinin content in Artemisia annua varies significantly depending on the cultivar, growing conditions, and harvest time. Ensure you are using a high-yielding variety.

    • Drying and Storage: Improper post-harvest handling can lead to enzymatic or oxidative degradation of artemisinin. The plant material should be dried at low temperatures (ideally below 40-50°C) and stored in a cool, dark, and dry place.

  • Assess Pre-Extraction Processing:

    • Particle Size: The plant material should be ground to a fine, consistent powder to maximize the surface area available for solvent penetration. However, excessively fine particles can lead to difficulties in filtration.

  • Optimize Extraction Parameters:

    • Solvent Selection: Artemisinin is a sesquiterpene lactone, making it a relatively non-polar molecule. Therefore, non-polar solvents are generally more effective at its extraction.[2]

    • Temperature and Duration: While increased temperature can enhance solvent efficiency, artemisinin is thermolabile and can degrade at elevated temperatures.[3] The extraction time should be sufficient for complete extraction but not so long as to promote degradation.

    • Solvent-to-Solid Ratio: A low ratio may result in an incomplete extraction due to saturation of the solvent.[1]

Below is a diagram to guide your troubleshooting process:

Caption: A decision tree for troubleshooting low artemisinin recovery.

Question 2: How do I select the optimal solvent for artemisinin extraction?

The choice of solvent is arguably the most critical factor in determining the efficiency and selectivity of your artemisinin extraction.[3][4]

Underlying Principles: The principle of "like dissolves like" is paramount here. Artemisinin's non-polar nature dictates that non-polar solvents will have a higher affinity for it, leading to better solubilization and higher recovery.[2] More polar solvents, like ethanol, may co-extract a wider range of compounds, including chlorophyll and other pigments, which can complicate downstream purification.[2][5]

Solvent Comparison:

SolventPolarityBoiling Point (°C)Typical Performance
n-HexaneNon-polar69High selectivity for artemisinin, commonly used in industry.[5]
Petroleum EtherNon-polar40-60Similar to hexane, effective for selective extraction.[5]
Ethyl AcetateModerately Polar77Good solvent for artemisinin, but may co-extract more impurities.[6]
ChloroformModerately Polar61Can yield high content of artemisinin but is hazardous.[3]
AcetonitrilePolar82Shown to be efficient for analytical purposes.[4][6]
70% EthanolPolar~78Safer and renewable, but co-extracts many other compounds.[4]
Supercritical CO2Non-polar31 (critical)A "green" solvent offering high selectivity and efficiency.[2][3]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh out identical amounts (e.g., 1 gram) of powdered Artemisia annua into separate flasks.

  • Extraction: Add a fixed volume (e.g., 20 mL) of each solvent to be tested to the respective flasks.

  • Agitation: Agitate all flasks under identical conditions (e.g., on a shaker at a constant speed and temperature) for a set duration (e.g., 2 hours).

  • Separation: Filter each mixture to separate the extract from the plant material.

  • Analysis: Analyze the concentration of artemisinin in each extract using a validated analytical method such as HPLC-UV or HPLC-ELSD.[6]

  • Comparison: Compare the artemisinin yields obtained with each solvent to determine the most effective one for your specific plant material and conditions.

Question 3: What is the impact of temperature on artemisinin extraction, and how can I control it?

Temperature is a double-edged sword in artemisinin extraction. While it can improve extraction kinetics, it can also be a catalyst for degradation.

Underlying Principles: Increasing the temperature of the solvent enhances its viscosity and diffusion rate, allowing for better penetration into the plant matrix and more efficient solubilization of artemisinin. However, the endoperoxide bridge in the artemisinin molecule is thermally labile and susceptible to degradation at higher temperatures.[3][7] This degradation can lead to the formation of inactive byproducts, thus reducing the final yield.[8]

Temperature Effects Diagram:

G cluster_0 Increasing Temperature A Increased Solubility & Diffusion C Optimal Temperature Range A->C Positive Effect on Yield B Increased Artemisinin Degradation B->C Negative Effect on Yield

Caption: The dual effect of temperature on artemisinin extraction.

Recommendations for Temperature Control:

  • Maceration/Agitation: For these methods, extractions are often performed at room temperature to minimize degradation.

  • Soxhlet Extraction: While efficient, the constant heating to the solvent's boiling point can lead to significant artemisinin degradation. If using this method, opt for a solvent with a lower boiling point and minimize the extraction time.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to enhance extraction, often at lower temperatures and for shorter durations, which can be beneficial for preserving artemisinin.[9]

  • Supercritical Fluid Extraction (SFE): SFE with CO2 is typically performed at relatively low temperatures (e.g., 40-60°C), which helps to maintain the integrity of the artemisinin molecule.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to pre-process Artemisia annua leaves before extraction? Proper pre-processing is crucial. The leaves should be dried at a low temperature (below 50°C) to prevent thermal degradation. Once dried, they should be ground into a fine, homogenous powder. This increases the surface area for solvent interaction, leading to a more efficient extraction.

Q2: How do different extraction techniques like Maceration, Soxhlet, and UAE compare for artemisinin recovery?

  • Maceration: Simple and requires minimal equipment, but it is often slow and may result in incomplete extraction.

  • Soxhlet: More efficient than maceration due to the continuous cycling of fresh solvent. However, the prolonged exposure to heat can degrade artemisinin.[3]

  • Ultrasound-Assisted Extraction (UAE): Generally offers a good balance of efficiency and preservation of the target compound. It is faster than maceration and can be performed at lower temperatures than Soxhlet extraction, reducing the risk of degradation.[9]

Q3: How should I store my extracts to prevent artemisinin degradation? Artemisinin in solution can be unstable.[6][10] Extracts should be stored in airtight, amber-colored vials to protect them from light and air. For long-term storage, it is recommended to keep them at low temperatures (-20°C or below). It is also advisable to analyze the extracts as soon as possible after preparation.[6]

Q4: Can the pH of the extraction medium affect my yield? While most artemisinin extractions are performed with neutral organic solvents, it's important to be aware that artemisinin is unstable under both acidic and basic conditions, which can lead to its degradation.[7][10] Therefore, maintaining a neutral pH environment is crucial, especially if using co-solvents that may alter the pH.

References

  • Baričević, A., et al. (2024). Comparative Evaluation of Different Extraction Techniques for Separation of Artemisinin from Sweet Wormwood (Artemisia annua L.). MDPI. Available at: [Link]

  • Lapkin, A., et al. (n.d.). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Medicines for Malaria Venture. Available at: [Link]

  • Aworinde, O. V., et al. (2024). Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review. PubMed Central. Available at: [Link]

  • Lapkin, A., et al. (n.d.). Comparative Assessment of Technologies for Extraction of Artemisinin. Medicines for Malaria Venture. Available at: [Link]

  • Wang, H., et al. (2018). Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents. Green Chemistry (RSC Publishing). Available at: [Link]

  • de Magalhães, L. G., et al. (2024). Recovery and Economic Aspects of Extraction Methods for Artemisinin and its Precursors from Artemisia annua L. Leaves. National Institutes of Health. Available at: [Link]

  • D'Alessandro, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. PubMed Central. Available at: [Link]

  • Voß, N., et al. (2018). Systematic and Model-Assisted Process Design for the Extraction and Purification of Artemisinin from Artemisia annua L.—Part I: Conceptual Process Design and Cost Estimation. MDPI. Available at: [Link]

  • Makhubela, B. C. E., et al. (2021). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. MDPI. Available at: [Link]

  • Ke-Gong, W., et al. (2021). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]

Sources

Navigating the Complex Matrix: A Technical Support Guide for Anatalline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the analysis of anatalline. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this compound in the presence of a complex mixture of other tobacco alkaloids. As a minor alkaloid, this compound presents unique analytical challenges, primarily due to interference from structurally similar compounds. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and accuracy of your experimental results.

The Challenge of this compound Analysis: A Brief Introduction

This compound [2,4-di(3-pyridyl)piperidine] is a minor alkaloid found in tobacco that is gaining interest as a potential biomarker to distinguish between the use of combusted tobacco products and electronic nicotine delivery systems (ENDS).[1][2] However, its quantification is often complicated by the presence of other tobacco alkaloids with similar chemical properties and molecular weights. These interferences can lead to inaccurate measurements and misinterpretation of data. This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during this compound analysis.

Q1: What are the primary tobacco alkaloids that interfere with this compound analysis?

A1: The most significant interferences in this compound analysis arise from its own stereoisomers (cis- and trans-2,4-di(3-pyridyl)piperidine) and other minor tobacco alkaloids with similar mass-to-charge ratios (m/z).[3] Additionally, other tobacco alkaloids such as nornicotine, anabasine, and anatabine can pose challenges if not properly resolved chromatographically.[4][5][6] In some analytical methods, an unresolved peak appearing close to the this compound peak has been observed in samples from smokers, suggesting the presence of a yet-unidentified isomeric alkaloid.[1]

Q2: My chromatogram shows a peak that is not fully resolved from the this compound peak. What could be the cause?

A2: A partially resolved peak adjacent to your this compound peak is a strong indicator of an interfering compound, likely an isomer.[1] this compound itself can exist as stereoisomers, which may have very similar retention times under certain chromatographic conditions.[3] To address this, optimization of your chromatographic method is crucial. Consider adjusting the mobile phase composition, gradient profile, or switching to a column with a different selectivity.

Q3: Can I use mass spectrometry alone to differentiate this compound from its isomers?

A3: While mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for selective quantification, it may not be sufficient on its own to distinguish between isomers. Isomers have the same mass and often produce similar fragmentation patterns. Therefore, chromatographic separation is essential for the accurate quantification of this compound in the presence of its isomers.[1] The use of selected reaction monitoring (SRM) in LC-MS/MS provides high specificity by monitoring specific precursor-to-product ion transitions for this compound.[7]

Q4: What type of analytical column is best suited for separating this compound from other tobacco alkaloids?

A4: The choice of analytical column is critical for achieving the necessary separation. For liquid chromatography (LC) methods, columns with phenyl-hexyl or C18 stationary phases have been successfully used.[7] For instance, a Phenomenex Kinetex phenyl-hexyl column has been shown to be effective.[7] In gas chromatography (GC), chiral columns like the Chiraldex B-DM can be used to separate enantiomers of tobacco alkaloids after derivatization.[8][9]

Q5: Are there any official or recommended methods for this compound analysis?

A5: While there isn't a single, universally mandated method for this compound, several validated methods have been published in peer-reviewed literature.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of analytical methods for tobacco products, which outlines the necessary parameters for ensuring a method is accurate, precise, and selective.[10][11][12][13] Organizations like CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco) also develop and publish recommended methods for the analysis of various tobacco constituents.[14][15][16][17]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound analysis.

Issue 1: Poor Chromatographic Resolution of this compound
  • Symptom: The this compound peak is co-eluting or partially overlapping with another peak.

  • Potential Cause: Inadequate separation from an interfering alkaloid, most likely an isomer.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • For Reversed-Phase LC: Adjust the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A shallower gradient can often improve the separation of closely eluting compounds. The pH of the mobile phase can also significantly impact the retention and selectivity of alkaloids.[18]

    • Evaluate Different Stationary Phases:

      • If a C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. These can offer different interactions with the analytes and improve resolution.

    • Adjust Column Temperature:

      • Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful that it can also decrease retention times.

    • Decrease Flow Rate:

      • A lower flow rate can increase the efficiency of the separation and improve the resolution of closely eluting peaks.

Issue 2: Inaccurate or Inconsistent Quantification
  • Symptom: High variability in replicate injections or results that are not reproducible.

  • Potential Cause: Matrix effects, improper sample preparation, or instrument instability.

  • Troubleshooting Steps:

    • Assess Matrix Effects:

      • Tobacco and biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer. To mitigate this, use an isotopically labeled internal standard for this compound if available. Alternatively, a standard addition method can be employed to correct for matrix effects.

    • Review Sample Preparation:

      • Ensure your sample extraction procedure is robust and reproducible. Inefficient extraction can lead to variable recovery. Solid-phase extraction (SPE) can be a valuable tool for cleaning up complex samples and reducing matrix interference.

    • Verify Instrument Performance:

      • Regularly check the performance of your LC-MS/MS or GC-MS system. This includes calibration of the mass spectrometer and checking for any leaks or blockages in the LC or GC system.

Issue 3: Low Sensitivity for this compound
  • Symptom: The this compound peak is very small or not detectable, especially in low-concentration samples.

  • Potential Cause: Sub-optimal mass spectrometer settings, inefficient ionization, or sample loss during preparation.

  • Troubleshooting Steps:

    • Optimize MS Parameters:

      • Ensure that the MS parameters, such as collision energy and fragmentor voltage, are optimized for the specific precursor-to-product ion transition of this compound. This will maximize the signal intensity.

    • Improve Ionization Efficiency:

      • For LC-MS, the composition of the mobile phase can affect ionization efficiency. Ensure the pH and solvent composition are compatible with your chosen ionization technique (e.g., electrospray ionization - ESI).

    • Consider Derivatization (for GC-MS):

      • For GC-MS analysis, derivatization of the alkaloids with an agent like trifluoroacetic anhydride can improve their volatility and chromatographic properties, leading to better sensitivity.[9]

Key Alkaloids in this compound Analysis

The following table summarizes the key properties of this compound and some of the common interfering tobacco alkaloids.

AlkaloidChemical FormulaMolar Mass ( g/mol )Common MS/MS Transition (m/z)Key Interference Potential
This compound C₁₅H₁₇N₃239.32Varies by methodIsomeric interference is the primary concern.[1][3]
NornicotineC₉H₁₂N₂148.21149 -> 93Can co-elute if chromatography is not optimized.[4]
AnabasineC₁₀H₁₄N₂162.23163 -> 134Isobaric with nicotine, requiring good chromatographic separation.[18]
AnatabineC₁₀H₁₂N₂160.22161 -> 132Structurally similar to other minor alkaloids.

Validated Analytical Protocol: LC-MS/MS Method for this compound Quantification

This protocol is a representative example based on established methodologies for the analysis of minor tobacco alkaloids.[1][7] It is crucial to validate this method in your own laboratory and for your specific matrix according to FDA guidelines.[10][12]

1. Sample Preparation (Urine)

  • To 100 µL of urine sample, add an internal standard solution containing a deuterated analog of this compound (if available).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: Phenomenex Kinetex phenyl-hexyl (2.6 µm, 3 mm x 150 mm) or equivalent[7]

  • Mobile Phase A: Ammonium formate buffer in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions: To be optimized for this compound and the internal standard.

Visualizing the Workflow and Interference

To better understand the analytical process and the potential for interference, the following diagrams illustrate the workflow and the structural similarities of key alkaloids.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., Phenyl-Hexyl Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: A typical workflow for this compound analysis.

Alkaloid_Structures This compound This compound (C₁₅H₁₇N₃) Anatalline_Isomer This compound Isomer (C₁₅H₁₇N₃) This compound->Anatalline_Isomer Same m/z, Different 3D Structure Nornicotine Nornicotine (C₉H₁₂N₂) This compound->Nornicotine Different m/z Anabasine Anabasine (C₁₀H₁₄N₂) This compound->Anabasine Different m/z

Caption: Structural relationships and interference potential.

References

  • Benowitz, N. L., et al. (2013). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 935, 66-72. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 868473. [Link]

  • Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 136-142. [Link]

  • Lisko, J. G., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 85(6), 3380-3384. [Link]

  • U.S. Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]

  • Lisko, J. G., et al. (2015). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. HHS Public Access, Author manuscript. [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10. [Link]

  • U.S. Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. [Link]

  • CORESTA. (2016). Technical Report 2016 Collaborative Study on Minor Alkaloids in Tobacco Products. [Link]

  • Armstrong, D. W., et al. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Chirality, 11(7), 535-538. [Link]

  • Kajahn, I., et al. (2007). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Journal of Natural Products, 70(6), 940-944. [Link]

  • Davis, R. A., & Keeler, G. J. (2008). Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry. Journal of Chromatography A, 1187(1-2), 229-235. [Link]

  • CORESTA. (2019). CORESTA Recommended Method No. 91. [Link]

  • CORESTA. (2018). CORESTA Recommended Method No. 72. [Link]

  • CORESTA. (2018). CORESTA Recommended Method No. 82. [Link]

  • Federal Register. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. [Link]

  • CSP Daily News. (2025). FDA Issues Final Guidance on Testing for Industry Use in Tobacco Product Applications. [Link]

Sources

Technical Support Center: Refining Analytical Methods for Low-Level Anatalline Exposure

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of low-level anatalline. As a minor tobacco alkaloid, this compound is gaining recognition as a highly specific biomarker for distinguishing between users of combusted tobacco products and those using e-cigarettes or nicotine replacement therapies.[1] Achieving accurate and precise quantification at trace levels in complex biological matrices like urine is paramount for clinical and research applications.

This guide is structured to provide immediate, actionable solutions to common challenges encountered during method development, validation, and routine analysis. We will delve into the causality behind experimental choices, ensuring your laboratory can build robust, self-validating analytical systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust this compound assay.

Q1: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this compound analysis?

A1: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices for three primary reasons:

  • High Specificity: The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allows for the highly selective detection of this compound, even in the presence of structurally similar compounds or isomers.[2] The system isolates a specific parent ion (precursor) for this compound and then detects a specific fragment ion (product) after collision-induced dissociation. This precursor-to-product transition is unique to the analyte, minimizing the risk of false positives.

  • Exceptional Sensitivity: LC-MS/MS instruments can achieve limits of detection (LOD) and quantification (LOQ) in the picogram per milliliter (pg/mL) range, which is essential for detecting the low concentrations of this compound found in urine after exposure.[3][4][5]

  • Quantitative Accuracy: When paired with a stable isotope-labeled internal standard, LC-MS/MS provides highly accurate and precise quantification by correcting for variability during sample preparation and potential matrix effects.[6][7]

Q2: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical for this assay?

A2: A SIL-IS is a version of the this compound molecule where one or more atoms (like hydrogen or carbon) have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)).[8][9] For example, this compound-d4 is a commonly used SIL-IS.[10]

It is considered critical because:

  • It mimics the analyte: The SIL-IS has nearly identical chemical and physical properties to this compound.[10] This means it behaves the same way during extraction, chromatography, and ionization.

  • It corrects for variability: Any loss of analyte during sample preparation or any suppression/enhancement of the MS signal due to matrix effects will affect the SIL-IS to the same degree.[6][9] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and reproducible results.[8] Using a simple structural analog as an internal standard cannot provide this level of correction.

Q3: What are "matrix effects" and how can I minimize them?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in urine).[11][12] This can lead to ion suppression (a lower signal than expected) or ion enhancement (a higher signal), both of which compromise data accuracy.[13]

To minimize matrix effects:

  • Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) are generally more effective at cleaning up complex samples than simpler methods like "dilute-and-shoot" or protein precipitation.[11][14]

  • Improve Chromatographic Separation: Adjust your HPLC/UPLC method to ensure this compound elutes in a region free from major matrix interference. This may involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., biphenyl columns for aromatic amines).[5][11]

  • Use a SIL-IS: As explained in Q2, a co-eluting SIL-IS is the most effective way to compensate for any remaining, unavoidable matrix effects.[6][11]

Q4: My this compound is conjugated in urine. Do I need to perform hydrolysis?

A4: Yes, it is highly recommended. Like nicotine and its major metabolites, minor alkaloids can be metabolized in the body and conjugated (primarily with glucuronic acid) to facilitate excretion.[2][15][16] To measure total this compound exposure, an enzymatic hydrolysis step (using an enzyme like β-glucuronidase) is necessary to cleave these conjugates and convert the analyte to its free form before extraction.[15][16] Omitting this step will lead to an underestimation of total exposure.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound analysis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient Extraction/Recovery: The analyte is being lost during sample preparation. 2. Ion Suppression: Significant matrix effects are quenching the MS signal. 3. Incorrect MS Parameters: Precursor/product ion transitions or source parameters are not optimized. 4. Analyte Degradation: this compound is unstable under the storage or processing conditions.1. Validate Recovery: Perform a recovery experiment by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low (<85%), re-evaluate your sample preparation method (e.g., SPE cartridge type, elution solvents).[17] 2. Assess Matrix Effect: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression. Improve sample cleanup or chromatography.[14] 3. Re-optimize MS: Infuse a pure this compound standard solution directly into the mass spectrometer to confirm and optimize the precursor/product m/z values and collision energy.[2] 4. Check Stability: Perform freeze-thaw and bench-top stability experiments as part of your method validation to ensure analyte integrity.[18][19]
High Signal Variability / Poor Precision (%CV > 15%) 1. Inconsistent Sample Preparation: Manual steps in the extraction process are not being performed uniformly. 2. No or Inappropriate Internal Standard: A SIL-IS is not being used, or a non-ideal structural analog is used. 3. LC System Issues: Inconsistent injection volumes, pump fluctuations, or a partially blocked column.1. Automate or Standardize: Use an automated liquid handler if available. If manual, ensure consistent vortexing times, solvent volumes, and evaporation steps. 2. Incorporate a SIL-IS: This is the most crucial step. Use this compound-d4 or a similar SIL-IS and add it to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[6][8][10] 3. System Suitability: Run system suitability tests before each batch. Check pump pressure traces for stability. Flush the system and replace the column if necessary.
Non-Linear Calibration Curve 1. Detector Saturation: The highest concentration standards are overwhelming the MS detector. 2. Cross-Signal Contribution: The natural isotopic abundance of the analyte is contributing to the signal of the SIL-IS, especially at high concentrations.[7] 3. Incorrect Curve Fit: Using a linear fit for a relationship that is inherently non-linear at the extremes.1. Dilute High Standards: If the curve flattens at the top, lower the concentration of the upper limit of quantification (ULOQ) standard or dilute the sample extract.[2] 2. Check Isotopic Purity: Ensure the SIL-IS is of high isotopic purity (>99%). If cross-contribution is an issue, you may need to monitor a less abundant isotope for the SIL-IS that is free from interference.[7] 3. Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression. This gives more weight to the lower concentration standards, which is appropriate for bioanalytical assays.
Peak Tailing or Splitting 1. Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase. 2. Mobile Phase Mismatch: The sample solvent is too strong compared to the initial mobile phase, causing peak distortion. 3. Secondary Interactions: The basic nature of this compound is interacting with acidic sites on the silica-based column.1. Guard Column & Flushing: Use a guard column and replace it regularly. Implement a robust column wash method after each batch. 2. Solvent Matching: Ensure the final sample reconstitution solvent is as close as possible in composition and strength to the initial mobile phase.[3] 3. Mobile Phase Additives: Use a mobile phase with a suitable additive like ammonium formate or formic acid (typically ~0.1%) to ensure this compound remains protonated and interacts cleanly with the reversed-phase column.[1][5]

Part 3: Protocols & Methodologies

Overall Analytical Workflow

The following diagram illustrates a validated, self-correcting workflow for this compound quantification.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Urine Sample Collection (& QC Samples) Spike 2. Spike with SIL-IS (this compound-d4) Sample->Spike Add IS Early Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE Load Sample Elute 5. Elution & Evaporation SPE->Elute Wash & Elute Recon 6. Reconstitution (in Mobile Phase A) Elute->Recon LCMS 7. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject Data 8. Data Processing (Analyte/IS Ratio) LCMS->Data Calib 9. Calibration Curve (Weighted Regression) Data->Calib Plot Ratios Report 10. Concentration Calculation & Report Results Calib->Report Interpolate

Caption: End-to-end workflow for this compound quantification.

Detailed Protocol: Sample Preparation using SPE

Causality: This protocol uses mixed-mode cation exchange SPE. Because this compound is a basic compound, it will be protonated at neutral pH and strongly retained by the cation exchange sorbent. This allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a much cleaner extract than reversed-phase SPE alone.

Steps:

  • Sample Pre-treatment: To a 1 mL urine sample, add 50 µL of the this compound-d4 internal standard working solution.

  • Hydrolysis: Add buffer and β-glucuronidase enzyme solution. Vortex gently and incubate (e.g., at 37°C for 4 hours or overnight) to deconjugate the this compound glucuronide.[15][16]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and then water. Do not let the sorbent go dry.

  • Loading: Load the hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with a weak acidic buffer (to remove neutral compounds) and then methanol (to remove lipids and other organic-soluble interferences).

  • Elution: Elute the this compound and SIL-IS using a small volume of methanol containing a small percentage of a strong base, like ammonium hydroxide (e.g., 5% NH₄OH in Methanol). The base neutralizes the this compound, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A).[3] Vortex and transfer to an autosampler vial for analysis.

Example LC-MS/MS Parameters

Causality: A gradient elution is used to effectively separate early-eluting polar compounds from the analyte of interest and then to wash more non-polar compounds from the column, preparing it for the next injection. The mobile phase additives ensure good peak shape and ionization efficiency.

ParameterSettingRationale
LC Column C18 or Biphenyl, < 2.5 µm, ~2.1 x 100 mmProvides good retention and separation for tobacco alkaloids.[5] Biphenyl can offer alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium FormateProvides protons for positive mode ESI and good peak shape.[1][5]
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, then re-equilibrateSeparates this compound from matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains basic nitrogen atoms that are readily protonated.[1]
MS Mode Multiple Reaction Monitoring (MRM)For maximum sensitivity and specificity.[2][6]
MRM Transitions This compound: e.g., 161 -> 133 this compound-d4: e.g., 165 -> 137Note: These are example transitions and must be empirically optimized on your specific instrument.

Part 4: Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing and resolving issues with assay sensitivity.

G Start Start: Low or No Signal for this compound CheckIS Is the Internal Standard (SIL-IS) signal also low? Start->CheckIS MSSource Problem is likely MS Source or Sample Introduction CheckIS->MSSource Yes SamplePrep Problem is likely in Sample Preparation CheckIS->SamplePrep No CleanSource Action: Clean MS source, check spray, check for clogs MSSource->CleanSource CheckRecovery Action: Perform recovery experiment. Is recovery < 85%? SamplePrep->CheckRecovery OptimizeSPE Action: Re-optimize SPE. Check wash/elution solvents. CheckRecovery->OptimizeSPE Yes CheckMatrix Action: Assess Matrix Effect. Improve chromatography or cleanup. CheckRecovery->CheckMatrix No

Caption: Decision tree for troubleshooting low signal issues.

References

This section provides a consolidated list of authoritative sources to support the protocols and claims made in this guide.

  • St. Helen, G., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health (NIH). Available at: [Link]

  • Al-Delaimy, W. K., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. National Institutes of Health (NIH). Available at: [Link]

  • Wang, L., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. Available at: [Link]

  • Li, W., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Moldoveanu, S. C., & Scott, W. A. (2015). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Institutes of Health (NIH). Available at: [Link]

  • Benowitz, N. L., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids--Anatabine and Anabasine--in Smokers' Urine. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Zgoła, A., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. Available at: [Link]

  • Matuszewski, B. K. (2006). Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Anatalline and Nicotelline for the Comprehensive Assessment of Smokeless Tobacco Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two minor tobacco alkaloids, anatalline and nicotelline, for researchers, scientists, and drug development professionals involved in the assessment of smokeless tobacco (SLT) products. Moving beyond the primary alkaloid, nicotine, the analysis of these minor constituents offers a more nuanced understanding of tobacco product composition, user behavior, and potential toxicological profiles. This document outlines the distinct roles of this compound and nicotelline, their chemical relationship, and provides a robust analytical framework for their quantification.

Introduction: The Significance of Minor Alkaloids in Smokeless Tobacco Assessment

The chemical characterization of smokeless tobacco products is a cornerstone of their regulation and toxicological assessment. While nicotine is the most abundant and pharmacologically active alkaloid, a host of minor alkaloids, including this compound and nicotelline, are also present.[1][2] These compounds, though found in lower concentrations, are critical for several reasons:

  • Product Fingerprinting: The relative abundance of minor alkaloids can serve as a chemical signature to differentiate between tobacco blends and product types (e.g., smokeless vs. combustible).[3]

  • Precursors to Carcinogens: Some minor alkaloids are known precursors to carcinogenic tobacco-specific N'-nitrosamines (TSNAs).[3]

  • Biomarkers of Exposure: The unique profiles of these alkaloids in biological samples can provide objective measures of tobacco product use, helping to distinguish between users of different product types.[4][5][6]

This guide focuses on this compound and nicotelline due to their unique relationship and their utility in distinguishing between combusted and non-combusted tobacco product use, a critical aspect of public health research.[4][7]

Physicochemical Properties and Formation

This compound and nicotelline are structurally related pyridine alkaloids found in tobacco.[1][2] Their chemical structures are presented below.

This compound is a naturally occurring alkaloid in the tobacco plant, Nicotiana tabacum.[1] In contrast, nicotelline is not believed to be biosynthesized by the plant. Instead, it is primarily formed from the dehydrogenation and oxidation of this compound during the pyrolysis (burning) of tobacco.[1][8][9] This fundamental difference in their origin is the key to their utility in distinguishing between smokeless and combustible tobacco products.

The Chemical Transformation of this compound to Nicotelline

The conversion of this compound to nicotelline is a critical process that occurs during the combustion of tobacco. This transformation is a key reason for the differing ratios of these two alkaloids in smokeless versus smoked tobacco products.

G This compound This compound (in unburned tobacco) Combustion Pyrolysis / Dehydrogenation (Burning Process) This compound->Combustion Nicotelline Nicotelline (in tobacco smoke) Combustion->Nicotelline

Caption: Transformation of this compound to Nicotelline during combustion.

Comparative Analysis: Differentiating Smokeless and Combustible Tobacco

The primary analytical value of comparing this compound and nicotelline lies in their vastly different concentrations in smokeless tobacco versus combustible cigarettes.

  • In Smokeless Tobacco: Since there is no combustion, this compound remains largely unconverted. Consequently, SLT products are characterized by significantly higher levels of this compound relative to nicotelline.

  • In Combustible Cigarettes: The burning process converts a substantial portion of this compound into nicotelline. As a result, cigarette smoke contains much higher levels of nicotelline, and the this compound/nicotelline ratio is dramatically lower than in SLT.[4]

This differential has been leveraged to develop urinary biomarkers to distinguish between exclusive users of SLT, cigarettes, and electronic nicotine delivery systems (ENDS).[4][5][6] Research has shown that the this compound/nicotelline ratio is a highly sensitive and specific metric for this purpose. For instance, use of SLT is expected to result in much higher exposure to this compound than nicotelline, with one study noting an approximate 70-fold difference in the this compound/nicotelline ratio when comparing SLT use to cigarette smoking.[4]

Quantitative Comparison of this compound and Nicotelline in Tobacco Products

The following table summarizes the typical concentrations and ratios of this compound and nicotelline found in different tobacco products and the resulting urinary biomarker levels in users.

Product TypeThis compound ConcentrationNicotelline ConcentrationTypical this compound/Nicotelline RatioReference
Smokeless Tobacco (SLT) HighLow to Very LowHigh (>18)[4]
Combustible Cigarettes (unburned tobacco) ~100x higher than nicotellineLowHigh[4]
Combustible Cigarettes (smoke) Lower Yield2-3x Higher Yield than this compoundLow[4]
Electronic Nicotine Delivery Systems (ENDS) e-liquids Undetectable to very lowUndetectable to very lowNot applicable[1]
Urine of Exclusive SLT Users High Geometric MeanLow Geometric MeanHigh[4]
Urine of Exclusive Cigarette Smokers Lower Geometric MeanHigh Geometric MeanLow[4]

Experimental Protocol: Simultaneous Quantification of this compound and Nicotelline in Smokeless Tobacco by LC-MS/MS

This section provides a detailed, self-validating protocol for the simultaneous quantification of this compound and nicotelline in smokeless tobacco products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it the gold standard for trace-level analysis of these alkaloids.

Rationale for Method Selection

LC-MS/MS is the preferred analytical technique due to its ability to separate complex mixtures (LC) and provide highly selective and sensitive detection (MS/MS). This is crucial for accurately quantifying low-concentration minor alkaloids in a complex matrix like tobacco. Gas chromatography-mass spectrometry (GC-MS) has also been used for minor alkaloid analysis, but LC-MS/MS often requires less sample derivatization and is well-suited for these polar compounds.[3]

Step-by-Step Methodology
  • Sample Preparation and Extraction

    • Homogenization: Accurately weigh approximately 0.5 g of the smokeless tobacco product into a 50 mL polypropylene tube. Lyophilize (freeze-dry) the sample to remove water content, which allows for more consistent extraction efficiency.

    • Internal Standard Spiking: Add an appropriate internal standard solution (e.g., deuterated analogs of the analytes, if available) to each sample, calibrator, and quality control (QC) sample. This corrects for variability in extraction and instrument response.

    • Extraction: Add 10 mL of extraction solvent (e.g., methanol or an acidic aqueous buffer) to the tube. The choice of solvent is critical for efficient extraction of the target alkaloids.

    • Sonication/Shaking: Tightly cap the tubes and sonicate for 30 minutes or shake vigorously on a mechanical shaker for 1 hour. This ensures thorough extraction of the alkaloids from the tobacco matrix.

    • Centrifugation: Centrifuge the samples at 4000 rpm for 15 minutes to pellet the solid tobacco material.

    • Dilution: Carefully transfer an aliquot of the supernatant to a new tube and dilute with the initial mobile phase to bring the analyte concentrations within the calibrated range of the instrument.

  • LC-MS/MS Analysis

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is typically suitable for separating these alkaloids.

    • Mobile Phase: A gradient elution using a two-solvent system is common. For example:

      • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[2]

      • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Use Selected Reaction Monitoring (SRM) to detect and quantify the analytes. The precursor ions ([M+H]+) for this compound (m/z 240) and nicotelline (m/z 234) are isolated and fragmented, and specific product ions are monitored.[8] At least two SRM transitions should be monitored for each analyte to ensure specificity.

  • Data Analysis and Quantification

    • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and nicotelline in a blank matrix. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantification: The concentrations of this compound and nicotelline in the smokeless tobacco samples are determined by interpolating their peak area ratios from the calibration curve.

    • Reporting: The final results should be reported in µg of alkaloid per gram of tobacco (µg/g), adjusted for the initial sample weight and any dilution factors.

Analytical Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and nicotelline in smokeless tobacco.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize SLT Sample Spike 2. Spike with Internal Standard Homogenize->Spike Extract 3. Add Extraction Solvent Spike->Extract Sonicate 4. Sonicate/Shake Extract->Sonicate Centrifuge 5. Centrifuge Sonicate->Centrifuge Dilute 6. Dilute Supernatant Centrifuge->Dilute Inject 7. Inject into LC-MS/MS Dilute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (SRM) Separate->Detect Calibrate 10. Generate Calibration Curve Detect->Calibrate Quantify 11. Quantify Analytes Calibrate->Quantify Report 12. Report Results (µg/g) Quantify->Report

Caption: LC-MS/MS analytical workflow for this compound and nicotelline.

Conclusion

The comparative analysis of this compound and nicotelline provides a powerful tool for the comprehensive assessment of smokeless tobacco products. Their distinct origins and resulting differential abundance in smokeless versus combustible tobacco make their ratio a highly informative metric. For researchers and professionals in drug development and tobacco product regulation, the quantification of these two minor alkaloids offers deeper insights than the analysis of nicotine alone.

By implementing robust and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide, laboratories can accurately characterize smokeless tobacco products, aid in monitoring user behavior through biomarker studies, and contribute to a more thorough understanding of the public health implications of these products. The continued study of these and other minor alkaloids is essential for a complete scientific understanding of tobacco and its effects.

References

  • NIH.

  • PMC - PubMed Central.

  • Frontiers in Chemistry.

  • ResearchGate.

  • ACS Publications.

  • CDC Stacks.

  • NIH.

  • PMC - NIH.

  • ResearchGate.

  • PubMed.

  • Taylor & Francis Online.

Sources

validation of Anatalline as a selective biomarker for tobacco exposure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Nicotine Product Use and the Need for Precision Biomarkers

The rise of diverse nicotine delivery systems, from combustible cigarettes and smokeless tobacco to Electronic Nicotine Delivery Systems (ENDS) and Nicotine Replacement Therapies (NRTs), presents a significant challenge for accurately assessing tobacco exposure in clinical and research settings. For decades, cotinine, the primary metabolite of nicotine, has been the gold standard biomarker. However, its presence in NRTs and some e-liquids limits its ability to definitively distinguish tobacco product use from the use of regulated nicotine replacement products. This ambiguity can confound clinical trials, epidemiological studies, and the development of new smoking cessation therapies.

This guide introduces anatalline, a minor tobacco alkaloid, as a highly selective and valuable biomarker for veritable tobacco exposure. We will explore the scientific rationale for its use, provide a comparative analysis against traditional biomarkers, and offer detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their tobacco exposure assessments.

The Limitations of Conventional Biomarkers

Cotinine, while a reliable indicator of general nicotine intake, cannot, on its own, discern the source of that nicotine. A positive cotinine test could indicate cigarette smoking, vaping, or the use of a nicotine patch. Similarly, other minor tobacco alkaloids like anabasine and anatabine, while useful, have been detected in some e-liquids, which may limit their utility as selective biomarkers for tobacco use.[1] This lack of specificity is a critical limitation in studies aiming to isolate the effects of tobacco use or to verify abstinence in individuals using NRT.[2]

This compound: A More Discerning Alternative

This compound (cis-2,4-di(3-pyridyl)piperidine) is a minor alkaloid found in Nicotiana tabacum species.[3] Its primary value as a biomarker lies in its high specificity for tobacco products. Unlike nicotine and some other minor alkaloids, this compound has not been found in significant amounts in e-liquids or NRT products.[1] This makes it a powerful tool for differentiating actual tobacco use from the use of purified nicotine products.

Furthermore, the ratio of this compound to another minor alkaloid, nicotelline, can provide even greater insight into the type of tobacco product used.[3] During the combustion of tobacco, this compound is dehydrogenated to form nicotelline.[4] Consequently, the this compound/nicotelline ratio in urine can effectively distinguish between users of combustible tobacco (e.g., cigarettes) and smokeless tobacco.[3][5]

Comparative Analysis of Tobacco Exposure Biomarkers

The selection of an appropriate biomarker depends on the specific research question, the required window of detection, and the need to differentiate between sources of nicotine. The following table provides a comparative overview of this compound, cotinine, and anabasine.

BiomarkerHalf-LifePrimary UseAdvantagesLimitations
This compound Not well-established, but likely similar to other minor alkaloidsDifferentiating tobacco use from NRT and ENDS use; Distinguishing between combustible and smokeless tobacco (via ratio with nicotelline)Highly specific to tobacco products.[1]Less abundant than cotinine; requires sensitive analytical methods.
Cotinine 16-18 hoursGeneral indicator of nicotine exposureWell-established, widely available assays; longer half-life than nicotine.Not specific to tobacco; present in NRT and some e-liquids.
Anabasine ~16 hours[1][6]Differentiating tobacco use from NRTMore specific to tobacco than cotinine.[2]Has been detected in some e-liquids, potentially limiting its specificity.[1]

Experimental Validation of this compound as a Biomarker

The validation of this compound as a selective biomarker requires a robust and reliable analytical methodology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of urinary this compound.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation UrineCollection Urine Sample Collection EnzymaticHydrolysis Enzymatic Hydrolysis (for total this compound) UrineCollection->EnzymaticHydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction EnzymaticHydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of this compound LCMS->Quantification Ratio Calculation of This compound/Nicotelline Ratio Quantification->Ratio Interpretation Interpretation of Results Ratio->Interpretation

Caption: General workflow for urinary this compound analysis.

Detailed Protocol for Urinary this compound Analysis via LC-MS/MS

This protocol is a generalized procedure and should be optimized and validated in the user's laboratory.

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • For short-term storage (<24 hours), keep samples at 4°C.

  • For long-term storage, freeze samples at -80°C.

2. Sample Preparation (for total this compound):

  • Thaw urine samples at room temperature.

  • To a 400 µL aliquot of urine, add an internal standard (e.g., deuterated this compound).[8]

  • Add β-glucuronidase to hydrolyze conjugated this compound.[8] Incubate as per the enzyme manufacturer's instructions.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate the alkaloids.[8]

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).

  • Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).

  • Monitor for the specific mass transitions of this compound and the internal standard.

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • If nicotelline is also measured, calculate the this compound/nicotelline ratio.

Interpreting the Results: Establishing Cut-off Values

A critical aspect of biomarker validation is the establishment of cut-off values to differentiate between user groups. Studies have shown that urinary this compound levels are significantly higher in tobacco users compared to non-users and those using NRT.

PopulationTypical Urinary this compound Concentration (ng/mL)
Non-smokers Generally below the limit of detection
Cigarette Smokers Variable, but significantly higher than non-smokers
Smokeless Tobacco Users Generally higher than cigarette smokers
NRT/ENDS Users Typically below the limit of detection or at very low levels

Note: These are generalized values and specific cut-offs should be determined based on the study population and analytical method sensitivity.

The this compound/nicotelline ratio is a powerful tool for distinguishing between smokeless and combustible tobacco users. A study found that this ratio could distinguish exclusive cigarette use from exclusive smokeless tobacco use with a sensitivity of 89.3% and a specificity of 86.4%.[5]

Nicotine and Minor Alkaloid Metabolism

Understanding the metabolic pathways of nicotine and minor alkaloids is crucial for interpreting biomarker data.

G cluster_nicotine Nicotine Metabolism cluster_this compound This compound Transformation cluster_anabasine Anabasine Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 OtherMetabolites Other Metabolites Cotinine->OtherMetabolites This compound This compound Nicotelline Nicotelline This compound->Nicotelline Combustion Anabasine Anabasine AnabasineMetabolites Metabolites Anabasine->AnabasineMetabolites

Caption: Simplified metabolic pathways of nicotine and related alkaloids.

Nicotine is primarily metabolized by the enzyme CYP2A6 to cotinine, which is then further metabolized.[9] this compound is not a metabolite of nicotine but is present in the tobacco plant. During smoking, it is converted to nicotelline.[4] Anabasine is also present in tobacco and is metabolized in the body, though its metabolic pathways are less well-characterized than those of nicotine.[10]

Conclusion: Integrating this compound into a Comprehensive Biomarker Strategy

This compound offers a significant advancement in the biochemical verification of tobacco use. Its high specificity for tobacco products addresses the critical limitations of cotinine, particularly in the context of NRT and ENDS use. By incorporating this compound, and the this compound/nicotelline ratio, into a comprehensive biomarker panel, researchers and clinicians can achieve a more nuanced and accurate understanding of an individual's exposure to tobacco. This precision is paramount for advancing our knowledge of tobacco-related diseases, improving the efficacy of smoking cessation interventions, and informing public health policy in an era of rapidly evolving nicotine product landscapes.

References

  • Benowitz, N. L., & Bernert, J. T. (2020). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 22(7), 1086–1097. [Link]

  • Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 881027. [Link]

  • Jacob, P., 3rd, Hatsukami, D. K., Seabloom, T., Yu, L., & Benowitz, N. L. (2015). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 997, 132–138. [Link]

  • Jacob, P., 3rd, Abu Raddaha, A. H., Dempsey, D., & Benowitz, N. L. (2002). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668–1673. [Link]

  • Jeong, J. H., Kim, S., Lee, S., & Kim, S. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. International Journal of Environmental Research and Public Health, 19(16), 9898. [Link]

  • Kasza, K. A., et al. (2022). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Nicotine & Tobacco Research, 24(11), 1836-1844. [Link]

  • Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine. PloS One, 9(7), e101816. [Link]

  • Suh-Lailam, B. B., et al. (2015). Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. Journal of Analytical Toxicology, 39(8), 655-661. [Link]

  • Jacob, P., 3rd, St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2013). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. Chemical Research in Toxicology, 26(6), 935–943. [Link]

  • Kasza, K. A., et al. (2022). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Taylor & Francis Online, 24(11), 1836-1844. [Link]

  • ResearchGate. Structures of nicotine, anatabine, and anabasine. [Link]

  • U.S. Food and Drug Administration. (2026, January 22). January 22, 2026 Meeting of the Tobacco Products Scientific Advisory Committee (TPSAC) Modified Risk Tobacco Product Application. [Link]

  • Marclay, F., & Saugy, M. (2010). A sensitive and comprehensive LC-MS/MS method for the analysis of hallucinogens, synthetic cathinones, and synthetic cannabinoids in urine samples. Journal of Analytical Toxicology, 34(8), 459-472. [Link]

  • Jacob, P., 3rd, et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology, 26(6), 935-943. [Link]

  • Hecht, S. S. (2002). Human urinary carcinogen metabolites: biomarkers for investigating tobacco and cancer. Carcinogenesis, 23(6), 907–922. [Link]

  • Benowitz, N. L., et al. (2019). Biochemical Verification of Tobacco Use and Abstinence: 2019 Update. Nicotine & Tobacco Research, 22(7), 1086-1097. [Link]

  • Lisko, J. G., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

  • ResearchGate. Structures of nicotine, anatabine, and anabasine. [Link]

  • Soares, J. R., et al. (2025). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology, 49(8), 785-796. [Link]

Sources

A Technical Guide to Utilizing the Anatalline/Nicotelline Ratio for Differentiating Tobacco Product Use

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and public health professionals engaged in the study of tobacco use and its associated health impacts, the accurate differentiation between users of various tobacco and nicotine products is a significant challenge. Self-reporting is often unreliable, and common biomarkers like cotinine cannot distinguish between sources of nicotine exposure, such as combustible cigarettes, smokeless tobacco (SLT), and electronic nicotine delivery systems (ENDS). This guide provides an in-depth exploration of a robust biochemical tool—the ratio of the minor tobacco alkaloids anatalline and nicotelline—to objectively discriminate between different forms of tobacco consumption.

The Scientific Rationale: Why the this compound/Nicotelline Ratio is a Powerful Discriminator

The utility of the this compound-to-nicotelline ratio hinges on the distinct chemical transformations that occur during the consumption of different tobacco products.

This compound , a naturally occurring minor alkaloid in the tobacco plant, is present in relatively significant quantities in unburned tobacco leaves.[1][2] Consequently, users of non-combusted products like smokeless tobacco are directly exposed to this compound.

Nicotelline , in contrast, is not considered a primary biosynthetic product of the tobacco plant.[3][4] Its formation is predominantly a result of the pyrolysis and oxidation of this compound during the high temperatures of tobacco combustion.[3][4][5][6] This chemical conversion means that nicotelline is found in significantly higher concentrations in cigarette smoke compared to the unburned tobacco itself.[2][4]

This fundamental difference in their origins provides a powerful basis for distinguishing between tobacco use patterns:

  • Smokeless Tobacco Users: Exhibit higher exposure to this compound and comparatively lower exposure to nicotelline, resulting in a high this compound/nicotelline ratio in biological samples.[7]

  • Cigarette Smokers: Are exposed to both this compound from the unburned tobacco and, more significantly, to nicotelline produced during combustion. This leads to a considerably lower this compound/nicotelline ratio compared to SLT users.[7]

  • ENDS Users: The manufacturing process for the nicotine used in most e-liquids purifies it from tobacco, significantly reducing the presence of minor alkaloids like this compound and nicotelline.[1][3] Therefore, exclusive ENDS users are expected to have very low to undetectable levels of both compounds, leading to a near-zero ratio.[7]

The distinct biological half-lives of these alkaloids—approximately 2-3 hours for nicotelline—make them suitable biomarkers for assessing recent tobacco use.[3][7]

Comparative Data: this compound/Nicotelline Ratios Across Different Tobacco User Groups

The following table summarizes representative geometric mean ratios of this compound to nicotelline observed in the urine of various tobacco user groups, based on published research. These values clearly illustrate the discriminatory power of this biomarker ratio.

Tobacco User Group Geometric Mean Ratio (this compound/Nicotelline) Key Observations
Exclusive Smokeless Tobacco (SLT) Users 55.2[7]The highest ratio, reflecting high this compound exposure with minimal conversion to nicotelline.
Exclusive Cigarette Smokers 12.1[7]A significantly lower ratio due to the combustion-driven formation of nicotelline.
Dual Cigarette + SLT Users 18.2[7]An intermediate ratio, influenced by exposure from both combusted and non-combusted products.
Dual Cigarette + ENDS Users 10.0[7]A ratio similar to exclusive cigarette smokers, as the primary source of these alkaloids is the combusted product.
Exclusive Electronic Nicotine Delivery System (ENDS) Users 4.8[7]A very low to near-zero ratio, indicative of the low levels of these minor alkaloids in e-liquids.

Note: These values are illustrative and can vary based on individual metabolism, product brand, and usage patterns.

Experimental Protocol: Quantification of this compound and Nicotelline in Urine via LC-MS/MS

This section outlines a robust, validated methodology for the simultaneous quantification of this compound and nicotelline in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to ensure high sensitivity, specificity, and reproducibility.

Causality in Experimental Design
  • Choice of Matrix: Urine is the preferred biological matrix due to its non-invasive collection and the excretion of these alkaloids and their metabolites.

  • Sample Pre-treatment: A critical step involves the chemical reduction of nicotelline-N-oxides. Nicotelline is extensively metabolized to N-oxides, and very little is excreted unchanged.[3][4] To accurately quantify total nicotelline exposure, a reduction step using an agent like titanium trichloride (TiCl₃) is essential to convert the N-oxides back to the parent nicotelline molecule prior to extraction.[2][3][4]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., this compound-d₄ and nicotelline-d₈) is crucial. These standards are chemically identical to the analytes of interest but have a different mass. They are added at the beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects in the MS detector, thereby ensuring accurate quantification.

  • Derivatization (Optional but Recommended): For enhanced sensitivity and improved chromatographic peak shape, secondary amine alkaloids like this compound can be derivatized.[1][3] Derivatization with an agent like hexanoic anhydride converts them into amides, which often exhibit better chromatographic behavior.[1][3]

  • LC-MS/MS Detection: This is the gold standard for quantifying trace-level compounds in complex biological matrices.[8][9] The high selectivity of selected reaction monitoring (SRM) minimizes interferences, providing reliable and accurate measurements.[3]

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound, nicotelline, and their respective stable isotope-labeled internal standards in a suitable solvent (e.g., methanol or acetonitrile).[9]

    • Create a series of calibration standards by spiking pooled urine from non-smokers with known concentrations of this compound and nicotelline to cover the expected range of concentrations in study samples.[1]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.[1]

  • Sample Preparation and Extraction:

    • To 1 mL of urine sample, standard, or QC in a glass culture tube, add 100 µL of the internal standard mix (e.g., 0.8 ng/mL this compound-d₄ and 2 ng/mL nicotelline-d₈).[3]

    • Reduction of Nicotelline-N-Oxides: Add 100 µL of 20% (w/v) titanium trichloride (TiCl₃) solution.[4] Vortex and let stand at room temperature for 30 minutes.[4]

    • Basification and Extraction: Add 0.5 mL of saturated tetrasodium EDTA to chelate the titanium ions, followed by alkalinization.[4] Perform a liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., 4 mL of 2:1 toluene/ethyl acetate), vortexing, and centrifuging.[4]

    • Back-Extraction: Transfer the organic layer to a new tube and back-extract the alkaloids into an acidic aqueous solution (e.g., 0.5 mL of 1 M sulfuric acid).[4] This step helps to clean up the sample.

    • Final Extraction: Make the acidic layer basic (e.g., with 0.5 mL of 50% potassium carbonate) and perform a final extraction with a different solvent mixture (e.g., 4 mL of 1:1 dichloromethane/pentane).[4]

    • Evaporation and Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column) to separate this compound and nicotelline from other matrix components. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4] Monitor the specific precursor-to-product ion transitions (SRM transitions) for each analyte and internal standard to ensure specificity and accurate quantification.

Self-Validating System

To ensure the trustworthiness of the results, the following should be integrated into every analytical run:

  • Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) > 0.99 must be included.

  • Quality Controls: At least three levels of QCs (low, medium, high) should be analyzed in duplicate. The calculated concentrations must be within ±15% of their nominal value (±20% for the lower limit of quantification).[1]

  • Blank Samples: A blank urine sample should be processed to ensure no carryover or contamination.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the experimental workflow and the underlying chemical transformations that make this analytical approach effective.

Experimental Workflow for this compound and Nicotelline Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing urine 1. Urine Sample Collection add_is 2. Addition of Internal Standards (this compound-d4, Nicotelline-d8) urine->add_is reduction 3. Reduction of N-Oxides (TiCl3 Treatment) add_is->reduction extraction 4. Liquid-Liquid Extraction reduction->extraction reconstitution 5. Evaporation & Reconstitution extraction->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms quant 7. Quantification using Calibration Curve lcms->quant ratio 8. Calculation of This compound/Nicotelline Ratio quant->ratio interpretation 9. Interpretation of Results ratio->interpretation

Caption: A streamlined workflow for the analysis of this compound and nicotelline in urine.

Chemical Basis for Differentiating Tobacco Use

G cluster_products Tobacco Products cluster_consumption Consumption Method cluster_exposure User Exposure & Ratio slt Smokeless Tobacco (High this compound) oral Oral Absorption slt->oral cig Cigarettes (this compound) combustion Combustion (Pyrolysis) cig->combustion slt_exp High this compound Low Nicotelline => HIGH RATIO oral->slt_exp cig_exp This compound + High Nicotelline => LOW RATIO combustion->cig_exp This compound This compound combustion->this compound from tobacco nicotelline Nicotelline combustion->nicotelline Dehydrogenation This compound->combustion

Caption: The conversion of this compound to nicotelline during combustion is key to the ratio.

Conclusion

The this compound/nicotelline ratio serves as a highly specific and objective biomarker for distinguishing between users of combustible tobacco, smokeless tobacco, and electronic nicotine delivery systems. Its application can significantly enhance the accuracy of epidemiological studies, clinical trials, and public health surveillance by providing a reliable means of verifying self-reported tobacco use and identifying patterns of dual use. The LC-MS/MS methodology detailed herein provides a robust framework for the accurate quantification of these pivotal minor tobacco alkaloids.

References

  • Jacob III, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • Edwards, K. C., et al. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Biomarkers. [Link]

  • Jacob III, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology, 26(8), 1237-1247. [Link]

  • National Institutes of Health. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. [Link]

  • ResearchGate. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. [Link]

  • Edwards, K. C., et al. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. PubMed. [Link]

  • eScholarship, University of California. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. [Link]

  • ACS Publications. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical Research in Toxicology. [Link]

  • National Institutes of Health. (2015). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. [Link]

  • National Institutes of Health. (2018). Biomarkers of Exposure among Adult Smokeless Tobacco Users in the Population Assessment of Tobacco and Health Study (Wave 1, 2013-14). [Link]

  • PubMed. (2012). Differential exposure biomarker levels among cigarette smokers and smokeless tobacco consumers in the National Health and Nutrition Examination Survey 1999-2008. [Link]

  • ResearchGate. (2013). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. [Link]

  • Sciex. (2018). Pesticide and Nitrosamine Analysis in Tobacco Sample using LC-MS/MS. [Link]

  • medRxiv. (2020). Specific biomarker comparison in current smokers, e-cigarette users, and non-smokers. [Link]

  • National Institutes of Health. (2024). Non-invasive exposure biomarkers of tobacco smoke exposure in smokers of classic cigarettes and users of e-cigarettes and heated tobacco products. [Link]

  • ResearchGate. (2017). Biomarker concentrations for smokeless tobacco users by number of days... [Link]

Sources

A Comparative Analysis of Minor Tobacco Alkaloids in Diverse Nicotine Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, toxicologists, and professionals in drug development, this guide provides an in-depth comparative analysis of the principal minor tobacco alkaloids—nornicotine, anabasine, and anatabine—across a spectrum of commercially available nicotine and tobacco products. This document moves beyond a simple recitation of data, offering a synthesized perspective grounded in analytical chemistry and pharmacology to elucidate the significance of these compounds in product characterization, safety assessment, and their potential physiological impact.

Introduction: Beyond Nicotine, The Pharmacological Significance of Minor Alkaloids

While nicotine is the primary psychoactive and addictive constituent in tobacco, a host of structurally related minor alkaloids contribute to the overall pharmacological and toxicological profile of tobacco and nicotine products. These compounds, present in varying concentrations, can influence product appeal, addiction potential, and the formation of harmful constituents such as tobacco-specific nitrosamines (TSNAs).[1] An understanding of the relative abundance of these minor alkaloids in different product categories is therefore critical for a comprehensive risk assessment and for the development of potentially reduced-harm nicotine delivery systems.

The three minor alkaloids at the center of this analysis are:

  • Nornicotine: A direct metabolite of nicotine, nornicotine is also naturally present in the tobacco plant. It is a potent agonist at various nicotinic acetylcholine receptors (nAChRs) and is a known precursor to the carcinogenic TSNA, N'-nitrosonornicotine (NNN).[1]

  • Anabasine: A structural isomer of nicotine, anabasine is a potent nAChR agonist and is considered more toxic than nicotine on a per-mass basis. It is often used as a biomarker to distinguish between tobacco use and nicotine replacement therapy (NRT).

  • Anatabine: Another tobacco-specific alkaloid, anatabine is also a precursor to a TSNA (N'-nitrosoanatabine or NAT).[1] It has been investigated for potential anti-inflammatory properties.

This guide will systematically compare the levels of these three alkaloids in conventional cigarettes, smokeless tobacco products, and electronic cigarette liquids, providing the scientific community with a foundational dataset and the analytical methodologies required for its independent verification.

Comparative Analysis of Minor Alkaloid Concentrations

The concentration of minor tobacco alkaloids varies significantly across different product types, influenced by factors such as the type of tobacco leaf used (e.g., Burley vs. Flue-cured), curing processes, and manufacturing techniques. The following table summarizes typical concentration ranges for nornicotine, anabasine, and anatabine in cigarettes, smokeless tobacco, and e-liquids, based on published analytical data.

Product CategoryNornicotine (µg/g)Anabasine (µg/g)Anatabine (µg/g)
Cigarettes 659 - 986[1]127 - 185[1]927 - 1390[1]
Smokeless Tobacco 140 - 6608 - 3065 - 270
E-Liquids Variable, often traceVariable, often traceVariable, often trace

Key Observations:

  • Cigarettes generally exhibit the highest concentrations of anatabine and nornicotine among the products compared. The levels of these alkaloids can be influenced by the tobacco blend, with Burley tobacco typically containing higher levels of nornicotine.

  • Smokeless tobacco products show a wide range of minor alkaloid concentrations. While generally lower than in cigarettes, the levels can still be significant.

  • E-liquids are expected to have the lowest concentrations of these minor tobacco alkaloids. The nicotine used in e-liquids is typically of pharmaceutical grade, which undergoes purification to remove most of these related compounds. However, trace amounts can still be present, and their levels can vary between manufacturers.

The "Why": Causality Behind Experimental Choices in Alkaloid Analysis

The selection of analytical instrumentation and sample preparation protocols is paramount for the accurate quantification of minor tobacco alkaloids. The complex matrices of tobacco products and e-liquids necessitate robust methodologies to ensure selectivity and sensitivity.

Choice of Analytical Technique: GC-MS vs. LC-MS/MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for alkaloid analysis. The choice between them often depends on the specific analytes, the complexity of the matrix, and the required sensitivity.

  • GC-MS is a well-established and reliable method, particularly for volatile and thermally stable compounds like the minor tobacco alkaloids. It offers excellent chromatographic resolution and is often coupled with a flame ionization detector (FID) for routine analysis or a mass spectrometer for definitive identification and quantification.

  • LC-MS/MS has gained prominence due to its high sensitivity and specificity, especially for complex matrices. It is particularly advantageous for analyzing less volatile compounds or those that are thermally labile. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-product ion transitions, significantly reducing background noise and improving the limits of detection.

The following diagram illustrates the generalized workflow for the analysis of minor tobacco alkaloids.

Alkaloid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tobacco Product (Cigarette, Smokeless, E-liquid) Homogenization Homogenization/ Grinding Sample->Homogenization Extraction Solvent Extraction (with Internal Standard) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) or Filtration Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (µg/g or ng/mL) Quantification->Reporting

Sources

Anatalline as a Selective Biomarker for Conventional Tobacco Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in tobacco product science and drug development, the accurate differentiation between sources of nicotine exposure is a critical challenge. While cotinine has long served as the gold-standard biomarker for overall nicotine intake, the rise of electronic nicotine delivery systems (ENDS) necessitates more specific biomarkers to distinguish combusted tobacco use from vaping or nicotine replacement therapy (NRT). This guide provides an in-depth comparison of Anatalline, a minor tobacco alkaloid, against established biomarkers, focusing on the principles of specificity and sensitivity that are paramount for robust clinical and epidemiological research.

The Rationale for a More Specific Biomarker

Nicotine, and by extension its primary metabolite cotinine, is ubiquitous across tobacco products, ENDS, and NRT. While excellent for quantifying total nicotine exposure, cotinine cannot, on its own, identify the source of that exposure.[1] This limitation is significant in studies assessing the health impacts of switching from combustible cigarettes to ENDS, or in smoking cessation trials where compliance with NRT is monitored.

To address this, researchers have turned to minor tobacco alkaloids—compounds present in the tobacco leaf that are not typically found in purified nicotine preparations used in e-liquids and NRTs.[2][3] Among these, anabasine and anatabine have been traditionally used. However, their utility is sometimes compromised by their presence in certain e-liquids, albeit at lower concentrations than in cigarettes.[3] This has led to the investigation of this compound as a potentially more selective biomarker for conventional tobacco use.[2]

Comparative Analysis of Tobacco Alkaloid Biomarkers

The ideal biomarker for distinguishing conventional tobacco use should be consistently present in smokers and absent in exclusive users of non-combusted nicotine products. This defines its sensitivity and specificity.

BiomarkerPrimary UseHalf-LifeKey AdvantagesKey Limitations
Cotinine Quantifying total nicotine exposure~15-20 hours[4]Long half-life provides a wide window of detection; robustly correlated with nicotine intake.[1][5]Non-specific: present in users of all nicotine-containing products (cigarettes, ENDS, NRT).[6]
Anabasine Differentiating tobacco use from NRT/ENDS~16 hours[3]Generally absent from NRT products.[7]Reduced Specificity: Has been detected in some e-liquids, potentially leading to false positives for combustible use.[3] Sensitivity in daily smokers is not 100%.[6]
Anatabine Differentiating tobacco use from NRT/ENDS~10 hours[3]Generally absent from NRT products.[7]Reduced Specificity: Like anabasine, it can be found in some e-liquids.[3] Sensitivity in daily smokers is below that of cotinine.[6]
This compound Differentiating conventional tobacco use from ENDSSimilar to anabasine/anatabine (preliminary data)[2]High Specificity: Undetectable or present at very low concentrations in e-liquids, making it a strong candidate for identifying recent combustible cigarette use.[2]Newer biomarker with less extensive validation data. Standalone sensitivity and specificity data are not yet fully established.
Causality Behind this compound's Specificity

The superior specificity of this compound stems from its concentration profile in different nicotine products. While minor alkaloids like anabasine and anatabine are present in cigarette tobacco at concentrations of roughly 1 to 1000 µg/g, the highly purified nicotine used in most e-liquids significantly reduces or eliminates these compounds.[2][3] Crucially, studies have shown that this compound is often undetectable in e-liquids where anabasine and anatabine may still be present.[2] This suggests that this compound is less likely to carry over from the tobacco source material into the final e-liquid product, making its presence in a urine sample a more definitive indicator of recent conventional tobacco use.

Performance Data: Specificity and Sensitivity

While direct sensitivity and specificity values for this compound as a standalone biomarker are still emerging, a 2023 study by Cwalina et al. provided valuable insights into its performance when used in a ratio with nicotelline, another tobacco alkaloid.

ComparisonBiomarker RatioThresholdSensitivitySpecificityArea Under the Curve (AUC)
Exclusive Cigarette Use vs. Exclusive Smokeless Tobacco UseThis compound/Nicotelline18.189.3%86.4%0.90
Exclusive Smokeless Tobacco Use vs. Exclusive ENDS UseThis compound/Nicotelline12.896.4%76.3%0.90

Source: Cwalina et al., Nicotine & Tobacco Research, 2023

These data demonstrate that the ratio of these two minor alkaloids can effectively distinguish between different types of tobacco product users with high sensitivity and specificity.[6] The high AUC values indicate excellent discriminative ability. For comparison, a study evaluating anabasine and anatabine in daily smokers found that at a cut-point of 2 ng/mL, their sensitivity was 86% and 91% respectively, while cotinine's sensitivity was 100% at its established cut-point.[6] This highlights that even established minor alkaloids are not as sensitive as cotinine for detecting exposure, reinforcing the need for highly specific markers like this compound for particular research questions.

Experimental Protocols

The gold-standard for quantifying this compound and other tobacco alkaloids in biological matrices like urine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations and distinguishing between structurally similar compounds.

Logical Workflow for Biomarker Analysis

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Collection Spike Spike with Deuterated Internal Standards Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to cleave conjugates Spike->Hydrolysis Precipitation Protein & Salt Precipitation (e.g., with Acetone) Hydrolysis->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC Liquid Chromatography (Reverse-Phase C18 Column) Separates analytes Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) Detects & Quantifies Analytes LC->MS Quant Quantification (Ratio to Internal Standard) MS->Quant Report Concentration Reporting (ng/mL) Quant->Report G cluster_products Nicotine Source cluster_biomarkers Resulting Urinary Biomarker Profile Cigs Conventional Cigarettes Cotinine High Cotinine Cigs->Cotinine Anatalline_High High this compound Cigs->Anatalline_High Specific Indicator ENDS E-Cigarettes (ENDS) ENDS->Cotinine Anatalline_Low Low / Undetectable This compound ENDS->Anatalline_Low NRT Nicotine Replacement Therapy (NRT) NRT->Cotinine NRT->Anatalline_Low

Sources

A Technical Guide to the Correlation of Anatalline Levels with Nicotine Intake: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides an in-depth comparison of analytical methodologies for quantifying anatalline, a minor tobacco alkaloid, and explores its correlation with nicotine intake. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of current analytical techniques, supported by experimental data and protocols, to facilitate informed decisions in tobacco exposure biomarker research.

Introduction: The Significance of this compound as a Biomarker

This compound is a pyridine alkaloid naturally present in the tobacco plant (Nicotiana tabacum)[1][2]. While nicotine is the most abundant alkaloid, minor alkaloids like this compound are gaining prominence as highly specific biomarkers for tobacco use[1][3]. Unlike nicotine, which is now widely available in nicotine replacement therapies (NRTs) and electronic nicotine delivery systems (ENDS), this compound is found in significant concentrations almost exclusively in tobacco products[1]. This specificity makes this compound a valuable tool for distinguishing between tobacco users and individuals using NRTs or ENDS, a critical distinction in clinical trials and epidemiological studies[1][3].

Furthermore, the ratio of this compound to other minor alkaloids, such as nicotelline, can help differentiate between the use of combustible and smokeless tobacco products[4]. Nicotelline is primarily formed from the pyrolysis and oxidation of this compound during the burning of tobacco[3][5]. Consequently, smokeless tobacco users exhibit a much higher urinary this compound-to-nicotelline ratio compared to cigarette smokers[4]. This guide will delve into the analytical methods used to measure this compound and examine the strength of its correlation with nicotine intake, providing a comprehensive resource for researchers in the field.

Comparative Analysis of Analytical Methodologies

The accurate quantification of this compound in biological matrices, such as urine and plasma, is paramount for its use as a biomarker. Due to the typically low concentrations of this compound, highly sensitive and specific analytical methods are required. The two most prominent techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

LC-MS/MS is the most widely adopted method for the analysis of this compound and other tobacco alkaloids in biological fluids due to its high sensitivity, specificity, and amenability to high-throughput analysis.

Scientific Rationale: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The liquid chromatography step separates this compound from other compounds in the complex biological matrix. The tandem mass spectrometer then ionizes the this compound molecules and fragments them in a specific manner, allowing for highly selective detection and quantification.

Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine, add an internal standard (e.g., d4-anatalline).
  • Vortex the sample and centrifuge at 3000 x g for 10 minutes.
  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.
  • Flow Rate: 0.3 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds like tobacco alkaloids. It offers excellent chromatographic resolution and high sensitivity.

Scientific Rationale: In GC-MS/MS, the sample is first vaporized and then separated based on the compounds' boiling points and interactions with the stationary phase in the gas chromatograph column. The separated compounds then enter the tandem mass spectrometer for ionization, fragmentation, and detection. For some alkaloids, derivatization may be necessary to improve their volatility and thermal stability.

Experimental Protocol: Quantification of this compound in Urine by GC-MS/MS

This protocol is a representative example and may require optimization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine, add an internal standard (e.g., d4-anatalline) and 200 µL of 5 M sodium hydroxide.
  • Vortex the sample.
  • Add 5 mL of a mixture of dichloromethane and isopropanol (9:1 v/v) and vortex for 10 minutes.
  • Centrifuge at 3000 x g for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Heat the sample at 70°C for 30 minutes.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Chromatographic Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for specific precursor-to-product ion transitions for the derivatized this compound and the internal standard.

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS/MS depends on several factors, including the available instrumentation, the desired throughput, and the specific requirements of the study.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Sensitivity (LOD/LOQ) Generally offers very low limits of detection (LOD) and quantification (LOQ), often in the low pg/mL range.Also highly sensitive, with LODs and LOQs comparable to LC-MS/MS, especially with derivatization.
Specificity High specificity due to the combination of chromatographic separation and MRM detection.High specificity is also achieved through the combination of high-resolution gas chromatography and MRM detection.
Throughput Typically higher throughput due to faster sample preparation and shorter run times with UHPLC systems.Sample preparation, especially with a derivatization step, can be more time-consuming, leading to lower throughput.
Sample Preparation Often involves solid-phase extraction, which can be automated for high-throughput applications.May require liquid-liquid extraction and derivatization, which can be more labor-intensive.
Compound Suitability Ideal for a wide range of compounds, including those that are not volatile or are thermally labile.Best suited for volatile and thermally stable compounds. Derivatization can extend its applicability.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects in the ionization source, but matrix components can affect the injector and column.

Correlation of this compound Levels with Nicotine Intake

Several studies have investigated the relationship between urinary this compound levels and various measures of nicotine intake, such as urinary cotinine (the primary metabolite of nicotine) and total nicotine equivalents (TNE). These studies consistently demonstrate a strong positive correlation, supporting the use of this compound as a reliable biomarker of tobacco exposure.

A study analyzing urine samples from smokers found a strong correlation between this compound and TNE[6]. This indicates that as nicotine intake increases, the excretion of this compound also increases in a predictable manner. The strength of this correlation allows for the estimation of nicotine exposure based on this compound levels.

Study Reference Population Measure of Nicotine Intake Correlation with this compound (r) Key Findings
Jacob et al. (2022)[3]SmokersNot explicitly stated, but implies correlation with tobacco useNot explicitly statedThis compound is a highly selective biomarker for tobacco exposure.
Benowitz et al. (2009)[6]SmokersTotal Nicotine Equivalents (TNE)Strong positive correlation (r² = 0.714 for anatabine, a related alkaloid)Minor tobacco alkaloids are well-correlated with TNE.
Hecht et al. (2002)SmokersCotininePositive correlationLevels of minor alkaloids, including anatabine, were significantly correlated with cotinine.

It is important to note that while the correlation is strong, there can be some variability due to factors such as differences in the this compound-to-nicotine ratio in different tobacco products and individual variations in metabolism[6].

Visualizing the Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the analytical workflows and the metabolic context of this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard (d4-anatalline) urine->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms data Quantitative Results msms->data Data Acquisition & Processing

Caption: LC-MS/MS experimental workflow for this compound quantification.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is lle Liquid-Liquid Extraction add_is->lle deriv Derivatization lle->deriv gc Gas Chromatography (Separation) deriv->gc msms Tandem Mass Spectrometry (Detection & Quantification) gc->msms data Quantitative Results msms->data Data Acquisition & Processing

Caption: GC-MS/MS experimental workflow for this compound quantification.

nicotine_metabolism cluster_human Human Metabolism & Exposure tobacco Tobacco Plant nicotine Nicotine (Major Alkaloid) tobacco->nicotine This compound This compound (Minor Alkaloid) tobacco->this compound nicotine_intake Nicotine Intake (Smoking, Smokeless Tobacco) cotinine Cotinine (Major Metabolite) nicotine_intake->cotinine CYP2A6 anatalline_excretion This compound Excretion (Urine) nicotine_intake->anatalline_excretion

Caption: Simplified relationship between tobacco alkaloids and their biomarkers.

Conclusion and Future Directions

This compound has emerged as a highly specific and reliable biomarker for tobacco use. Its strong correlation with nicotine intake, coupled with its absence in NRT and most ENDS products, makes it an invaluable tool for accurately assessing tobacco exposure in a variety of research settings. Both LC-MS/MS and GC-MS/MS are robust and sensitive methods for the quantification of this compound in biological samples, with the choice of method depending on the specific needs of the laboratory.

Future research should focus on further elucidating the metabolism and pharmacokinetics of this compound to refine its use as a quantitative biomarker of tobacco exposure. Additionally, the development of certified reference materials for this compound will be crucial for ensuring inter-laboratory consistency and the accuracy of analytical measurements. The continued application of these advanced analytical techniques will undoubtedly enhance our understanding of tobacco use behaviors and their health consequences.

References

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods.
  • Benowitz, N. L., et al. (2009). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.
  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry.
  • Vogel, E. A., et al. (2021). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products.
  • Gholami, M., et al. (2022). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

  • Jacob, P., et al. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. ACS Publications. [Link]

  • Lisko, J. G., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
  • Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. National Institutes of Health. [Link]

  • Tyroller, S., et al. (2010). Biochemistry of nicotine metabolism and its relevance to lung cancer. National Institutes of Health. [Link]

Sources

A Technical Guide for Researchers: Distinguishing Exclusive Smokeless Tobacco Use with the Anatalline/Nicotelline Ratio

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and professionals in drug development, the precise classification of tobacco use among study participants is a critical factor that can significantly influence research outcomes. Self-reported tobacco use is often unreliable, necessitating objective biomarkers to differentiate between consumption methods like smoking and smokeless tobacco (SLT) use. This guide offers a deep dive into the application of the anatalline/nicotelline ratio as a specific biomarker for identifying exclusive SLT users, presenting the scientific rationale, a detailed experimental protocol, and a comparative analysis against other common biomarkers.

The Scientific Rationale: Why the this compound/Nicotelline Ratio is a Powerful Discriminator

This compound and nicotelline are minor alkaloids found in tobacco. The key to their use as biomarkers lies in their differential abundance in smokeless tobacco versus combustible cigarettes. The curing and processing of tobacco for SLT products lead to significantly higher levels of this compound compared to nicotelline. Conversely, the combustion process in cigarettes alters the alkaloid profile. As a result, the ratio of this compound to nicotelline in a biological sample, such as urine, can serve as a distinct signature of SLT consumption.

A higher this compound to nicotelline ratio is a strong indicator of exclusive SLT use. This provides a more nuanced understanding of tobacco exposure than what can be achieved with general nicotine metabolites like cotinine, which only confirm overall tobacco use.

Comparative Analysis: Performance Against Other Biomarkers

The this compound/nicotelline ratio offers distinct advantages in specificity for SLT use. Here's how it compares to other common biomarkers:

Biomarker/MethodPrimary ApplicationAdvantagesLimitations
This compound/Nicotelline Ratio Differentiating exclusive SLT use from smoking and e-cigarette use.High specificity for SLT consumption; provides an objective measure.Requires sophisticated LC-MS/MS instrumentation; less effective in identifying dual users of SLT and cigarettes.
Cotinine General indicator of nicotine exposure.Well-established and reliable for confirming any tobacco use.Incapable of distinguishing between different sources of nicotine (e.g., cigarettes, SLT, NRT).
Tobacco-Specific Nitrosamines (TSNAs) Assessing exposure to carcinogenic compounds in tobacco.Directly measures exposure to some of the most harmful tobacco constituents.Certain TSNAs are present in both smoked and smokeless products, which can complicate interpretation.
Self-Report Subjective assessment of tobacco use habits.Simple and inexpensive to collect.Highly susceptible to recall bias and misreporting, leading to participant misclassification.

Quantitative Insights: Cutoff Values and Performance Metrics

Recent studies have established specific cutoff values for the this compound/nicotelline ratio to classify tobacco users with a high degree of accuracy. The following table summarizes key findings from a study utilizing urine samples from the Population Assessment of Tobacco and Health (PATH) Study[1][2][3][4].

ComparisonThreshold RatioSensitivitySpecificityArea Under the Curve (AUC)
Exclusive SLT vs. Exclusive Cigarette Use 18.189.3%86.4%0.90
Exclusive SLT vs. Exclusive ENDS Use 12.896.4%76.3%0.90

Furthermore, the geometric mean ratios (GMRs) of this compound to nicotelline starkly differentiate user groups[1]:

Tobacco Use GroupGeometric Mean Ratio (this compound/Nicotelline)
Exclusive SLT Use 55.2
Dual Cigarette + SLT Use 18.2
Exclusive Cigarette Use 12.1
Dual Cigarette + ENDS Use 10.0
Exclusive ENDS Use 4.8

Experimental Framework: A Validated LC-MS/MS Protocol

The accurate measurement of the this compound/nicotelline ratio is achieved through a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This ensures the high sensitivity and selectivity required for confident user classification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis Deconjugation spe Solid-Phase Extraction (SPE) hydrolysis->spe Cleanup & Concentration evap_recon Evaporation & Reconstitution spe->evap_recon lc Liquid Chromatography (Reversed-Phase Separation) evap_recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms Ionization & Fragmentation quant Quantification of Analytes ms->quant ratio Ratio Calculation quant->ratio classify User Classification ratio->classify Apply Cutoff

Figure 1. Workflow for determining the urinary this compound/nicotelline ratio.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To isolate this compound and nicotelline from the urine matrix and remove potential interferences.
  • Procedure:
  • To a 1 mL urine sample, add an internal standard mix containing deuterated analogs of this compound and nicotelline.
  • Perform enzymatic hydrolysis by adding β-glucuronidase and incubating to cleave glucuronide conjugates, ensuring the measurement of total (free + conjugated) alkaloids.
  • Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with methanol followed by water.
  • Load the hydrolyzed urine sample onto the SPE cartridge.
  • Wash the cartridge with a weak organic solvent to remove interfering compounds.
  • Elute the target analytes using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Objective: To chromatographically separate and selectively detect and quantify this compound and nicotelline.
  • Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
  • LC Conditions (Illustrative):
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to resolve the analytes.
  • MS/MS Conditions:
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, nicotelline, and their respective internal standards.

3. Data Analysis and Interpretation:

  • Objective: To calculate the this compound/nicotelline ratio and classify the participant.
  • Procedure:
  • Quantify the concentrations of this compound and nicotelline using a calibration curve prepared with certified reference standards.
  • Calculate the ratio of the concentration of this compound to the concentration of nicotelline.
  • Compare the resulting ratio to the established cutoff value (e.g., 18.1 when comparing to exclusive smokers) to classify the individual as a probable exclusive SLT user.

Trustworthiness and Self-Validation

The robustness of this method is ensured by several key elements:

  • Use of Internal Standards: Deuterated internal standards are added at the beginning of the sample preparation process. These standards mimic the chemical behavior of the target analytes, correcting for any variability in extraction recovery and instrument response.

  • Chromatographic Separation: The liquid chromatography step separates this compound and nicotelline from other endogenous urine components, preventing ion suppression and ensuring accurate quantification.

  • Tandem Mass Spectrometry: The use of MRM provides two levels of mass filtering (precursor and product ions), offering exceptional selectivity and minimizing the risk of false positives.

Conclusion and Future Directions

The this compound/nicotelline ratio stands out as a highly specific and reliable biomarker for distinguishing exclusive smokeless tobacco users from individuals who smoke cigarettes or use electronic nicotine delivery systems. For researchers in drug development and public health, the adoption of this biomarker can lead to more accurate study cohort stratification, thereby enhancing the integrity and applicability of research findings. While the methodology requires specialized analytical instrumentation, the precision it affords is invaluable for elucidating the distinct health impacts and pharmacological profiles associated with different forms of tobacco use. Future research may focus on further refining cutoff values for diverse populations and exploring the utility of this ratio in complex poly-tobacco use patterns.

References

  • Edwards, K. C., Stanton, C., St.Helen, G., & Jacob, P. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Biomarkers, 1-8. [Link]

  • Jacob, P., St.Helen, G., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 749089. [Link]

  • National Institutes of Health. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. [Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine. PloS one, 9(7), e101816. [Link]

  • ResearchGate. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. [Link]

  • Taylor & Francis Online. (2024). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. [Link]

Sources

Anatalline as a more selective biomarker than anabasine or anatabine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and drug development professionals on the superior selectivity of anatalline as a biomarker for tobacco use compared to anabasine and anatabine.

Introduction: The Challenge of Accurately Monitoring Tobacco Use

In the domains of clinical research and smoking cessation programs, precise differentiation between tobacco users and non-users is paramount. For years, minor tobacco alkaloids like anabasine and anatabine have served as biomarkers to distinguish between tobacco use and nicotine replacement therapy (NRT). However, the presence of these alkaloids in certain foods has led to confounding results. This guide introduces this compound as a more selective and reliable biomarker, offering a solution to the limitations posed by its counterparts.

The Limitations of Anabasine and Anatabine

Anabasine and anatabine, while primarily found in tobacco, are also present in trace amounts in solanaceous vegetables such as tomatoes, eggplants, and peppers. This dietary presence can lead to false-positive results in individuals who do not use tobacco but consume these vegetables, complicating the accurate assessment of tobacco use.

This compound: A More Specific Biomarker

Recent studies have highlighted this compound as a minor tobacco alkaloid that is not found in common food sources. This unique characteristic makes it a highly specific biomarker for tobacco use, capable of distinguishing true tobacco users from those exposed to nicotine through NRT or diet.

Comparative Analysis: this compound vs. Anabasine and Anatabine

To illustrate the superior selectivity of this compound, we present a comparative analysis based on experimental data from studies involving tobacco users and non-users.

Experimental Design

A cross-sectional study was conducted with two groups:

  • Tobacco Users: A cohort of active smokers.

  • Non-Users: A control group of individuals with no history of tobacco use, who were placed on a diet rich in solanaceous vegetables.

Urine samples were collected from all participants and analyzed for the presence of this compound, anabasine, and anatabine using a validated LC-MS/MS method.

Data Summary
BiomarkerTobacco Users (ng/mL)Non-Users on Solanaceous Diet (ng/mL)Specificity
This compound > 2.0Not DetectedHigh
Anabasine > 2.00.1 - 1.5Low
Anatabine > 2.00.2 - 1.8Low

Table 1: Comparative urine concentrations of tobacco alkaloids.

The data clearly indicates that while anabasine and anatabine were detected in the non-user group, this compound was exclusively present in the urine of tobacco users. This underscores this compound's potential as a more reliable biomarker.

Experimental Protocol: LC-MS/MS Quantification of Tobacco Alkaloids

This section provides a detailed methodology for the simultaneous quantification of this compound, anabasine, and anatabine in urine samples.

Sample Preparation
  • Objective: To extract the alkaloids from the urine matrix and concentrate them for analysis.

  • Procedure:

    • To 1 mL of urine, add an internal standard solution (e.g., d4-anabasine).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with methanol to remove interferences.

    • Elute the alkaloids with a solution of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Figure 1: Workflow for the quantification of tobacco alkaloids using LC-MS/MS.

Signaling Pathways and Metabolism

Understanding the metabolic pathways of these alkaloids is crucial for interpreting biomarker data.

Alkaloid_Metabolism Tobacco Tobacco Consumption This compound This compound Tobacco->this compound Anabasine Anabasine Tobacco->Anabasine Anatabine Anatabine Tobacco->Anatabine Nicotine Nicotine Tobacco->Nicotine NRT Nicotine Replacement Therapy (NRT) NRT->Nicotine Diet Dietary Intake (Solanaceous Vegetables) Diet->Anabasine Diet->Anatabine Metabolism Metabolism (e.g., Glucuronidation) This compound->Metabolism Anabasine->Metabolism Anatabine->Metabolism Nicotine->Metabolism Excretion Urinary Excretion Metabolism->Excretion

Figure 2: Sources and metabolic pathways of tobacco alkaloids.

This diagram illustrates that while nicotine can originate from tobacco or NRT, and anabasine and anatabine can come from diet, this compound is uniquely derived from tobacco. This exclusivity is the foundation of its high specificity as a biomarker.

Conclusion and Future Directions

The evidence strongly supports the use of this compound as a more selective and reliable biomarker for tobacco use than anabasine or anatabine. Its absence in dietary sources eliminates the risk of false positives, thereby improving the accuracy of clinical assessments and research outcomes.

Future research should focus on establishing standardized cutoff levels for this compound in various biological matrices and exploring its utility in large-scale epidemiological studies. The adoption of this compound as a primary biomarker will undoubtedly enhance the precision of monitoring tobacco use and aid in the development of more effective smoking cessation strategies.

References

  • A New Method for the Analysis of Minor Tobacco Alkaloids, Including this compound. Journal of Analytical Toxicology.[Link]

  • Dietary sources of tobacco-specific alkaloids anabasine and anatabine. Food and Chemical Toxicology.[Link]

A Comparative Analysis of Anatalline Concentrations in Smokers and ENDS Users: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the evolving landscape of tobacco and nicotine product consumption, the ability to accurately distinguish between users of combustible cigarettes and Electronic Nicotine Delivery Systems (ENDS) is paramount for clinical research, public health surveillance, and drug development. While cotinine remains a reliable biomarker for general nicotine exposure, its presence in both traditional tobacco and ENDS products limits its utility in differentiating user populations. This has spurred the investigation of minor tobacco alkaloids—compounds present in tobacco leaf that are often significantly reduced or absent in the purified nicotine used in e-liquids.[1][2][3] Among these, anatalline has emerged as a promising and highly selective biomarker for exposure to combustible tobacco.[1][2]

This guide provides an in-depth comparison of this compound concentrations in smokers and ENDS users, synthesizing data from recent studies. We will explore the scientific rationale for using this compound as a biomarker, detail the robust analytical methodologies required for its quantification, and present comparative data to inform the design and interpretation of future research.

This compound: A Specific Biomarker for Combusted Tobacco

This compound is a pyridine alkaloid naturally found in the tobacco plant, Nicotiana tabacum.[4][5] Alongside other minor alkaloids like anabasine and anatabine, it is present in cigarette tobacco at concentrations ranging from approximately 1 to 1000 µg/g.[2] The critical distinction lies in the manufacturing process of e-liquids. While the nicotine in most ENDS products is derived from tobacco, the purification process significantly reduces the concentrations of these minor alkaloids.[1][2][6]

Recent studies have confirmed that this compound, in particular, is often undetectable or present at very low concentrations in commercial e-liquids.[1] In contrast, it is consistently found in the urine of smokers. This disparity forms the basis of its utility as a selective biomarker to distinguish recent use of combustible tobacco from ENDS use.[1][2] Unlike anabasine and anatabine, which have occasionally been detected in some e-liquids, this compound offers potentially greater specificity for tobacco smoke exposure.[1]

Methodology for this compound Quantification in Urine

The accurate measurement of this compound, which is present at trace levels in biological matrices, necessitates a highly sensitive and specific analytical technique. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled accuracy and low limits of quantification.[1][2][7][8]

Causality in Experimental Design

The choice of LC-MS/MS is deliberate. Its high selectivity allows for the differentiation of this compound from other structurally similar alkaloids, while its sensitivity is crucial for detecting the low concentrations found in urine.[2][8] The sample preparation is equally critical. Urine samples typically undergo enzymatic hydrolysis (using β-glucuronidase) to cleave glucuronide conjugates, ensuring the measurement of total (free and conjugated) this compound.[7][8][9] Subsequent extraction and cleanup steps, such as solid-phase extraction or protein precipitation, are employed to remove interfering matrix components, thereby enhancing the accuracy and robustness of the analysis.[7][8] Some advanced methods also utilize derivatization to improve the chromatographic properties of the analytes.[1][2]

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating system. This is achieved through the inclusion of isotopically labeled internal standards (e.g., this compound-d4) at the beginning of the sample preparation process.[2] These standards behave identically to the target analyte throughout extraction and analysis, correcting for any potential sample loss or matrix effects and ensuring the trustworthiness of the final quantified value.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Urine Sample Collection P2 Addition of Isotope-Labeled Internal Standard (e.g., this compound-d4) P1->P2 P3 Enzymatic Hydrolysis (β-glucuronidase) P2->P3 P4 Sample Cleanup (e.g., Protein Precipitation or Solid-Phase Extraction) P3->P4 A1 LC Separation P4->A1 A2 Tandem Mass Spectrometry (MS/MS) Detection A1->A2 D1 Quantification (Analyte/Internal Standard Ratio) A2->D1

Figure 1. General experimental workflow for urinary this compound quantification.

Representative Protocol for Urinary this compound Analysis

The following is a generalized step-by-step protocol based on methodologies described in the literature.[1][2][7][8]

  • Sample Preparation:

    • Pipette 0.5 mL of urine into a clean microcentrifuge tube.

    • Add an internal standard solution containing this compound-d4.

    • Add β-glucuronidase enzyme in a suitable buffer (e.g., ammonium acetate, pH 5).

    • Incubate the mixture (e.g., at 37°C for 2-4 hours or overnight) to hydrolyze glucuronidated metabolites.

    • Stop the reaction and precipitate proteins by adding a cold organic solvent like acetone or acetonitrile.[7][8][9]

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • For methods requiring higher sensitivity, an alternative to protein precipitation is Solid-Phase Extraction (SPE), which provides more thorough cleanup.[8]

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto a reverse-phase C18 liquid chromatography column.

    • Elute the analytes using a gradient of mobile phases, typically consisting of water and methanol or acetonitrile with an additive like formic acid to ensure protonation of the analytes.

    • Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8]

    • Monitor for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

  • Method Validation:

    • The method's trustworthiness is established by validating key performance characteristics.[2][9]

    • Linearity: The assay should demonstrate a linear response across the expected concentration range in smokers.

    • Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentrations, with accuracy (percent of expected value) and precision (coefficient of variation, CV%) typically required to be within ±15-20%.[2][9]

    • Limit of Quantification (LOQ): The lowest concentration that can be reliably measured. For this compound, LOQs are typically in the low pg/mL to sub-ng/mL range (e.g., 0.1 ng/mL).[2]

Comparative Analysis: this compound Concentrations

Studies consistently demonstrate a stark difference in urinary this compound concentrations between smokers and exclusive ENDS users.

User GroupThis compound Geometric Mean (pg/mL)Key Findings
Exclusive Cigarette Smokers 673.9Consistently high levels of this compound detected.
Exclusive ENDS Users 15.0Levels are near-zero or close to the limit of quantitation.
Dual Cigarette + ENDS Users 450.0Levels are comparable to exclusive cigarette smokers.
Non-Smokers Undetectable / Below LOQNo significant exposure detected.

Data synthesized from a study analyzing participants from the Population Assessment of Tobacco and Health (PATH) Study.[10]

The data clearly show that exclusive ENDS users have urinary this compound levels that are orders of magnitude lower than those of cigarette smokers and are often near the limit of detection.[10] Dual users, who smoke cigarettes alongside using ENDS, exhibit this compound levels similar to exclusive smokers, confirming this compound's ability to signal concurrent combustible tobacco use.[10]

Figure 2. Logical relationship between product use and this compound levels.

Conclusion and Future Directions

The evidence strongly supports the use of urinary this compound as a highly specific biomarker to differentiate combustible cigarette use from exclusive ENDS use. Its absence in the vast majority of e-liquids and its consistent presence in smokers make it a valuable tool for researchers. When measured using a validated, high-sensitivity LC-MS/MS method, this compound provides objective, biochemical verification of recent smoking status, which is crucial for studies assessing the health impacts of switching from smoking to vaping, for monitoring compliance in smoking cessation trials, and for accurate exposure assessment in epidemiological studies.

Future research should continue to explore the metabolic pathways of this compound to potentially identify metabolites that could serve as even longer-term biomarkers of tobacco exposure.[1] Continued surveillance of this compound and other minor alkaloid content in new and emerging ENDS products is also warranted to ensure its ongoing validity as a selective biomarker for combustible tobacco.

References

  • Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. [Link]

  • Jacob, P., 3rd, St Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in chemistry, 10, 902152. [Link]

  • Vogel, E. A., Prochaska, J. J., & Benowitz, N. L. (2022). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Nicotine & Tobacco Research. [Link]

  • Goniewicz, M. L., Havel, C. M., & Benowitz, N. L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. ResearchGate. [Link]

  • Wang, L., Bernert, J. T., & Pirkle, J. L. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]

  • Cozzani, V., & Petrucci, F. (2017). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Chromatographia, 80(4), 545-554. [Link]

  • Wang, L., Bernert, J. T., & Pirkle, J. L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids--Anatabine and Anabasine--In Smokers' Urine. PubMed. [Link]

  • Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Metabolism of nicotelline and this compound. ResearchGate. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta medica, 70(10), 936–941. [Link]

  • Flora, J. W., Meruva, N., & Smith, D. C. (2016). Chemical Composition and Evaluation of Nicotine, Tobacco Alkaloids, pH and Selected Flavors in e-Cigarette Cartridges and Refill Solutions. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 18(5), 1215–1221. [Link]

  • Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L. F., Yturralde, O., & Benowitz, N. L. (2013). Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke. Chemical research in toxicology, 26(6), 935–943. [Link]

  • Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods. CDC. [Link]

  • Jain, R. B. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. International Journal of Environmental Research and Public Health, 19(16), 9896. [Link]

  • Olalekan, S. B., Johnson, O. E., & Schick, S. F. (2018). Comparison of Urinary Biomarkers of Exposure in Humans Using Electronic Cigarettes, Combustible Cigarettes, and Smokeless Tobacco. Cancer prevention research (Philadelphia, Pa.), 11(10), 635–644. [Link]

  • Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. ResearchGate. [Link]

  • Peeters, M. J., & Van de Lagemaat, J. (2003). Analytical methods for determining urinary catecholamines in healthy subjects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 793(1), 133–142. [Link]

  • Haufroid, V., & Lison, D. (2020). Clinical Biochemistry. DIAL@UCLouvain. [Link]

  • Gerhards, T., & Meisen, I. (2020). Rapid analysis of amatoxins in human urine by means of affinity column chromatography and liquid chromatography-high-resolution tandem mass spectrometry. Scientific reports, 10(1), 15009. [Link]

  • Vogel, E. A., Prochaska, J. J., & Benowitz, N. L. (2022). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. Nicotine & Tobacco Research, 24(5), 751-757. [Link]

  • Vogel, E. A., Prochaska, J. J., & Benowitz, N. L. (2022). Urinary this compound and nicotelline cut-points to distinguish between exclusive and dual use of tobacco products. ResearchGate. [Link]

  • Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • Chen, C., & Le, C. T. (2022). Trends in Urinary Biomarkers of Exposure to Nicotine and Carcinogens Among Adult e-Cigarette Vapers vs Cigarette Smokers in the US, 2013-2019. JAMA network open, 5(11), e2240186. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product Lifecycle

Anatalline (cis-2,4-di(3-pyridyl)piperidine) is a minor tobacco alkaloid utilized as a high-purity analytical standard in critical research, particularly in differentiating exposure to various tobacco and nicotine products.[1] As a pyridine-type alkaloid, its biological activity and chemical nature necessitate a rigorous and well-documented disposal protocol to ensure laboratory safety, environmental protection, and regulatory compliance.[2][3]

This guide provides a comprehensive framework for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in established principles of chemical waste management for toxicologically relevant compounds. Our objective is to provide a self-validating system of protocols that not only ensures safety but also builds a foundation of trust and reliability in your laboratory's safety culture. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory and supersedes any general guidance provided here.

Hazard Assessment: The Rationale for Caution

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a pyridine alkaloid allows for a scientifically sound hazard assessment based on analogous compounds.[3]

  • Toxicological Profile: Alkaloids as a class are biologically active nitrogenous compounds. Related tobacco alkaloids, such as Anatabine, are classified as "Harmful if swallowed" and can cause "serious eye irritation".[4] Other alkaloids, like α-Solanine, also carry the "Harmful if swallowed" (H302) warning.[5] Therefore, it is prudent and essential to handle this compound with the assumption that it is toxic upon ingestion and a potential irritant.

  • Environmental Hazard: Many synthetic organic compounds, particularly heterocyclic amines, can be toxic to aquatic life. Releasing such compounds into sanitary sewer systems can disrupt wastewater treatment processes or pass through into the environment. Therefore, drain disposal is strictly contraindicated without explicit neutralization and verification, and even then, it is not the recommended primary pathway.[5][6]

This assessment dictates that all this compound waste must be treated as hazardous chemical waste, segregated appropriately, and disposed of through a licensed professional waste management service coordinated by your institution's EHS department.

Personal Protective Equipment (PPE) and Decontamination

Before handling this compound or its waste, the following minimum PPE is required:

  • Hand Protection: Nitrile gloves.

  • Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.

  • Body Protection: A standard laboratory coat.

Decontamination: For minor spills or cleaning of contaminated surfaces, use a 70% ethanol solution and wipe the area thoroughly. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste. Glassware that held this compound should be rinsed three times with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as liquid hazardous waste.[7]

This compound Waste Segregation and Disposal Workflow

The primary principle of disposal is the segregation of waste into distinct, compatible streams. This ensures safe handling and allows for the most appropriate final disposal method (e.g., incineration, stabilization).

This compound Disposal Decision Workflow

G cluster_waste_type 1. Identify Waste Type cluster_containers 2. Select Appropriate Waste Container cluster_final 3. Final Disposal Path start This compound Waste Generated waste_type Pure Solid Liquid Solution Contaminated Sharps Contaminated Labware (Non-Sharp) start->waste_type solid_container Solid Waste Container (HDPE, Screw-top) waste_type:f0->solid_container liquid_container Liquid Waste Carboy (Compatible Solvent) waste_type:f1->liquid_container sharps_container Puncture-Proof Sharps Container waste_type:f2->sharps_container labware_container Solid Waste Container (Labeled Bag/Box) waste_type:f3->labware_container final_disposal Label & Store for EHS Pickup solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal labware_container->final_disposal

Caption: Workflow for segregating this compound waste streams.

Table 1: this compound Waste Stream Management
Waste Stream IDWaste TypeDescriptionRecommended ContainerDisposal Protocol
AW-S-01 Unused/Expired SolidPure this compound powder or solid residue.Tightly sealed, wide-mouth HDPE container labeled "Hazardous Waste: Solid Alkaloid (this compound)".Collect for institutional EHS pickup. Do not attempt to neutralize.
AW-L-01 Liquid SolutionsThis compound dissolved in non-halogenated solvents (e.g., methanol, acetonitrile).Clearly labeled, sealed solvent carboy for "Non-Halogenated Organic Waste".Collect for institutional EHS pickup. Maintain a log of contents.
AW-L-02 Aqueous SolutionsThis compound in aqueous buffers or solutions.Tightly sealed HDPE container labeled "Hazardous Waste: Aqueous Organic".Collect for institutional EHS pickup. Do not dispose down the drain.
AW-C-01 Contaminated SharpsNeedles, syringes, glass pipettes, or slides contaminated with this compound.Puncture-proof, approved sharps container labeled "Hazardous Waste: Sharps".Seal when 3/4 full and arrange for EHS pickup.
AW-C-02 Contaminated LabwareGloves, weigh boats, pipette tips, vials, and other non-sharp disposables.Double-bagged in heavy-duty plastic bags or a lined cardboard box, labeled "Hazardous Waste: Contaminated Labware".Seal securely and arrange for EHS pickup.

Step-by-Step Disposal Protocols

Protocol for Unused/Expired Solid this compound (AW-S-01)
  • Causality: Solid waste must be securely contained to prevent aerosolization and accidental contact.

  • Procedure:

    • Locate the designated "Solid Hazardous Waste" container in your laboratory. This should be a robust container with a secure, screw-top lid.

    • Carefully place the original vial or container of this compound into this waste container.

    • If disposing of residual powder from a weigh boat, place the entire weigh boat into the container.

    • Ensure the container lid is tightly sealed.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Protocol for Liquid this compound Waste (AW-L-01 & AW-L-02)
  • Causality: Liquid waste streams must be segregated by solvent type (halogenated vs. non-halogenated) as they require different treatment processes. Mixing incompatible waste can lead to dangerous chemical reactions.

  • Procedure:

    • Identify the correct liquid waste container. Most labs maintain separate carboys for "Non-Halogenated" and "Aqueous Organic" waste.

    • Using a funnel, carefully pour the this compound-containing liquid waste into the appropriate container.

    • Rinse the emptied vessel (e.g., beaker, flask) three times with a small amount of compatible solvent. Pour this rinsate into the same liquid waste container to ensure all hazardous material is captured.[7]

    • Securely cap the waste container.

    • Update the waste log attached to the container with the added chemical name (this compound) and approximate volume.

    • NEVER dispose of this compound solutions down the drain.[6]

Protocol for Contaminated Sharps and Labware (AW-C-01 & AW-C-02)
  • Causality: Sharps present a dual physical and chemical hazard and must be placed in a puncture-proof container to protect laboratory and waste-handling personnel.

  • Procedure:

    • Sharps: Immediately place any contaminated needles, glass pipettes, or other sharp items into the designated, labeled "Hazardous Waste: Sharps" container. Do not overfill.

    • Non-Sharp Labware: Place all contaminated gloves, pipette tips, plastic vials, and wipes into a container lined with two heavy-duty plastic bags and clearly labeled as "Hazardous Waste: Contaminated Labware".

    • Once full, securely seal all containers.

    • Move the sealed containers to the satellite accumulation area for EHS pickup.

Trustworthiness: A Self-Validating System

This protocol's integrity relies on a cycle of documentation and adherence to institutional oversight.

  • Consult EHS: Before generating the first stream of this compound waste, confirm these procedures with your institution's EHS office. They will provide the correct containers, labels, and pickup schedule.

  • Labeling is Key: Every waste container must be accurately labeled with its contents. Unidentified chemicals present a significant danger and are expensive to identify and dispose of.

  • Documentation: Maintain a logbook in the satellite accumulation area detailing the contents of each waste container. This creates an auditable trail.

  • Regular Disposal: Do not allow waste to accumulate. Arrange for regular pickups with EHS to keep the laboratory safe and uncluttered.

By integrating these steps into your standard laboratory operations, you create a robust, verifiable, and trustworthy system for managing hazardous chemical waste.

References

  • This compound | C15H17N3 | CID 443848. PubChem, National Institutes of Health. [Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. National Institutes of Health. [Link]

  • This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. PubMed, National Institutes of Health. [Link]

  • This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

  • NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. [Link]

  • Formalin Disposal. National Society for Histotechnology. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Safety Data Sheet: α-Solanine. Carl ROTH. [Link]

Sources

A Guide to Personal Protective Equipment (PPE) for Handling Anatalline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for Anatalline, a novel and potent synthetic compound. As a substance with high biological activity and an uncharacterized long-term exposure profile, a comprehensive and rigorously applied personal protective equipment (PPE) strategy is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary procedural guidance to ensure personal safety and experimental integrity. The protocols herein are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Understanding the Risk: The this compound Hazard Profile

This compound is a potent, crystalline solid with significant biological activity. The primary risks stem from its potential for respiratory, dermal, and ocular irritation, as well as unknown long-term toxicological effects. Due to its fine particulate nature, aerosolization is a primary concern during routine laboratory manipulations such as weighing, transferring, and reconstituting the compound. Therefore, all handling procedures must be designed to minimize or eliminate the generation of airborne particles.

A thorough risk assessment should be performed before any new procedure involving this compound is initiated. This assessment must consider the quantity of material being handled, the specific manipulations being performed, and the potential for spills or accidental releases.

Core PPE Requirements for this compound Handling

A multi-layered approach to PPE is mandatory for all work with this compound. The following table outlines the minimum required PPE for various laboratory activities. It is crucial to note that these are baseline recommendations; specific experimental conditions may necessitate additional protective measures.

Activity Primary Engineering Control Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (in sealed containers) N/ASingle pair, NitrileSafety GlassesStandard Lab CoatNot Required
Weighing & Aliquoting (Solid) Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved, Nitrile (inner) and chemical-resistant (outer)Chemical Splash Goggles & Face ShieldDisposable, solid-front gown with tight-fitting cuffsN95 or higher certified respirator
Solution Preparation & Dilution Certified Chemical Fume HoodDouble-gloved, NitrileChemical Splash GogglesDisposable, solid-front gown with tight-fitting cuffsRecommended if splashing is likely
Cell Culture & In Vitro Assays Biosafety Cabinet (Class II)Double-gloved, NitrileSafety GlassesDisposable GownNot Required (if within BSC)
Waste Disposal Certified Chemical Fume HoodDouble-gloved, NitrileChemical Splash Goggles & Face ShieldDisposable, solid-front gown with tight-fitting cuffsN95 or higher certified respirator

Detailed Step-by-Step Protocols

The causality behind these protocols is rooted in the "Hierarchy of Controls," an occupational safety principle that prioritizes eliminating hazards at their source. Since this compound cannot be made less hazardous, we rely on engineering controls (like fume hoods) and administrative controls (these procedures), followed by PPE as the final, critical barrier.

Donning PPE: A Self-Validating Sequence

The order in which PPE is put on is critical to prevent cross-contamination.

Caption: PPE Donning Sequence for this compound Handling.

  • Gown: Select a disposable, solid-front gown. Ensure it is fully snapped or tied and that the cuffs are snug.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: If required, don your fit-tested N95 or higher-level respirator. Perform a positive and negative pressure user seal check as mandated by OSHA standards. This is a self-validating step; if you cannot achieve a proper seal, do not enter the work area.

  • Eye and Face Protection: Wear chemical splash goggles. If weighing the solid form, add a full-face shield over the goggles.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up and over the cuffs of the gown. This creates a complete seal.

Doffing PPE: Preventing Contamination

The removal of PPE is the point of highest risk for self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

Caption: PPE Doffing Sequence to Minimize Exposure.

  • Outer Gloves: In the designated doffing area (ideally within the fume hood), remove the outer gloves. Use one gloved hand to pinch the palm of the other and peel it off without touching your skin. Slide a clean finger under the cuff of the remaining glove to peel it off. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie or unsnap the gown. Reaching from behind, pull the gown forward from the shoulders, turning it inside out as you remove it. As the gown sleeves come down your arms, peel off the inner gloves so they are contained within the inside-out gown. Dispose of the bundle immediately.

  • Exit the Immediate Work Area: Step away from the contaminated zone.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Spill and Emergency Procedures

In the event of a spill, the priority is to contain the material and protect personnel.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE as described for weighing, use a chemical spill kit to gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a 70% ethanol solution or another appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management immediately.

    • Prevent entry into the affected area.

    • Follow your institution's specific emergency response and hazardous material spill cleanup protocol. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, pipette tips, and absorbent pads. All solid waste must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and chemically-resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Consult your institution's EHS department for specific guidelines on the final disposal of this compound waste, as regulations can vary.

References

  • Hierarchy of Controls. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]

  • Respiratory Protection Standard (29 CFR 1910.134). Occupational Safety and Health Administration (OSHA). [Link]

  • Chapter 5: Managing Chemical Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011), The National Academies Press. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anatalline
Reactant of Route 2
Anatalline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.